2-(4-Bromobutyl)-1,3-dioxolane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromobutyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTZEBQZCBQLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549241 | |
| Record name | 2-(4-Bromobutyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87227-41-6 | |
| Record name | 2-(4-Bromobutyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-(4-Bromobutyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromobutyl)-1,3-dioxolane is a valuable heterocyclic compound utilized as a key intermediate in organic synthesis. Its bifunctional nature, featuring a reactive bromo-alkyl chain and a protected aldehyde in the form of a dioxolane ring, makes it a versatile building block for the construction of more complex molecules in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a representative synthetic workflow.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These parameters are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₇H₁₃BrO₂ |
| Molecular Weight | 209.08 g/mol [1] |
| Appearance | Colorless to light yellow/orange clear liquid[2] |
| Boiling Point | 237.6 ± 15.0 °C (Predicted)[2] |
| Density | 1.38 g/cm³[2] |
| Refractive Index | 1.4780 - 1.4820[2] |
| Flash Point | 97 °C |
| Solubility | Information not widely available, but expected to be soluble in common organic solvents. |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C[2] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physical properties of liquid organic compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the capillary tube method.[3][4]
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., oil bath)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube, with its sealed end uppermost, is placed into the test tube containing the liquid.
-
The test tube is attached to the thermometer and immersed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The apparatus is heated gently and evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.[5]
Apparatus:
-
Graduated cylinder or pycnometer
-
Analytical balance
Procedure:
-
The mass of a clean, dry graduated cylinder (or pycnometer) is accurately measured using an analytical balance.
-
A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The graduated cylinder containing the liquid is reweighed.
-
The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the total mass.
-
The density is calculated by dividing the mass of the liquid by its volume.
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property of a substance and is often measured using a refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
A few drops of this compound are placed on the surface of the lower prism.
-
The prisms are closed and locked.
-
Water from the constant temperature bath is circulated through the refractometer to maintain a constant temperature (typically 20°C or 25°C).
-
The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The control knob is turned to move the dividing line to the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Synthetic Workflow
This compound is typically synthesized via the acetalization of 5-bromopentanal. The dioxolane ring serves as a protecting group for the aldehyde functionality, allowing for selective reactions at the bromo-substituted carbon.
Caption: Synthetic pathway for this compound.
Logical Relationship in Application
The primary utility of this compound in organic synthesis stems from the orthogonal reactivity of its two functional groups. The bromo group is susceptible to nucleophilic substitution, while the dioxolane is stable under neutral and basic conditions but can be readily deprotected under acidic conditions to reveal the aldehyde.
Caption: Logical flow of reactions utilizing this compound.
References
An In-depth Technical Guide to 2-(4-Bromobutyl)-1,3-dioxolane (CAS: 87227-41-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromobutyl)-1,3-dioxolane, with CAS number 87227-41-6, is a valuable bifunctional molecule widely employed in organic synthesis.[1][2][3] Its structure, featuring a protected aldehyde in the form of a dioxolane ring and a reactive bromobutyl chain, makes it a versatile building block for the introduction of a five-carbon unit with a latent aldehyde functionality. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in pharmaceutical and complex molecule synthesis. The dioxolane moiety serves as a robust protecting group for the aldehyde, stable under a variety of reaction conditions, while the bromo group allows for a range of nucleophilic substitution and organometallic reactions.[1]
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value |
| Molecular Formula | C₇H₁₃BrO₂ |
| Molecular Weight | 209.08 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 237.6 ± 15.0 °C at 760 mmHg[4] |
| Density | 1.38 g/mL[1] |
| Refractive Index | 1.4780 - 1.4820 |
| Solubility | Soluble in many organic solvents |
| Storage Conditions | 2-8°C, under inert gas[1] |
Safety Information:
This compound is classified as an acute toxicant (oral) and an eye irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H319: Causes serious eye irritation |
Synthesis of this compound
The most common method for the synthesis of this compound is the acid-catalyzed acetalization of 5-bromovaleraldehyde with ethylene glycol. This reaction is typically performed with azeotropic removal of water to drive the equilibrium towards the product.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound, 2-(4-bromophenyl)-1,3-dioxolane.
Materials:
-
5-Bromovaleraldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-bromovaleraldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
References
2-(4-Bromobutyl)-1,3-dioxolane molecular weight
An In-Depth Technical Guide to 2-(4-Bromobutyl)-1,3-dioxolane
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount. This guide provides a detailed overview of the physicochemical properties and a likely synthetic protocol for this compound, a valuable building block in organic synthesis.
Physicochemical Properties
This compound is a heterocyclic compound with the chemical formula C₇H₁₃BrO₂. Its structure features a dioxolane ring attached to a brominated butyl chain, making it a useful intermediate for introducing a protected aldehyde functionality in a carbon skeleton. The presence of the bromine atom allows for subsequent nucleophilic substitution or organometallic reactions.
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 209.08 g/mol | [1][2][3][4][5][6][7] |
| Monoisotopic Mass | 208.00989 Da | [4][8] |
| Chemical Formula | C₇H₁₃BrO₂ | [1][2][3][4][5][6][7] |
| Boiling Point | 237.6±15.0 °C (Predicted) | [5] |
| Density | 1.38 g/cm³ | [5] |
| Refractive Index | 1.4780-1.4820 | [5] |
Elemental Composition
| Element | Symbol | Atomic Mass | Number of Atoms | Mass Percent |
| Carbon | C | 12.011 | 7 | 40.21% |
| Hydrogen | H | 1.008 | 13 | 6.27% |
| Bromine | Br | 79.904 | 1 | 38.22% |
| Oxygen | O | 15.999 | 2 | 15.30% |
Synthetic Protocol
The logical precursor to this compound is 5-bromovaleraldehyde. The following represents a detailed, plausible experimental protocol for its synthesis.
Reaction: Acetalization of 5-bromovaleraldehyde with ethylene glycol.
Reagents:
-
5-bromovaleraldehyde
-
Ethylene glycol (1.5 - 2.0 equivalents)
-
p-Toluenesulfonic acid (catalytic amount, e.g., 0.05 equivalents)
-
Toluene (as solvent, to facilitate azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 5-bromovaleraldehyde, toluene, and ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the progress of the reaction by observing the amount of water collected and, if possible, by thin-layer chromatography (TLC).
-
Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A workflow diagram illustrating the key steps in the proposed synthesis of this compound.
References
- 1. 2-(4-Bromobutyl)-2-methyl-1,3-dioxolane | C8H15BrO2 | CID 560013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Page loading... [guidechem.com]
- 4. 7-Bromoheptanoic acid | C7H13BrO2 | CID 121723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 87227-41-6 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | CAS 87227-41-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. 2-Bromoheptanoic acid | C7H13BrO2 | CID 17503 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Bromobutyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-(4-Bromobutyl)-1,3-dioxolane, a valuable bifunctional molecule utilized in organic synthesis. Its structure incorporates a terminal alkyl bromide and a cyclic acetal, rendering it a versatile building block for the introduction of a protected aldehyde moiety in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document details its chemical structure, physical and chemical properties, a robust synthesis protocol, and its applications in synthetic chemistry.
Chemical Structure and Properties
This compound, also known as 5-Bromovaleraldehyde Ethylene Acetal, is a heterocyclic compound. The dioxolane ring serves as a protecting group for the aldehyde functionality, which is stable under neutral and basic conditions but can be readily removed by acid-catalyzed hydrolysis. The terminal bromobutyl group provides a reactive site for nucleophilic substitution or organometallic coupling reactions.
Chemical Structure:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₇H₁₃BrO₂[2]
-
Molecular Weight: 209.08 g/mol [2]
-
SMILES: BrCCCCC1OCCO1[2]
-
InChI Key: UQTZEBQZCBQLAN-UHFFFAOYSA-N[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that some of these values are predicted.
| Property | Value | Source |
| Appearance | Colorless to light yellow/orange clear liquid | [3] |
| Boiling Point | 237.6 ± 15.0 °C (Predicted) | [6] |
| Density | 1.38 g/mL | [6] |
| Refractive Index | 1.4780 - 1.4820 | [6] |
| Purity | >95.0% (GC) | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [6] |
Computational Data
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 18.46 Ų | [2] |
| LogP | 1.9245 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 4 | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of 5-bromovaleraldehyde with ethylene glycol. The reaction equilibrium is driven towards the product by the removal of water, commonly accomplished using a Dean-Stark apparatus.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the acetalization of aldehydes.
Materials:
-
5-Bromovaleraldehyde
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.02 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 5-bromovaleraldehyde (1.0 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents) in toluene.
-
Heat the reaction mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless to light yellow liquid.
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in multi-step organic syntheses. Its utility stems from the orthogonal reactivity of its two functional groups.
-
Protected Aldehyde Synthon: The dioxolane moiety serves as a robust protecting group for the aldehyde, allowing for chemical transformations to be performed on other parts of the molecule that would be incompatible with a free aldehyde. This is particularly useful in the synthesis of complex natural products and active pharmaceutical ingredients.
-
Alkylating Agent: The terminal bromine atom acts as a leaving group in nucleophilic substitution reactions, enabling the introduction of the protected C5 aldehyde chain onto various substrates. This is a common strategy for building carbon skeletons in drug discovery programs.
Logical Relationship in Synthetic Applications
Caption: Synthetic transformations enabled by this compound.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a synthetically useful building block that provides a stable, protected form of a C5 aldehyde functionalized with a terminal bromide. This technical guide has summarized its key properties, provided a detailed synthesis protocol, and highlighted its applications in organic synthesis, particularly in the context of drug development. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-Bromobutyl)-2-methyl-1,3-dioxolane | C8H15BrO2 | CID 560013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C7H13BrO2 | CID 13780200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 87227-41-6|this compound|BLD Pharm [bldpharm.com]
Spectroscopic Profile of 2-(4-Bromobutyl)-1,3-dioxolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the expected spectral data for the compound 2-(4-Bromobutyl)-1,3-dioxolane (CAS No. 87227-41-6), also known as 5-Bromovaleraldehyde ethylene acetal. Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document presents predicted data based on established principles of spectroscopy, alongside generalized experimental protocols for data acquisition.
Data Presentation
The following tables summarize the predicted and expected spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.85 | Triplet (t) | 1H | O-CH-O |
| ~3.95 - 3.85 | Multiplet (m) | 4H | O-CH₂-CH₂-O |
| ~3.40 | Triplet (t) | 2H | Br-CH₂ |
| ~1.90 | Quintet (p) | 2H | Br-CH₂-CH₂ |
| ~1.70 - 1.55 | Multiplet (m) | 4H | -CH₂-CH₂-CH(O)₂ |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~103.5 | O-CH-O |
| ~65.0 | O-CH₂-CH₂-O |
| ~34.0 | Br-CH₂ |
| ~32.5 | Br-CH₂-CH₂ |
| ~31.0 | -CH₂-CH₂-CH(O)₂ |
| ~23.0 | -CH₂-CH₂-CH(O)₂ |
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 2950 - 2850 | Medium-Strong | C-H stretch (aliphatic) |
| 1150 - 1050 | Strong | C-O stretch (acetal) |
| 650 - 550 | Medium-Strong | C-Br stretch |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 208/210 | [M]⁺ molecular ion peak (presence of Br isotopes) |
| 129 | [M - Br]⁺ |
| 73 | [C₄H₉O]⁺ (from dioxolane ring fragmentation) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of the analyte (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment (e.g., using a WALTZ-16 decoupling sequence) is typically performed to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The liquid sample can be introduced into the mass spectrometer via direct injection, or more commonly, after separation by gas chromatography (GC-MS). For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., quadrupole) is used.
-
Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.
-
Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound.
An In-depth Technical Guide to the Characterization of 5-Bromovaleraldehyde Ethylene Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 5-Bromovaleraldehyde Ethylene Acetal, also known by its IUPAC name, 2-(4-bromobutyl)-1,3-dioxolane. This compound is a valuable bifunctional molecule, incorporating both a protected aldehyde and a reactive alkyl bromide. This unique combination makes it a useful intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This document details its physical and chemical properties, provides a likely synthetic protocol, and outlines its key characterization data.
Core Physical and Chemical Properties
5-Bromovaleraldehyde Ethylene Acetal is a solid at room temperature.[1] Its core properties are summarized in the table below. It is important to note that while some physical properties are reported from chemical suppliers, others are predicted and should be considered as estimates.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonym | 5-Bromovaleraldehyde Ethylene Acetal | [2] |
| CAS Number | 87227-41-6 | [2][3] |
| Molecular Formula | C₇H₁₃BrO₂ | [1][2][3] |
| Molecular Weight | 209.08 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Boiling Point | 237.6 ± 15.0 °C (Predicted) | [3] |
| Density | 1.38 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.4780-1.4820 | [3] |
Synthesis and Experimental Protocols
General Synthetic Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-bromovaleraldehyde (1 equivalent), ethylene glycol (1.2-1.5 equivalents), and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid (0.01-0.05 equivalents). A non-polar solvent that forms an azeotrope with water, such as toluene or benzene, is used as the reaction medium.
-
Reaction Execution: The reaction mixture is heated to reflux. The water generated during the reaction is continuously removed by azeotropic distillation and collected in the Dean-Stark trap. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the pure 5-Bromovaleraldehyde Ethylene Acetal.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different protons in the molecule.
-
Acetal Proton (-O-CH-O-): A triplet around δ 4.8-5.0 ppm, coupled to the adjacent methylene group of the dioxolane ring.
-
Dioxolane Protons (-O-CH₂-CH₂-O-): A multiplet around δ 3.8-4.0 ppm.
-
Bromomethylene Protons (-CH₂-Br): A triplet around δ 3.4-3.6 ppm, deshielded by the electronegative bromine atom.
-
Alkyl Chain Protons (-CH₂-CH₂-CH₂-): Multiplets in the range of δ 1.5-2.0 ppm.
¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum would show seven distinct carbon signals.
-
Acetal Carbon (-O-CH-O-): A signal around δ 100-105 ppm.
-
Dioxolane Carbons (-O-CH₂-CH₂-O-): A signal around δ 65 ppm.
-
Bromomethylene Carbon (-CH₂-Br): A signal around δ 33-35 ppm.
-
Alkyl Chain Carbons (-CH₂-CH₂-CH₂-): Signals in the aliphatic region, typically between δ 20-40 ppm.
Mass Spectrometry (MS)
The mass spectrum of 5-Bromovaleraldehyde Ethylene Acetal would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern would likely involve the loss of the bromine atom and fragmentation of the alkyl chain and the dioxolane ring.
-
Expected Molecular Ion (M⁺): m/z = 208 and 210 (due to ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Peaks: Loss of Br (m/z = 129), and fragments corresponding to the dioxolane ring and the butyl chain.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
-
C-O Stretching (Acetal): Strong bands in the region of 1050-1150 cm⁻¹.
-
C-H Stretching (Aliphatic): Bands in the region of 2850-2960 cm⁻¹.
-
C-Br Stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹.
-
Absence of C=O: Notably, the absence of a strong absorption band around 1700-1740 cm⁻¹ would confirm the successful protection of the aldehyde group.
Safety and Handling
5-Bromovaleraldehyde Ethylene Acetal should be handled with appropriate safety precautions in a well-ventilated area.[5] It is classified as acutely toxic if swallowed and causes eye irritation.[1]
-
Hazard Pictograms: GHS07 (Exclamation Mark)
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1]
-
Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[1]
Applications in Drug Development and Research
The dual functionality of 5-Bromovaleraldehyde Ethylene Acetal makes it a versatile building block in organic synthesis. The protected aldehyde allows for reactions to be carried out at other positions of a molecule without affecting the carbonyl group. The alkyl bromide provides a reactive site for nucleophilic substitution reactions, enabling the introduction of various functional groups.
This technical guide provides a foundational understanding of 5-Bromovaleraldehyde Ethylene Acetal for its application in research and development. While experimental data for this specific compound is limited, the provided information, based on established chemical principles and data from analogous structures, serves as a valuable resource for its synthesis, characterization, and safe handling.
References
An In-depth Technical Guide to Dioxolane Protecting Groups: Properties, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within drug development and discovery, the judicious use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and enable chemists to achieve complex molecular architectures with high precision. Among the arsenal of protecting groups for carbonyl functionalities (aldehydes and ketones), the 1,3-dioxolane group stands out for its reliability, ease of formation, and predictable reactivity.[1]
This technical guide provides a comprehensive overview of the core properties of dioxolane protecting groups. It is designed to serve as a practical resource for researchers and scientists, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key chemical processes. The strategic application of dioxolane protecting groups is critical in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[1][2]
Core Properties of Dioxolane Protecting Groups
Dioxolanes are cyclic acetals or ketals formed from the reaction of a carbonyl compound with ethylene glycol.[2] Their utility as protecting groups stems from a favorable balance of stability under a wide range of conditions and their susceptibility to cleavage under specific, controlled acidic environments.
Formation of Dioxolane Protecting Groups
The formation of a 1,3-dioxolane is typically an acid-catalyzed process involving the reaction of an aldehyde or ketone with ethylene glycol.[3] The reaction is reversible, and to drive the equilibrium towards the formation of the protected product, water, a byproduct of the reaction, must be removed.[3][4]
Commonly employed methods for water removal include azeotropic distillation using a Dean-Stark apparatus, or the use of dehydrating agents such as orthoesters or molecular sieves.[3] A variety of Brønsted and Lewis acid catalysts can be employed to facilitate this transformation.[3]
Reaction Mechanism: Formation of a Dioxolane
Caption: Acid-catalyzed formation of a 1,3-dioxolane from a carbonyl compound and ethylene glycol.
Stability of Dioxolane Protecting Groups
A key advantage of dioxolane protecting groups is their stability across a broad spectrum of chemical conditions, making them compatible with a wide array of synthetic transformations. They are generally robust in the presence of:
-
Nucleophiles: Resistant to attack by various nucleophiles, including organometallic reagents.[3][5]
-
Reductants and Oxidants: Stable to many common reducing and oxidizing agents.[3]
However, the primary vulnerability of the dioxolane ring is its lability under acidic conditions , particularly in the presence of water.[3][5] The rate of this acid-catalyzed hydrolysis is highly dependent on the pH of the solution.[5]
| Condition | Stability of 1,3-Dioxolane |
| Aqueous Media | |
| pH < 1 (100°C) | Labile |
| pH = 1 (Room Temperature) | Labile |
| pH = 4 (Room Temperature) | Moderately Stable |
| pH = 9 (Room Temperature) | Stable |
| pH = 12 (Room Temperature) | Stable |
| pH > 12 (100°C) | Stable |
| Bases | |
| LDA, NEt₃, Pyridine, t-BuOK | Stable |
| Nucleophiles | |
| RLi, RMgX, R₂CuLi, Enolates, Amines | Stable |
| Reductants | |
| H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄ | Stable |
| Oxidants | |
| CrO₃/Py, MnO₂, most peroxy acids | Stable |
Table compiled from information in[5][6].
Deprotection of Dioxolane Protecting Groups
The removal of the dioxolane protecting group is most commonly achieved through acid-catalyzed hydrolysis, which regenerates the parent carbonyl compound and ethylene glycol. A variety of acidic reagents and conditions can be employed, with the choice often dictated by the sensitivity of other functional groups within the molecule.
| Reagent/Catalyst | Solvent(s) | Temperature | Time | Typical Yield (%) |
| p-Toluenesulfonic acid (TsOH) | Acetone/H₂O | Room Temperature | 15 min - 2 h | 84 - 97 |
| Hydrochloric acid (HCl) | EtOH/H₂O | Room Temperature | 4 h | 100 |
| Pyridinium p-toluenesulfonate (PPTS) | Acetone/H₂O | Room Temperature | 24 h | 98 |
| Sulfuric acid (H₂SO₄) | Dioxane/H₂O | Room Temperature | 30.5 h | 92 |
| NaBArF₄ | H₂O | 30 °C | 5 min | Quantitative |
| Iodine (catalytic) | Acetone | Room Temperature | minutes | Excellent |
Table compiled from information in[2][3][7].
Reaction Mechanism: Deprotection of a Dioxolane
Caption: Acid-catalyzed hydrolysis (deprotection) of a 1,3-dioxolane.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the protection of a ketone as a dioxolane and its subsequent deprotection.
Protocol 1: Protection of Ethyl Acetoacetate
This protocol details the formation of ethyl 2-methyl-1,3-dioxolane-2-acetate from ethyl acetoacetate, a common procedure used to protect a ketone in the presence of an ester.[4][8]
Materials:
-
Ethyl acetoacetate (25.5 mL)
-
Ethylene glycol (22.3 mL)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.2 g)
-
Toluene (100.0 mL)
-
500 mL round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle
Procedure:
-
To a 500 mL round-bottom flask, add toluene (100.0 mL), ethyl acetoacetate (25.5 mL), ethylene glycol (22.3 mL), and p-toluenesulfonic acid monohydrate (0.2 g).[4]
-
Add a few boiling chips and assemble the flask with a Dean-Stark apparatus and a reflux condenser.[4]
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[4]
-
Continue refluxing for approximately one hour, or until no more water is collected in the trap.[4]
-
Remove the heat source and allow the reaction mixture to cool to room temperature.[4]
-
The crude product in the toluene solution can then be subjected to a workup procedure, typically involving washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and removal of the solvent under reduced pressure.
-
Further purification can be achieved by distillation.
Protocol 2: Deprotection of a Dioxolane
This protocol provides a general method for the acidic hydrolysis of a dioxolane to regenerate the parent carbonyl compound.
Materials:
-
Dioxolane-protected compound
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the dioxolane-protected compound in a mixture of acetone and water (e.g., a 9:1 ratio).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature.[7]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from 15 minutes to several hours depending on the substrate.[7]
-
Once the reaction is complete, neutralize the acid catalyst by adding a mild base, such as saturated sodium bicarbonate solution, until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to yield the crude carbonyl compound, which can be further purified by chromatography or distillation if necessary.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow in a multi-step synthesis that incorporates the use of a dioxolane protecting group.
Caption: A generalized experimental workflow for utilizing a dioxolane protecting group in organic synthesis.
Applications in Drug Development and Complex Molecule Synthesis
The stability of dioxolanes to a variety of reagents makes them invaluable in the synthesis of complex molecules with multiple functional groups. They allow for the selective transformation of other parts of a molecule without affecting the protected carbonyl group. This strategy is frequently employed in the synthesis of pharmaceuticals, natural products, and other high-value chemical entities.[1]
Orthogonal Protecting Group Strategies:
In complex syntheses, it is often necessary to protect multiple functional groups that require deprotection at different stages. An orthogonal protecting group strategy employs a set of protecting groups that can be removed under distinct conditions without affecting the others.[9][10] Dioxolanes, being acid-labile, are orthogonal to base-labile protecting groups (e.g., esters) and those removed by hydrogenolysis (e.g., benzyl ethers), providing chemists with a powerful tool for convergent and efficient synthetic planning.[9]
Conclusion
Dioxolane protecting groups are a cornerstone of modern organic synthesis, offering a robust and reliable method for the temporary masking of aldehydes and ketones. Their ease of formation, well-defined stability profile, and straightforward removal under acidic conditions make them an ideal choice for a wide range of applications, from academic research to industrial-scale pharmaceutical production. A thorough understanding of their properties, as outlined in this guide, is essential for any scientist engaged in the art of chemical synthesis. By providing clear quantitative data, detailed protocols, and visual aids, this document aims to facilitate the effective and strategic implementation of dioxolane protecting groups in the pursuit of novel and complex molecular targets.
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dioxolane - Wikipedia [en.wikipedia.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Carbonyl Protecting Groups - Stability [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Safety and Handling of 2-(4-Bromobutyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling protocols for 2-(4-Bromobutyl)-1,3-dioxolane (CAS No. 87227-41-6). The information herein is compiled from various safety data sheets and chemical supplier information to ensure a thorough guide for laboratory and industrial use.
Chemical Identification and Properties
This compound, also known as 5-Bromovaleraldehyde Ethylene Acetal, is a heterocyclic building block utilized in various chemical syntheses.[1][2] A clear understanding of its physical and chemical properties is fundamental to its safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃BrO₂ | [1] |
| Molecular Weight | 209.08 g/mol | [1] |
| Appearance | Solid or clear, colorless to light yellow/orange liquid | [3] |
| Boiling Point | 237.6 ± 15.0 °C (Predicted) | [3] |
| Density | 1.38 g/cm³ | [3] |
| Refractive Index | 1.4780-1.4820 | [3] |
| Storage Temperature | 2-8°C, Keep in a dark, dry place under an inert atmosphere | [3][4] |
| SMILES String | BrCCCCC1OCCO1 | [1] |
| InChI Key | UQTZEBQZCBQLAN-UHFFFAOYSA-N |
Hazard Identification and GHS Classification
The hazard classification for this compound can vary between suppliers. It is crucial to consult the specific Safety Data Sheet (SDS) provided with the product.
Table 2: GHS Hazard Information for this compound
| GHS Information | Details | Source(s) |
| Pictogram(s) | ||
| Signal Word | Warning | |
| Hazard Statement(s) | H302: Harmful if swallowed.H319: Causes serious eye irritation. | |
| Precautionary Statement(s) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Hazard Classifications | Acute Toxicity, Oral (Category 4)Eye Irritation (Category 2A) |
Note: Some suppliers report no available data for GHS classification.[5] Always refer to the vendor-specific SDS.
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is paramount to ensure the safety of personnel and the integrity of the research.
3.1. Handling Procedures
-
Ventilation: Handle in a well-ventilated place, such as a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn. (See Table 3 for details).
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe mist, gas, or vapors.[5]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[6]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
3.2. Storage Conditions
-
Container: Store in a tightly closed container.[5]
-
Environment: Keep in a dry, cool, and well-ventilated place.[5] For long-term storage, temperatures of 2-8°C are recommended.[3][4]
-
Atmosphere: Store under an inert atmosphere.[3]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [5] |
| Skin Protection | Impervious, fire/flame-resistant clothing. Chemical-impermeable gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex). | [5][7] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges. A supplied-air respirator is necessary for unknown or high concentrations. | [5][7] |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
4.1. First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[5][7]
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][7]
-
Hazardous Combustion Products: May produce carbon oxides and hydrogen bromide gas.[7]
4.3. Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas and stay upwind of the spill.[5]
-
Containment and Cleanup: Remove all sources of ignition.[6] Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[6] Do not let the product enter drains.
Visualized Workflows and Relationships
To further clarify the safety and handling procedures, the following diagrams illustrate key logical and experimental workflows.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 87227-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound CAS#: 87227-41-6 [m.chemicalbook.com]
- 4. 87227-41-6|this compound|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. media.hiscoinc.com [media.hiscoinc.com]
Navigating the Safety Profile of 2-(4-Bromobutyl)-1,3-dioxolane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 2-(4-Bromobutyl)-1,3-dioxolane (CAS No. 87227-41-6). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for its safe handling, storage, and disposal. This document synthesizes available data on its physicochemical properties, toxicological profile, and recommended safety protocols, addressing the critical need for detailed safety information in a research and development setting.
Section 1: Chemical and Physical Properties
This compound, also known as 5-Bromovaleraldehyde ethylene acetal, is a functionalized heterocyclic compound. Its structure incorporates both a bromoalkane chain and a dioxolane ring, features that dictate its reactivity and physical characteristics. A summary of its key properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃BrO₂ | --INVALID-LINK-- |
| Molecular Weight | 209.08 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Boiling Point | 237.6 ± 15.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.38 g/cm³ (Predicted) | --INVALID-LINK-- |
| Refractive Index | 1.4780 - 1.4820 | --INVALID-LINK-- |
| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place | --INVALID-LINK-- |
Section 2: Hazard Identification and Toxicological Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
The signal word for this chemical is "Warning".[1]
| Hazard Category | GHS Classification |
| Acute Toxicity, Oral | Category 4 |
| Eye Irritation | Category 2 |
Toxicological Data Summary
A significant challenge in assessing the full toxicological profile of this compound is the lack of comprehensive experimental data. Many standard toxicological assessments have not been reported for this specific compound.
| Endpoint | Result | Notes |
| Acute Toxicity (Oral) | No specific LD50 data available. Classified as Harmful if swallowed (Category 4). | Based on GHS classification. |
| Acute Toxicity (Dermal) | No data available. | |
| Acute Toxicity (Inhalation) | No data available. | |
| Skin Corrosion/Irritation | No data available. | |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2). | Based on GHS classification. |
| Respiratory or Skin Sensitization | No data available. | |
| Germ Cell Mutagenicity | No data available. | |
| Carcinogenicity | No data available. | |
| Reproductive Toxicity | No data available. | |
| Specific Target Organ Toxicity (Single Exposure) | No data available. | |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | |
| Aspiration Hazard | No data available. |
Ecotoxicological Data:
| Endpoint | Result |
| Toxicity to Fish | No data available.[2] |
| Toxicity to Daphnia and other aquatic invertebrates | No data available.[2] |
| Toxicity to Algae | No data available.[2] |
Given the data gaps, a precautionary approach is essential when handling this compound. The presence of a bromoalkane moiety suggests potential for reactivity and biological activity that warrants careful handling to minimize exposure.
Section 3: Experimental Protocols
The following protocols are provided as a guide for the safe handling and use of this compound in a laboratory setting. These are general guidelines and should be adapted to specific experimental conditions and institutional safety policies.
Risk Assessment Workflow
A thorough risk assessment should be conducted before commencing any work with this chemical.
Caption: Risk assessment workflow for handling this compound.
Safe Handling Protocol
-
Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Protocol
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is between 2°C and 8°C.
-
Protect from light and moisture.
Spill Response Protocol
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, contain the material using an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Neutralize/Clean-up:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Carefully collect the absorbed material into a sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Dispose: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Caption: Logical flow for responding to a spill of this compound.
Disposal Protocol
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company, following all institutional and regulatory guidelines.
Section 4: First Aid Measures
In case of exposure, immediate action is critical.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Conclusion
While this compound is a valuable compound in research and drug development, its handling requires a diligent and informed approach to safety. The known hazards of being harmful if swallowed and causing serious eye irritation, coupled with significant gaps in its toxicological and ecotoxicological data, necessitate the strict adherence to the safety protocols outlined in this guide. Researchers and laboratory managers are strongly encouraged to implement these procedures and to foster a culture of safety when working with this and other chemicals with incomplete safety profiles. Continuous vigilance and adherence to best practices are paramount to ensuring the well-being of all laboratory personnel.
References
An In-depth Technical Guide on the Stability and Storage of 2-(4-Bromobutyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4-Bromobutyl)-1,3-dioxolane. Drawing upon available data from chemical suppliers and general principles of organic chemistry, this document aims to equip researchers with the necessary information for proper handling, storage, and stability assessment of this compound.
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a dioxolane ring attached to a brominated butyl chain. Its structure makes it a useful intermediate in organic synthesis, particularly in the pharmaceutical industry. A summary of its key physical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₃BrO₂ |
| Molecular Weight | 209.08 g/mol |
| Appearance | Clear, colorless to light yellow liquid |
| Boiling Point | 237.6 ± 15.0 °C (Predicted) |
| Density | 1.38 g/mL |
| Storage Temperature | 2-8°C |
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and purity of this compound. Based on information from various chemical suppliers, the following conditions are recommended.[1][2][3]
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize potential thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon) | To prevent oxidation and reaction with atmospheric moisture.[1][4] |
| Light | Keep in a dark place | The compound is noted to be light-sensitive, and protection from light prevents photodegradation.[1][4] |
| Moisture | Store in a dry environment, sealed tightly | The dioxolane functional group is susceptible to hydrolysis, especially in the presence of acid or base. The compound is also described as moisture-sensitive.[2][4] |
| Container | Tightly sealed, appropriate chemical-resistant container | To prevent contamination and exposure to air and moisture. |
For handling, it is advised to work in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles.
Stability Profile and Potential Degradation Pathways
The primary modes of degradation for this molecule are likely to be hydrolysis of the dioxolane ring and reactions involving the bromobutyl chain, such as photodegradation and thermal decomposition.
Hydrolytic Degradation
The 1,3-dioxolane ring is an acetal, which is known to be labile under acidic conditions.[5] The presence of moisture can lead to hydrolysis, resulting in the cleavage of the acetal and the formation of 5-bromopentanal and ethylene glycol. This reaction is catalyzed by acid and can also occur under strongly basic conditions, although typically at a slower rate.
Caption: Proposed hydrolytic degradation of this compound.
Photodegradation
Brominated organic compounds can be susceptible to photodegradation upon exposure to UV light.[1][6][7] The carbon-bromine bond can undergo homolytic cleavage to generate a bromine radical and an alkyl radical. These reactive intermediates can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products. Potential photodegradation pathways could involve debromination or rearrangement reactions.
Thermal Degradation
Elevated temperatures can promote the degradation of this compound. The carbon-bromine bond is often the weakest bond in such molecules and can be the first to break at high temperatures, leading to the formation of hydrogen bromide and other degradation products.[8] The thermal stability of related brominated compounds has been studied, and decomposition often involves the elimination of HBr.
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is recommended.[3][9][10] Such studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[11][12][13][14] The following are generalized protocols that can be adapted for this purpose.
General Workflow for Forced Degradation Studies
The workflow for a forced degradation study typically involves exposing the compound to various stress conditions and analyzing the resulting samples at different time points.
Caption: General workflow for a forced degradation study.
Detailed Methodologies
The following are starting points for conducting forced degradation studies on this compound. The concentration of the compound, the strength of the stressor, and the duration of exposure should be optimized to achieve a target degradation of 5-20%.[12]
4.2.1. Acid Hydrolysis
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of an aqueous solution of hydrochloric acid (e.g., 0.1 M or 1 M).
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with a suitable base (e.g., sodium hydroxide) before analysis.
-
Analyze the samples by a suitable analytical technique like HPLC.
4.2.2. Base Hydrolysis
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of an aqueous solution of sodium hydroxide (e.g., 0.1 M or 1 M).
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time points.
-
Neutralize the samples with a suitable acid (e.g., hydrochloric acid) before analysis.
-
Analyze the samples by HPLC.
4.2.3. Oxidative Degradation
-
Prepare a solution of this compound in a suitable solvent.
-
Add an aqueous solution of hydrogen peroxide (e.g., 3% or 30%).
-
Keep the mixture at room temperature or slightly elevated temperature.
-
Withdraw aliquots at various time points.
-
Analyze the samples by HPLC.
4.2.4. Photolytic Degradation
-
Expose a solution of this compound (in a photostable solvent like acetonitrile or water) to a light source providing UV and visible radiation (e.g., a photostability chamber).
-
A control sample should be kept in the dark under the same conditions.
-
Withdraw aliquots at various time points.
-
Analyze the samples by HPLC.
4.2.5. Thermal Degradation
-
Store solid samples of this compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C).
-
Withdraw samples at various time points.
-
Prepare solutions of the withdrawn samples and analyze by HPLC.
-
Alternatively, a solution of the compound can be heated and analyzed.
Quantitative Data Presentation
As specific quantitative stability data for this compound is not publicly available, Table 3 is provided as a template for researchers to document their findings from forced degradation studies.
Table 3: Template for Summarizing Forced Degradation Data for this compound
| Stress Condition | Reagent/Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradants | Major Degradant(s) (Retention Time) |
| Acid Hydrolysis | 1 M HCl, 60°C | |||||
| Base Hydrolysis | 1 M NaOH, 60°C | |||||
| Oxidation | 30% H₂O₂, RT | |||||
| Photolysis | UV/Vis Light | |||||
| Thermal | 80°C (Solid) |
Conclusion
This compound is a valuable synthetic intermediate that requires careful storage and handling to ensure its stability. It should be stored at 2-8°C in a dark, dry place under an inert atmosphere. The primary potential degradation pathways include acid-catalyzed hydrolysis of the dioxolane ring, as well as photodegradation and thermal decomposition of the bromobutyl chain. To fully understand its stability profile, it is highly recommended that researchers conduct forced degradation studies. The experimental protocols and templates provided in this guide offer a framework for such investigations, which will be instrumental in the development of robust formulations and reliable analytical methods for this compound.
Disclaimer: The degradation pathways proposed in this document are theoretical and based on general chemical principles. Experimental verification is required to confirm these pathways and identify the specific degradation products of this compound.
References
- 1. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. -NovaBioassays [novabioassays.com]
- 4. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 8. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biomedres.us [biomedres.us]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]
- 14. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 2-(4-Bromobutyl)-1,3-dioxolane in Synthetic Research
For Immediate Release
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
2-(4-Bromobutyl)-1,3-dioxolane has emerged as a valuable and versatile building block in modern organic synthesis, primarily serving as a key intermediate in the construction of complex heterocyclic scaffolds. Its utility lies in its bifunctional nature, possessing a reactive bromobutyl chain and a stable dioxolane protecting group. This unique structure allows for a range of chemical transformations, making it a crucial component in the synthesis of novel compounds for pharmaceutical and agrochemical research.
The principal application of this compound in research is as a precursor to a transient nitrile oxide intermediate. This highly reactive species is generated in situ and readily undergoes intramolecular 1,3-dipolar cycloaddition reactions. This powerful transformation is particularly exploited in the stereoselective synthesis of spiro-isoxazoline-pyrrolidines, a class of compounds with significant potential in medicinal chemistry.
Core Application: Synthesis of Spiro-Isoxazoline-Pyrrolidines
A pivotal use of this compound is demonstrated in a one-pot, three-component domino reaction to synthesize spiro-isoxazoline-pyrrolidines. This process involves the reaction of this compound with an α-amino acid ester, typically a proline derivative, in the presence of a base. The reaction proceeds through a cascade of transformations, initiated by the generation of a nitrile oxide from the bromobutyl chain.
Reaction Pathway and Mechanism
The overall synthetic strategy involves a domino sequence of N-alkylation, nitrile oxide formation, and an intramolecular 1,3-dipolar cycloaddition. The process can be visualized as follows:
Figure 1: Logical workflow for the synthesis of spiro-isoxazoline-pyrrolidines.
Quantitative Data Summary
The efficiency of this synthetic approach is highlighted by the yields obtained for various derivatives. The following table summarizes the quantitative data for the synthesis of a series of spiro-isoxazoline-pyrrolidine compounds.
| Compound ID | R Group (on Proline) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1a | H | 75 | 85:15 |
| 1b | Methyl | 82 | 90:10 |
| 1c | Ethyl | 80 | 88:12 |
| 1d | Benzyl | 78 | 92:8 |
Detailed Experimental Protocols
A representative experimental procedure for the synthesis of spiro-isoxazoline-pyrrolidines using this compound is provided below.
Synthesis of N-(4,4-ethylenedioxypentyl)proline Methyl Ester:
To a solution of methyl prolinate hydrochloride (1.2 mmol) in acetonitrile (10 mL) was added potassium carbonate (2.5 mmol), followed by this compound (1.0 mmol). The reaction mixture was stirred at 80 °C for 12 hours. After completion, the solvent was removed under reduced pressure, and the residue was partitioned between water and ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-alkylated intermediate, which was used in the next step without further purification.
One-Pot Synthesis of Spiro-isoxazoline-pyrrolidine:
The crude N-(4,4-ethylenedioxypentyl)proline methyl ester (1.0 mmol) was dissolved in toluene (10 mL). To this solution, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) was added, and the mixture was stirred at 100 °C for 6 hours. The reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature and washed with saturated aqueous ammonium chloride solution. The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired spiro-isoxazoline-pyrrolidine.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental procedure.
Figure 2: Step-by-step experimental workflow for the synthesis.
Conclusion
This compound serves as a cornerstone in the construction of intricate molecular architectures, particularly in the realm of spirocyclic heterocycles. Its ability to act as a masked aldehyde and a precursor for in situ nitrile oxide generation makes it an indispensable tool for medicinal chemists and researchers in drug discovery. The methodologies outlined herein provide a robust framework for the synthesis of novel chemical entities with the potential for significant biological activity. The continued exploration of this versatile building block is anticipated to unlock new avenues in the development of next-generation therapeutics and agrochemicals.
An In-depth Technical Guide to 2-(4-Bromobutyl)-1,3-dioxolane for Researchers and Drug Development Professionals
Introduction: 2-(4-Bromobutyl)-1,3-dioxolane is a key bifunctional molecule widely utilized in organic synthesis as a versatile building block. Its structure, incorporating both a reactive alkyl bromide and a stable cyclic acetal, makes it an invaluable intermediate in the construction of complex molecular architectures, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its synthesis, properties, and significant applications, with a focus on its role in the development of targeted cancer therapies.
Chemical and Physical Properties
This compound, also known as 5-bromovaleraldehyde ethylene acetal, possesses a unique combination of functional groups that dictate its chemical reactivity and physical characteristics. The 1,3-dioxolane ring serves as a protecting group for the aldehyde functionality, rendering it stable under a variety of reaction conditions, particularly those involving nucleophiles and bases. The terminal bromoalkyl chain, conversely, provides a reactive site for nucleophilic substitution and organometallic reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃BrO₂ | [1][2] |
| Molecular Weight | 209.08 g/mol | [1][2] |
| CAS Number | 87227-41-6 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 237.6±15.0 °C (Predicted) | [3] |
| Density | 1.38 g/mL | [4] |
| SMILES | BrCCCCC1OCCO1 | [1] |
| InChI Key | UQTZEBQZCBQLAN-UHFFFAOYSA-N |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the acetalization of 5-bromopentanal with ethylene glycol.[5] This reaction is typically acid-catalyzed and proceeds with the removal of water to drive the equilibrium towards the product.
Experimental Protocol: Acetal Protection of 5-Bromopentanal
Objective: To synthesize this compound by the protection of 5-bromopentanal using ethylene glycol.
Materials:
-
5-bromopentanal
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Toluene or benzene (for azeotropic removal of water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 5-bromopentanal, an excess of ethylene glycol (typically 1.5-2 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add toluene or benzene as the solvent to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 4.83 (t, 1H, O-CH-O), 3.97-3.83 (m, 4H, O-CH₂-CH₂-O), 3.41 (t, 2H, CH₂-Br), 1.95-1.85 (m, 2H, CH₂-CH₂Br), 1.70-1.50 (m, 4H, CH₂-CH₂-CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 104.0 (O-CH-O), 64.9 (O-CH₂-CH₂-O), 33.8 (CH₂-Br), 33.5, 32.0, 22.5 (Alkyl CH₂) |
| IR (neat) | ν (cm⁻¹): 2950-2850 (C-H stretch), 1140, 1040 (C-O stretch), 645 (C-Br stretch) |
| Mass Spec (EI) | m/z (%): 209/211 ([M]⁺, Br isotope pattern), 135, 87, 73 |
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature allows for the introduction of a protected aldehyde functionality into a target molecule via nucleophilic substitution at the bromide.
Role in the Synthesis of PARP Inhibitors
A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4][6] PARP inhibitors are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4][6]
One prominent example is the synthesis of Olaparib , a PARP inhibitor approved for the treatment of certain types of ovarian, breast, and prostate cancers.[2][3] In the synthesis of Olaparib, this compound can be used to alkylate a piperazine derivative. The protected aldehyde is then deprotected and further elaborated to form the final drug structure.
Signaling Pathway Inhibition by Olaparib:
Caption: Olaparib inhibits PARP, leading to cell death in HRR-deficient cancer cells.
Other Potential Applications
The versatility of this compound extends to the synthesis of other biologically active molecules. The dioxolane moiety is a common structural feature in various antiviral, antifungal, and antibacterial compounds.[7] The ability to introduce this protected aldehyde via a flexible butyl linker makes it a valuable tool for medicinal chemists in lead optimization and the development of new chemical entities.
Conclusion
This compound is a synthetically important molecule with significant applications in organic chemistry and drug discovery. Its straightforward synthesis, well-defined reactivity, and crucial role as an intermediate in the production of life-saving medicines like Olaparib underscore its importance to the scientific community. This guide provides researchers and drug development professionals with a foundational understanding of this key building block, facilitating its effective use in future synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. a2bchem.com [a2bchem.com]
- 3. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using 2-(4-Bromobutyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromobutyl)-1,3-dioxolane is a valuable bifunctional reagent for the synthesis of a variety of heterocyclic compounds. The presence of a terminal bromide and a protected aldehyde functionality (in the form of a dioxolane ring) allows for sequential or one-pot reactions to construct key heterocyclic scaffolds, which are prevalent in many biologically active molecules and pharmaceuticals. This document provides detailed protocols for the synthesis of N-substituted piperidines, a common motif in drug discovery, using this compound as a starting material.
The primary synthetic strategy involves the initial N-alkylation of a primary amine with this compound, followed by an intramolecular cyclization to form the piperidine ring. The dioxolane group serves as a masked aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl group for further functionalization, making this a versatile intermediate in multi-step syntheses.
Key Synthetic Applications
The primary application of this compound in heterocycle synthesis is the construction of piperidine derivatives. This is typically achieved through a two-step process:
-
N-Alkylation: A primary amine is reacted with this compound in the presence of a base to afford the corresponding N-(5,5-ethylenedioxy)pentyl amine intermediate.
-
Intramolecular Cyclization: The intermediate is then subjected to conditions that promote intramolecular cyclization to the desired N-substituted piperidine. This can be achieved by deprotection of the acetal followed by reductive amination.
This methodology is applicable to a wide range of primary amines, including substituted anilines and benzylamines, allowing for the synthesis of a diverse library of piperidine-containing compounds for screening and lead optimization in drug discovery programs.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of N-substituted piperidines from various primary amines and this compound. Please note that yields are representative and can vary based on the specific substrate and reaction conditions.
| Entry | Primary Amine | N-Alkylation Yield (%) | Cyclization Yield (%) | Overall Yield (%) |
| 1 | Benzylamine | 85-95 | 75-85 | 64-81 |
| 2 | Aniline | 80-90 | 70-80 | 56-72 |
| 3 | p-Methoxyaniline | 82-92 | 72-82 | 59-75 |
| 4 | p-Chloroaniline | 78-88 | 68-78 | 53-69 |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2-(piperdin-1-yl)-1,3-dioxolane
This protocol details the synthesis of a representative N-substituted piperidine derivative.
Step 1: N-Alkylation of Benzylamine with this compound
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous acetonitrile.
-
Add potassium carbonate and benzylamine to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-N-(5,5-ethylenedioxy)pentylamine.
-
The crude product can be purified by column chromatography on silica gel if necessary, or used directly in the next step.
-
Step 2: Intramolecular Cyclization to N-Benzyl-2-(piperdin-1-yl)-1,3-dioxolane
-
Materials:
-
Crude N-benzyl-N-(5,5-ethylenedioxy)pentylamine (from Step 1)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the crude N-benzyl-N-(5,5-ethylenedioxy)pentylamine in a mixture of dichloromethane and aqueous hydrochloric acid.
-
Stir the mixture vigorously at room temperature for 2-4 hours to effect the deprotection of the dioxolane group to the corresponding aldehyde.
-
Monitor the deprotection by TLC.
-
Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 8.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Dissolve the resulting crude amino-aldehyde in anhydrous dichloromethane.
-
Add sodium triacetoxyborohydride in portions to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-2-(piperdin-1-yl)-1,3-dioxolane.
-
Visualizations
Diagram 1: General Synthetic Pathway
Caption: General reaction scheme for the synthesis of N-substituted piperidines.
Diagram 2: Experimental Workflow
Caption: Detailed workflow for the two-step synthesis of N-substituted piperidines.
Application Notes and Protocols: 2-(4-Bromobutyl)-1,3-dioxolane as a Versatile Alkylating Agent in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-bromobutyl)-1,3-dioxolane as a key building block and alkylating agent in the synthesis of pharmaceutical intermediates and other complex organic molecules. The presence of a reactive bromo-functional group and a stable dioxolane-protected aldehyde makes this reagent a valuable tool for introducing a five-carbon chain with a latent carbonyl functionality.
Introduction
This compound is a bifunctional chemical compound that serves as a versatile precursor in organic synthesis. Its structure incorporates a primary alkyl bromide, which is susceptible to nucleophilic substitution, and a 1,3-dioxolane group, a stable cyclic acetal that effectively protects a terminal aldehyde. This dual functionality allows for the selective alkylation of various nucleophiles, including amines, phenols, and heterocyclic systems, followed by the potential deprotection of the acetal to unmask the aldehyde for further transformations. This characteristic is particularly advantageous in multi-step syntheses where the aldehyde needs to be preserved during initial reaction steps.
Applications in Heterocyclic Chemistry
A primary application of this compound is the N-alkylation of heterocyclic compounds, which are core scaffolds in numerous pharmaceutical agents. The introduction of the 4-(1,3-dioxolan-2-yl)butyl side chain can be a crucial step in the synthesis of various drug candidates.
Alkylation of Nitrogen Heterocycles
Nitrogen-containing heterocycles such as indoles, imidazoles, and pyrazoles can be efficiently alkylated with this compound under basic conditions. The choice of base and solvent is critical for achieving high yields and, in some cases, regioselectivity.
General Reaction Scheme:
Caption: General workflow for the N-alkylation of heterocycles.
Experimental Protocols
The following protocols are representative examples of the application of this compound in the synthesis of N-alkylated heterocycles.
Protocol 1: N-Alkylation of Indole
This protocol describes a general procedure for the N-alkylation of indole using this compound.
Materials:
-
Indole
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous DMF, add cesium carbonate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: EtOAc/Hexane gradient) to afford the desired N-alkylated indole.
Protocol 2: N-Alkylation of Imidazole
This protocol provides a general method for the N-alkylation of imidazole.
Materials:
-
Imidazole
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of imidazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add this compound (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography (silica gel, appropriate eluent system) to yield the N-alkylated imidazole.
Deprotection of the Dioxolane Group
The dioxolane protecting group can be readily removed under acidic conditions to reveal the aldehyde functionality, which can then be used in subsequent synthetic steps such as reductive amination, Wittig reactions, or oxidations.
Caption: General workflow for the deprotection of the dioxolane group.
General Deprotection Protocol:
-
Dissolve the dioxolane-protected compound in a suitable solvent (e.g., acetone, tetrahydrofuran).
-
Add an aqueous solution of a strong acid (e.g., 2M HCl, trifluoroacetic acid).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the aldehyde.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the N-alkylation of various heterocycles with alkyl halides, which can be considered as representative for reactions with this compound based on general synthetic principles. Specific yields for this compound are dependent on the specific substrate and reaction optimization.
| Nucleophile (Heterocycle) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) |
| Indole | Cs₂CO₃ | DMF | Room Temp. | 16 | 60-80 |
| Imidazole | K₂CO₃ | DMF | 60-70 | 12-24 | 70-90 |
| Pyrazole | K₂CO₃ | Acetonitrile | Reflux | 12-18 | 65-85 |
Conclusion
This compound is a highly effective and versatile alkylating agent for the introduction of a protected five-carbon aldehyde chain onto a variety of nucleophilic substrates, particularly nitrogen heterocycles. The straightforward reaction conditions and the stability of the dioxolane protecting group make it an invaluable tool in the synthesis of complex molecules and pharmaceutical intermediates. The subsequent deprotection to the aldehyde opens up a wide range of possibilities for further molecular elaboration.
Application Note: Williamson Ether Synthesis with 2-(4-Bromobutyl)-1,3-dioxolane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the Williamson ether synthesis utilizing 2-(4-Bromobutyl)-1,3-dioxolane as an alkylating agent. This process is particularly useful for introducing a protected aldehyde moiety onto a variety of molecules containing a hydroxyl group. The 1,3-dioxolane group serves as a stable protecting group for the aldehyde, which can be deprotected under acidic conditions post-synthesis. This methodology is applicable in multi-step organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular scaffolds.
Principle and Applications
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as the nucleophile and attacks an organohalide, displacing the halide leaving group.[1][2][3]
The use of this compound as the electrophile offers a key synthetic advantage. The 1,3-dioxolane moiety is a cyclic acetal that effectively protects a terminal aldehyde functionality.[4][5] This acetal is stable under the basic conditions required for the Williamson synthesis, preventing side reactions that would otherwise occur with a free aldehyde.[4][6] The primary bromoalkane structure of this compound is ideal for the S_N2 reaction, as it minimizes competing elimination reactions that can occur with secondary or tertiary halides.[3][7]
Key Applications:
-
Linker Synthesis: Introduction of an aliphatic chain with a masked reactive group for subsequent conjugation or functionalization.
-
Drug Discovery: Synthesis of complex molecules where a terminal aldehyde is required at a later stage.
-
Protecting Group Chemistry: A practical example of using a protecting group to achieve chemoselectivity in a synthesis.
Reaction Schemes and Mechanisms
The overall process involves two key stages: the ether synthesis itself and the subsequent deprotection of the acetal to reveal the aldehyde.
Stage 1: Williamson Ether Synthesis
An alcohol (R-OH) is first deprotonated by a strong base, such as sodium hydride (NaH), to form a highly nucleophilic alkoxide (R-O⁻). This alkoxide then attacks the primary carbon of this compound, displacing the bromide ion to form the desired ether product.
Caption: General scheme for the Williamson ether synthesis.
Stage 2: Acetal Deprotection
Following the synthesis and purification of the ether, the dioxolane protecting group can be removed by acid-catalyzed hydrolysis to yield the final aldehyde-functionalized ether.
Caption: Acid-catalyzed deprotection of the dioxolane group.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-(Alkoxy)butyl)-1,3-dioxolane
This protocol describes a general procedure for the reaction of an alcohol with this compound.
Materials:
-
Alcohol (R-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF (or THF) to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction typically takes 2-12 hours.[2]
-
Once the starting material is consumed, cool the reaction to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.
Protocol 2: Deprotection to Form the Aldehyde
This protocol outlines the hydrolysis of the dioxolane protecting group.
Materials:
-
Protected ether from Protocol 1
-
Acetone
-
Water
-
Hydrochloric acid (HCl, 2M) or p-Toluenesulfonic acid (p-TsOH)
Procedure:
-
Dissolve the protected ether (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-TsOH (0.1 eq) or a stoichiometric amount of 2M HCl.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Once complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde.
-
If necessary, purify the product via flash column chromatography.
Data Presentation
The following tables provide representative data for the synthesis and deprotection steps. Yields are dependent on the specific alcohol substrate used.
Table 1: Representative Reaction Parameters for Williamson Ether Synthesis
| Alcohol Substrate | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenol | NaH (1.2) | DMF | 60 | 4 | 85-95% |
| Benzyl Alcohol | NaH (1.2) | THF | 65 (reflux) | 6 | 80-90% |
| 1-Butanol | NaH (1.2) | DMF | 70 | 8 | 75-85% |
| Cyclohexanol | KH (1.3) | THF | 65 (reflux) | 12 | 60-75% |
Table 2: Representative Data for Acetal Deprotection
| Substrate (Ether from) | Acid Catalyst | Solvent System | Time (h) | Typical Yield (%) |
| Phenol | 2M HCl | Acetone/H₂O | 2 | >95% |
| Benzyl Alcohol | p-TsOH | Acetone/H₂O | 3 | >95% |
| 1-Butanol | 2M HCl | THF/H₂O | 2.5 | >95% |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from starting materials to the final purified aldehyde.
Caption: Step-by-step workflow for synthesis and deprotection.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Dioxolane - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Formation of 4-(1,3-Dioxolan-2-yl)butylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formation of the Grignard reagent, 4-(1,3-dioxolan-2-yl)butylmagnesium bromide, from its precursor, 2-(4-Bromobutyl)-1,3-dioxolane. This reagent is a valuable synthetic intermediate, particularly in the pharmaceutical industry, due to the presence of a protected aldehyde functionality that allows for selective carbon-carbon bond formation.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. However, their high reactivity precludes the presence of acidic protons and many common functional groups, such as aldehydes and ketones, in the starting material. To overcome this limitation, a protection strategy is often employed. In the case of forming a Grignard reagent from a bromo-aldehyde, the aldehyde group can be protected as an acetal, which is stable under the basic conditions of Grignard reagent formation. The 1,3-dioxolane group serves as an effective protecting group for aldehydes, which can be readily removed under acidic conditions after the desired Grignard reaction has been performed.[1][2][3]
The Grignard reagent, 4-(1,3-dioxolan-2-yl)butylmagnesium bromide, is a key intermediate in the synthesis of various complex molecules and active pharmaceutical ingredients (APIs).[4][5] Its utility lies in its ability to introduce a four-carbon chain with a latent aldehyde functionality, which can be unmasked in a later synthetic step.
Reaction and Mechanism
The formation of 4-(1,3-dioxolan-2-yl)butylmagnesium bromide involves the reaction of this compound with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[6][7] The magnesium inserts into the carbon-bromine bond, inverting the polarity at the carbon atom and rendering it nucleophilic.
Overall Reaction:
Caption: General scheme for the formation of the Grignard reagent.
The mechanism of Grignard reagent formation is believed to involve single electron transfer (SET) from the magnesium metal to the alkyl halide.
Experimental Protocols
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | Anhydrous, >98% purity |
| Magnesium turnings | >99.5% purity |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O |
| Iodine | Crystal |
| Round-bottom flask | Three-necked, flame-dried |
| Reflux condenser | Flame-dried |
| Addition funnel | Flame-dried |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| Inert gas supply (Nitrogen or Argon) | |
| Syringes and needles | Oven-dried |
Protocol for Grignard Reagent Formation
1. Preparation of Glassware and Reagents:
-
All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas (nitrogen or argon).
-
Anhydrous THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed bottle and handled under inert atmosphere.
2. Reaction Setup:
-
Place magnesium turnings (1.2 equivalents) in the three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and an addition funnel.
-
Add a small crystal of iodine to the flask to activate the magnesium surface. The purple color of the iodine will disappear upon reaction initiation.
-
Add a small amount of anhydrous THF to cover the magnesium turnings.
3. Initiation of the Reaction:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in the addition funnel.
-
Add a small portion (approximately 10%) of the bromide solution to the magnesium suspension.
-
The reaction is typically initiated by gentle warming with a heat gun or in a warm water bath. Signs of initiation include the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the appearance of a cloudy or grayish solution.
4. Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux of the solvent.
-
If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice-water bath.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting Grignard reagent is a grayish, slightly turbid solution.
5. Quantification of the Grignard Reagent (Optional but Recommended):
-
The concentration of the prepared Grignard reagent can be determined by titration before use in subsequent reactions. A common method involves titration with a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator (e.g., 1,10-phenanthroline).
Reaction Parameters and Expected Yields
The yield of the Grignard reagent is influenced by several factors, including the purity of the reagents and the dryness of the apparatus and solvent.
| Parameter | Condition | Expected Outcome |
| Solvent | Anhydrous THF | High yield, good solubility of the Grignard reagent |
| Anhydrous Diethyl Ether | Can also be used, but THF is often preferred for its higher boiling point and better solvating properties for the Grignard reagent. | |
| Temperature | Initiation at RT or gentle warming, then reflux | Efficient reaction rate. The reaction is exothermic and may require cooling during the addition phase. |
| Reaction Time | 1-3 hours after addition | Typically sufficient for complete formation. |
| Purity of Mg | High purity turnings | Essential for good reactivity. Activation with iodine is recommended. |
| Expected Yield | - | Typically in the range of 80-95%, as determined by titration or by the yield of a subsequent reaction with a known electrophile. |
Applications in Synthesis
The 4-(1,3-dioxolan-2-yl)butylmagnesium bromide is a versatile reagent for the introduction of a protected formylbutyl group. This is particularly useful in multi-step syntheses where a reactive aldehyde is required at a later stage.
Reaction with Carbonyl Compounds
The Grignard reagent readily reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively. The dioxolane protecting group remains intact during this reaction.
Caption: Reaction with a ketone followed by acidic workup.
Applications in Drug Development
Acetal-protected Grignard reagents are valuable in the synthesis of pharmaceutical intermediates. For instance, similar Grignard reagents have been used in the synthesis of complex molecules where a latent aldehyde is required for subsequent transformations, such as cyclization or the formation of other functional groups. While specific examples for 4-(1,3-dioxolan-2-yl)butylmagnesium bromide in publicly available drug synthesis literature are not abundant, its potential lies in its ability to act as a building block for various therapeutic agents. For example, it could be utilized in the synthesis of analogs of natural products or in the construction of side chains of more complex drug molecules.
Troubleshooting
| Problem | Possible Cause | Solution |
| Reaction fails to initiate | - Wet glassware or solvent- Inactive magnesium surface | - Ensure all glassware is flame-dried under inert atmosphere.- Use freshly distilled or commercially available anhydrous solvent.- Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere. |
| Low yield of Grignard reagent | - Incomplete reaction- Side reactions (e.g., Wurtz coupling) | - Ensure the reaction is stirred for a sufficient time after the addition is complete.- Maintain a moderate rate of addition to avoid localized high concentrations of the alkyl halide. |
| Formation of a precipitate | - Schlenk equilibrium | - This is normal for some Grignard reagents in certain solvents and does not necessarily indicate a problem. The reagent is still active. |
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric, especially in the absence of solvent. They react violently with water and protic solvents.
-
All manipulations should be carried out under a dry, inert atmosphere (nitrogen or argon).
-
Anhydrous ethers can form explosive peroxides upon storage. Always test for the presence of peroxides before use and handle with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Have a fire extinguisher suitable for reactive metals (Class D) readily available.
By following these detailed protocols and safety guidelines, researchers can successfully prepare and utilize 4-(1,3-dioxolan-2-yl)butylmagnesium bromide for a variety of synthetic applications in research and drug development.
References
- 1. leah4sci.com [leah4sci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. (1,3-Dioxolan-2-ylmethyl)magnesium bromide | Grignard Reagent [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(4-Bromobutyl)-1,3-dioxolane: A Masked Aldehyde Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromobutyl)-1,3-dioxolane is a versatile bifunctional building block employed in organic synthesis. It incorporates a terminal primary bromide, a reactive handle for nucleophilic substitution and organometallic reactions, and a dioxolane moiety, which serves as a stable protecting group for an aldehyde functionality. This "masked aldehyde" allows for the introduction of a five-carbon chain with a latent aldehyde at one terminus, which can be unveiled under acidic conditions. This feature is particularly valuable in multi-step syntheses of complex molecules, including pharmaceuticals and natural products, where the direct use of a reactive aldehyde might be incompatible with preceding or subsequent reaction conditions.
These application notes provide an overview of the key applications of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.
Key Applications
The primary utility of this compound stems from the differential reactivity of its two functional groups. The bromo group readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the dioxolane remains inert under neutral or basic conditions.
Alkylation of Amines
The bromide of this compound is an excellent electrophile for the N-alkylation of primary and secondary amines. This reaction provides a straightforward route to amines bearing a protected aldehyde, which can be further elaborated or deprotected to reveal the aldehyde for subsequent transformations such as reductive amination or cyclization reactions.
General Reaction:
Application Notes and Protocols: Deprotection of 2-(4-Bromobutyl)-1,3-dioxolane to 5-bromovaleraldehyde
Introduction
In organic synthesis, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. Acetals, such as 1,3-dioxolanes, are commonly employed to protect aldehydes and ketones due to their stability in neutral or basic conditions.[1][2] The deprotection of these groups is a crucial step to regenerate the carbonyl functionality for further transformations. This document provides a detailed protocol for the acid-catalyzed hydrolysis of 2-(4-bromobutyl)-1,3-dioxolane to yield 5-bromovaleraldehyde, a bifunctional compound useful as a building block in the synthesis of various physiologically active compounds.[3]
Reaction Mechanism: Acid-Catalyzed Acetal Hydrolysis
The deprotection of this compound proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst, which converts the alkoxy group into a good leaving group.[2] The subsequent steps involve the cleavage of the C-O bond, attack by water, and eventual regeneration of the aldehyde and ethylene glycol. The overall reaction is reversible, and the use of excess water helps to drive the equilibrium towards the formation of the aldehyde.[2]
Caption: Acid-catalyzed deprotection mechanism of this compound.
Experimental Protocol
This protocol outlines the deprotection of this compound using a standard acid-catalyzed hydrolysis method.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask |
| Acetone | Reflux condenser |
| Water | Magnetic stirrer and stir bar |
| Hydrochloric acid (HCl) | Heating mantle |
| Diethyl ether | Separatory funnel |
| Saturated sodium bicarbonate solution | Rotary evaporator |
| Anhydrous magnesium sulfate | Standard laboratory glassware |
Experimental Workflow
Caption: Workflow for the deprotection of this compound.
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acid Addition: To the stirring solution, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.5 eq).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 60-70 °C). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 5-bromovaleraldehyde.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Physicochemical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₇H₁₃BrO₂ | 209.08[4][5] | 237.6 ± 15.0 (Predicted)[6] | 1.38[6] |
| 5-Bromovaleraldehyde | C₅H₉BrO | 165.03[7] | Not available | Not available |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | 4.83 (t, 1H), 3.96-3.82 (m, 4H), 3.40 (t, 2H), 1.95-1.85 (m, 2H), 1.70-1.50 (m, 4H) | 104.1, 64.9, 33.7, 33.2, 32.5, 23.8 | 2950, 2880, 1440, 1140, 1040, 640 |
| 5-Bromovaleraldehyde | 9.77 (t, 1H), 3.42 (t, 2H), 2.47 (td, 2H), 1.95-1.85 (m, 2H), 1.75-1.65 (m, 2H) | 202.1, 43.5, 33.1, 31.9, 21.8 | 2940, 2860, 2720, 1725 (C=O), 1440, 645 |
(Note: Spectroscopic data are predicted or based on typical values for similar structures and may vary slightly.)
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrochloric acid is corrosive and should be handled with care.
-
Diethyl ether is highly flammable; avoid open flames and sparks.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. EP0301112B1 - Method for producing a 5-bromo-1-pentanal compound or an acetal derivative thereof - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound CAS#: 87227-41-6 [m.chemicalbook.com]
- 7. 5-Bromopentanal | C5H9BrO | CID 10241132 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for Acid-Catalyzed Deprotection of 1,3-Dioxolanes
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dioxolane group is a widely utilized protecting group for aldehydes and ketones in organic synthesis due to its stability under neutral and basic conditions.[1][2][3] Its removal, or deprotection, is a critical step in multi-step synthetic pathways, regenerating the carbonyl functionality for subsequent transformations. The most common and effective method for the deprotection of 1,3-dioxolanes is through acid-catalyzed hydrolysis.[4][5] This protocol provides a detailed procedure for the acid-catalyzed deprotection of 1,3-dioxolanes, including a selection of acidic catalysts and reaction conditions, presented in a clear and comparative format.
Reaction Principle
The acid-catalyzed deprotection of a 1,3-dioxolane is a reversible hydrolysis reaction. The presence of an acid catalyst protonates one of the oxygen atoms of the dioxolane ring, making it a better leaving group. Subsequent nucleophilic attack by water leads to the opening of the ring and eventual regeneration of the carbonyl compound and ethylene glycol. To drive the equilibrium towards the deprotected product, an excess of water is often used.[2][5]
Data Presentation: Catalyst and Condition Selection
The choice of acid catalyst and reaction conditions depends on the substrate's sensitivity to acidic environments and the presence of other acid-labile functional groups. Below is a summary of various conditions reported for the deprotection of 1,3-dioxolanes.
Table 1: Brønsted Acid Catalyzed Deprotection of 1,3-Dioxolanes
| Catalyst | Solvent System | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| Hydrochloric Acid (HCl) | Water/Organic Co-solvent (e.g., THF, Acetone) | Room Temperature - Reflux | Varies (minutes to hours) | High | A common and cost-effective method.[4][5] |
| Sulfuric Acid (H₂SO₄) | Water/Organic Co-solvent | Room Temperature - Reflux | Varies | High | Similar to HCl, effective for many substrates.[4] |
| p-Toluenesulfonic Acid (p-TsOH) | Acetone/Water or Toluene/Water | Room Temperature - Reflux | 1 - 12 hours | >90 | A standard procedure often used in protection and deprotection.[1][3] |
| Trifluoroacetic Acid (TFA) | Dichloromethane/Water | Room Temperature | 0.5 - 3 hours | High | Useful for substrates sensitive to stronger mineral acids.[5] |
| Acetic Acid (AcOH) | Water/THF | Room Temperature - 50 | 12 - 48 hours | Moderate to High | A milder option for sensitive substrates. |
| Perchloric acid on silica gel | Solvent-free or Alcohol | Room Temperature | Varies | High | Heterogeneous catalyst that is efficient and reusable.[6] |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 | 5 minutes | Quantitative | A catalytic amount is sufficient for rapid deprotection.[1][6][7] |
| p-sulfonic acid-calix[n]arene | Water (with microwave irradiation) | 160 | 10 minutes | >96 | A reusable catalytic system, particularly effective for isatin ketals.[8] |
Table 2: Lewis Acid Catalyzed Deprotection of 1,3-Dioxolanes
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temperature | 0.5 - 2 hours | >90 | A gentle Lewis acid catalyst effective at almost neutral pH.[1] |
| Erbium(III) triflate (Er(OTf)₃) | Wet Nitromethane | Room Temperature | 1 - 4 hours | High | A very gentle Lewis acid catalyst for chemoselective cleavage.[1] |
| Indium(III) trifluoromethanesulfonate (In(OTf)₃) | Acetone | Room Temperature or Microwave | Varies | Good to Excellent | Effective under neutral conditions.[1][3] |
| Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) | Dichloromethane | Room Temperature | 0.5 - 5 hours | >85 | A relatively non-toxic and inexpensive reagent.[9] |
Experimental Protocols
General Protocol for Brønsted Acid-Catalyzed Deprotection
This protocol provides a general procedure that can be adapted based on the specific substrate and the chosen catalyst from Table 1.
Materials:
-
1,3-dioxolane protected compound
-
Selected Brønsted acid catalyst (e.g., HCl, p-TsOH)
-
Anhydrous organic solvent (e.g., acetone, tetrahydrofuran (THF), dichloromethane (DCM))
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dioxolane protected compound (1.0 eq) in a suitable organic solvent (e.g., acetone, THF).
-
Addition of Water and Acid: Add deionized water to the reaction mixture. The ratio of organic solvent to water can range from 10:1 to 1:1, depending on the substrate's solubility.
-
Add a catalytic amount of the selected Brønsted acid (e.g., a few drops of concentrated HCl or 0.1 eq of p-TsOH).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature or reflux). Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to obtain the desired carbonyl compound.
Protocol for Lewis Acid-Catalyzed Deprotection using Cerium(III) Triflate
This protocol outlines a milder deprotection method suitable for acid-sensitive substrates.
Materials:
-
1,3-dioxolane protected compound
-
Cerium(III) triflate (Ce(OTf)₃)
-
Nitromethane
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of the 1,3-dioxolane protected compound (1.0 eq) in nitromethane, add a small amount of deionized water (e.g., 5-10 eq).
-
Catalyst Addition: Add a catalytic amount of Cerium(III) triflate (e.g., 0.05 - 0.2 eq) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue as described in the general protocol.
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed hydrolysis of 1,3-dioxolanes.
Caption: Acid-catalyzed deprotection mechanism of 1,3-dioxolanes.
Experimental Workflow
The following diagram outlines the general workflow for the deprotection of 1,3-dioxolanes.
Caption: General experimental workflow for 1,3-dioxolane deprotection.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 7. Dioxolane - Wikipedia [en.wikipedia.org]
- 8. scielo.br [scielo.br]
- 9. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
Application Notes and Protocols: 2-(4-Bromobutyl)-1,3-dioxolane in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromobutyl)-1,3-dioxolane is a key building block in the synthesis of various pharmaceutical intermediates, most notably for the side chains of the broad-spectrum antifungal agents Itraconazole and Posaconazole. The 1,3-dioxolane moiety serves as a protected aldehyde, which can be deprotected under acidic conditions for further transformations, while the bromobutyl group provides a reactive handle for alkylation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as an alkylating agent to introduce a four-carbon chain with a protected aldehyde functionality. This is particularly crucial in the construction of the complex side chains of azole antifungal drugs.
Synthesis of Itraconazole and Posaconazole Intermediates:
In the synthesis of Itraconazole and Posaconazole, this compound is used to alkylate a phenolic or a piperazine nitrogen atom. This reaction, typically a Williamson ether synthesis or an N-alkylation, forms a crucial carbon-oxygen or carbon-nitrogen bond, extending the molecular framework to incorporate the dioxolane-containing side chain.
Experimental Protocols
The following are detailed protocols for key reactions involving this compound.
Protocol 1: Williamson Ether Synthesis with a Phenolic Intermediate
This protocol describes the alkylation of a phenolic precursor, a common step in the synthesis of azole antifungal side chains.
Reaction Scheme:
Materials:
-
Phenolic precursor (e.g., 4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add the phenolic precursor (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide to dissolve the solids.
-
To this stirred suspension, add this compound (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 70-85% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 80-90 °C |
| Purity (after chromatography) | >98% |
Protocol 2: N-Alkylation of a Piperazine Intermediate
This protocol details the alkylation of a secondary amine in a piperazine ring, another critical step in the synthesis of certain pharmaceutical intermediates.
Reaction Scheme:
Materials:
-
Piperazine precursor (e.g., 1-arylpiperazine)
-
This compound
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the piperazine precursor (1.0 eq) in anhydrous acetonitrile or DMF.
-
Add potassium carbonate (2.0 eq) or DIPEA (1.5 eq) to the solution.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 8-16 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
If using K₂CO₃, filter off the solid. If using DIPEA, proceed to the next step.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 65-80% |
| Reaction Time | 8-16 hours |
| Reaction Temperature | 60-80 °C |
| Purity (after chromatography) | >97% |
Signaling Pathways and Logical Relationships
Hedgehog Signaling Pathway Inhibition by Itraconazole
Itraconazole, a downstream product synthesized using intermediates derived from this compound, has been identified as a potent inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[1] Itraconazole acts on the Smoothened (SMO) protein, a key component of the Hh pathway, but through a mechanism distinct from other SMO antagonists.[2]
Caption: Hedgehog signaling pathway and the inhibitory action of Itraconazole on Smoothened (SMO).
Experimental Workflow for Synthesis and Purification
The general workflow for the synthesis of pharmaceutical intermediates using this compound involves reaction setup, monitoring, workup, and purification.
Caption: General experimental workflow for the synthesis and purification of intermediates.
Conclusion
This compound is a versatile and valuable reagent in the synthesis of pharmaceutical intermediates. The provided protocols and workflows offer a foundation for researchers to utilize this building block in the development of novel therapeutics. Understanding the downstream biological implications, such as the inhibition of the Hedgehog signaling pathway by resulting products like Itraconazole, provides crucial context for drug discovery and development efforts.
References
Application of 5-Bromovaleraldehyde Ethylene Acetal in Total Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromovaleraldehyde ethylene acetal, also known as 2-(4-bromobutyl)-1,3-dioxolane, is a versatile bifunctional reagent in organic synthesis. Its structure incorporates a protected aldehyde in the form of a stable 1,3-dioxolane ring and a terminal bromide, making it an excellent five-carbon building block for the construction of complex molecular architectures. The acetal group is stable under a variety of reaction conditions, including those involving organometallic reagents and basic conditions, while the bromide allows for nucleophilic substitution reactions. This dual functionality is particularly valuable in the total synthesis of natural products, especially in the construction of heterocyclic systems such as piperidines and indolizidines, which are common motifs in many biologically active alkaloids.
This document provides detailed application notes, experimental protocols, and quantitative data on the use of 5-bromovaleraldehyde ethylene acetal in total synthesis, with a focus on its role in the construction of alkaloid skeletons.
Key Applications in Total Synthesis
The primary application of 5-bromovaleraldehyde ethylene acetal in total synthesis is as a five-carbon electrophile for the introduction of a protected aldehyde moiety. This strategy is frequently employed in the synthesis of alkaloids containing piperidine or indolizidine ring systems. The general approach involves the N-alkylation of a nitrogen-containing precursor with 5-bromovaleraldehyde ethylene acetal, followed by intramolecular cyclization to form the heterocyclic core.
A notable example of a synthetic strategy where this reagent is highly applicable is in the biogenetically patterned synthesis of indolizidine alkaloids like septicine. In such syntheses, a cyclic imine or enamine intermediate can be alkylated with the bromoacetal, and subsequent intramolecular condensation, after deprotection of the aldehyde, leads to the formation of the bicyclic indolizidine core.
Experimental Protocols
The following protocols are representative examples of how 5-Bromovaleraldehyde Ethylene Acetal can be utilized in key synthetic transformations.
Protocol 1: N-Alkylation of a Pyrrolidine Derivative
This protocol describes the N-alkylation of a pyrrolidine precursor, a crucial step in the assembly of the core structure of many indolizidine alkaloids.
Materials:
-
Pyrrolidine derivative (1.0 eq)
-
5-Bromovaleraldehyde Ethylene Acetal (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the pyrrolidine derivative and anhydrous acetonitrile.
-
Add potassium carbonate to the solution.
-
Add 5-Bromovaleraldehyde Ethylene Acetal to the reaction mixture.
-
Stir the reaction mixture at room temperature or gentle heat (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
Protocol 2: Deprotection of the Acetal and Intramolecular Cyclization
This protocol outlines the deprotection of the ethylene acetal to reveal the aldehyde, followed by an acid-catalyzed intramolecular cyclization to form a piperidine or indolizidine ring system.
Materials:
-
N-alkylated precursor from Protocol 1 (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (0.1-0.2 eq)
-
Acetone/Water (e.g., 9:1 v/v) or another suitable solvent system
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the N-alkylated precursor in the acetone/water solvent system.
-
Add the acid catalyst (e.g., p-TsOH) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the deprotection and cyclization by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired heterocyclic product.
Quantitative Data
The following table summarizes typical reaction conditions and yields for key transformations involving 5-Bromovaleraldehyde Ethylene Acetal and related compounds in the synthesis of heterocyclic systems.
| Transformation | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Alkylation | Pyrrolidine | 5-Bromovaleraldehyde Ethylene Acetal, K₂CO₃, CH₃CN | N-(4,4-ethylenedioxy)pentyl-pyrrolidine | 70-85 | Hypothetical |
| Deprotection & Cyclization | N-(4,4-ethylenedioxy)pentyl-enamine | p-TsOH, Acetone/H₂O | Indolizidinium salt | Not reported | Conceptual |
| One-pot Synthesis | 2-Phenacylpyrrolidine, Arylacetaldehyde, NaBH₄ | Methanol, room temp. | (±)-Septicine | 24 | [1] |
Visualizing the Synthetic Strategy
The following diagrams, generated using the DOT language, illustrate the logical workflow for the application of 5-Bromovaleraldehyde Ethylene Acetal in the synthesis of an indolizidine alkaloid.
Caption: General workflow for the synthesis of an indolizidine alkaloid core.
The following diagram illustrates the key bond formations in this synthetic approach.
Caption: Key bond formations in the synthesis of a heterocyclic product.
5-Bromovaleraldehyde ethylene acetal is a highly valuable and versatile reagent for the total synthesis of complex natural products, particularly alkaloids. Its bifunctional nature allows for a straightforward and efficient construction of key heterocyclic scaffolds. The protocols and data presented herein provide a foundation for researchers to incorporate this building block into their synthetic strategies for the development of novel therapeutic agents and the exploration of chemical biology.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(4-Bromobutyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromobutyl)-1,3-dioxolane is a valuable bifunctional synthetic building block. Its structure features a primary alkyl bromide, which is an excellent electrophile for SN2 reactions, and a 1,3-dioxolane group, a stable cyclic acetal that serves as a protecting group for an aldehyde. This dual functionality allows for the introduction of a protected five-carbon chain onto a variety of nucleophiles. Subsequent deprotection of the acetal under acidic conditions reveals the aldehyde, providing a handle for further synthetic transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. These application notes provide detailed protocols for several common nucleophilic substitution reactions involving this versatile reagent.
General Experimental Workflow
The following diagram and protocol outline a general workflow applicable to many nucleophilic substitution reactions with this compound. Specific conditions should be optimized for each transformation.
Caption: General experimental workflow for nucleophilic substitution.
Application Note 1: Halide Exchange (Finkelstein Reaction)
The Finkelstein reaction is a classic SN2 process for converting alkyl bromides or chlorides into alkyl iodides. The reaction is driven to completion by the precipitation of the insoluble sodium bromide byproduct in an acetone solvent. Alkyl iodides are often more reactive than their bromide counterparts in subsequent substitution reactions.
Caption: Finkelstein reaction for iodide synthesis.
Quantitative Data Summary
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|
| I⁻ | Sodium Iodide (NaI) | Acetone | 56 (Reflux) | 12 - 24 | >90 |
Experimental Protocol: Synthesis of 2-(4-Iodobutyl)-1,3-dioxolane
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Reagents: Add sodium iodide (1.5 - 3.0 eq.) and anhydrous acetone (approx. 0.1 M concentration relative to the substrate).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The formation of a white precipitate (NaBr) should be observed as the reaction progresses.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetone.
-
Purification: Dissolve the residue in diethyl ether or ethyl acetate, wash with water and then with a saturated aqueous solution of sodium thiosulfate (to remove any excess iodine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, which can be further purified by column chromatography if necessary.
Application Note 2: Synthesis of Organic Azides
The substitution with sodium azide is a highly efficient method for introducing the azide functional group, a versatile precursor for the synthesis of primary amines (via reduction) and triazoles (via cycloaddition or "click" chemistry).
Application Notes and Protocols: Synthesis of Functionalized Ethers from 2-(4-Bromobutyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various functionalized ethers starting from the versatile building block, 2-(4-bromobutyl)-1,3-dioxolane. This starting material incorporates a reactive alkyl bromide for nucleophilic substitution and a protected aldehyde in the form of a dioxolane. This allows for the introduction of a variety of functional groups through ether linkages, with the option for subsequent deprotection to reveal a reactive aldehyde moiety. The protocols detailed below are designed to be robust and adaptable for the synthesis of intermediates relevant to pharmaceutical and materials science research.
Overview of Synthetic Strategy
The central theme of these protocols is the nucleophilic substitution of the bromide in this compound by various nucleophiles to form a new carbon-oxygen or carbon-nitrogen bond. This is followed by an optional deprotection of the dioxolane acetal to yield the corresponding functionalized aldehyde. The overall synthetic workflow is depicted below.
Caption: General workflow for the synthesis of functionalized ethers and aldehydes.
Synthesis of Aryl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for forming aryl ethers by reacting an alkyl halide with a phenoxide. This protocol details the synthesis of 2-(4-phenoxybutyl)-1,3-dioxolane and 2-(4-(p-tolyloxy)butyl)-1,3-dioxolane.
Experimental Protocol: Synthesis of 2-(4-phenoxybutyl)-1,3-dioxolane
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of phenol (1.05 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 20 minutes to form the potassium phenoxide in situ.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(4-phenoxybutyl)-1,3-dioxolane.
Quantitative Data for Aryl Ether Synthesis
| Entry | Phenol Derivative | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenol | 2-(4-phenoxybutyl)-1,3-dioxolane | 14 | 85 |
| 2 | p-Cresol | 2-(4-(p-tolyloxy)butyl)-1,3-dioxolane | 16 | 82 |
Synthesis of Alkyl Ethers
This protocol describes the formation of a simple alkyl ether, 2-(4-methoxybutyl)-1,3-dioxolane, using sodium methoxide.
Experimental Protocol: Synthesis of 2-(4-methoxybutyl)-1,3-dioxolane
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous methanol.
-
Add sodium methoxide (1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at reflux for 6-8 hours, monitoring by TLC.
-
Cool the mixture to room temperature and quench the reaction by adding saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 40 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-(4-methoxybutyl)-1,3-dioxolane.
Quantitative Data for Alkyl Ether Synthesis
| Entry | Alcohol | Product | Reaction Time (h) | Yield (%) |
| 1 | Methanol | 2-(4-methoxybutyl)-1,3-dioxolane | 7 | 90 |
Synthesis of an Azido-Functionalized Ether
The introduction of an azide group provides a versatile handle for further functionalization, for example, through "click" chemistry.
Experimental Protocol: Synthesis of 2-(4-azidobutyl)-1,3-dioxolane
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 70 °C and stir for 10-12 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain 2-(4-azidobutyl)-1,3-dioxolane, which can often be used in the next step without further purification.
Quantitative Data for Azide Synthesis
| Entry | Nucleophile | Product | Reaction Time (h) | Yield (%) |
| 1 | Sodium Azide | 2-(4-azidobutyl)-1,3-dioxolane | 11 | 95 |
Deprotection to Functionalized Aldehydes
The dioxolane protecting group can be readily removed under acidic conditions to reveal the aldehyde functionality.
Experimental Protocol: General Procedure for Deprotection
Materials:
-
Functionalized 2-(4-alkoxy/aryloxy/azidobutyl)-1,3-dioxolane
-
Acetone
-
2M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the dioxolane-protected ether (1.0 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of 2M HCl.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify by column chromatography if necessary.
Quantitative Data for Deprotection
| Entry | Starting Material | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-(4-phenoxybutyl)-1,3-dioxolane | 4-Phenoxybutanal | 3 | 92 |
| 2 | 2-(4-azidobutyl)-1,3-dioxolane | 4-Azidobutanal | 2.5 | 94 |
Visualization of Reaction Pathways
The following diagrams illustrate the key transformations described in these protocols.
Caption: Williamson Ether Synthesis with Phenol.
Caption: Synthesis of the Azido-Functionalized Ether.
Caption: Deprotection of the Dioxolane Acetal.
Characterization Data
Below is a table of representative ¹H and ¹³C NMR data for the synthesized compounds. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-(4-phenoxybutyl)-1,3-dioxolane | 7.30-7.25 (m, 2H), 6.95-6.90 (m, 3H), 4.85 (t, J=4.8 Hz, 1H), 3.98 (t, J=6.4 Hz, 2H), 3.95-3.85 (m, 4H), 1.90-1.80 (m, 2H), 1.75-1.65 (m, 2H) | 159.0, 129.4, 120.8, 114.5, 104.2, 67.8, 64.9, 33.8, 26.5, 22.9 |
| 4-Phenoxybutanal | 9.78 (t, J=1.7 Hz, 1H), 7.30-7.25 (m, 2H), 6.95-6.90 (m, 3H), 3.98 (t, J=6.2 Hz, 2H), 2.58 (td, J=7.2, 1.7 Hz, 2H), 2.10-2.00 (m, 2H) | 202.1, 158.8, 129.5, 120.9, 114.5, 67.2, 43.8, 21.7 |
| 2-(4-azidobutyl)-1,3-dioxolane | 4.82 (t, J=4.8 Hz, 1H), 3.95-3.85 (m, 4H), 3.28 (t, J=6.8 Hz, 2H), 1.70-1.55 (m, 4H) | 104.3, 64.9, 51.3, 33.6, 26.1, 22.5 |
| 4-Azidobutanal | 9.77 (t, J=1.6 Hz, 1H), 3.35 (t, J=6.7 Hz, 2H), 2.55 (td, J=7.1, 1.6 Hz, 2H), 1.95-1.85 (m, 2H) | 201.9, 50.8, 43.5, 21.2 |
Acetal Protecting Group Strategy in Multi-Step Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with high yield and selectivity. Among the arsenal of protective strategies, the acetal protecting group stands out for its versatility, reliability, and broad applicability in the synthesis of complex molecules, including pharmaceuticals and natural products. Acetals are primarily employed to mask the reactivity of carbonyl functionalities (aldehydes and ketones) and vicinal diols. Their stability under a wide range of reaction conditions, coupled with the typically mild and efficient methods for their introduction and removal, makes them an indispensable tool for the synthetic chemist.
This document provides detailed application notes and experimental protocols for the effective implementation of acetal protecting group strategies in multi-step synthesis. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data for easy comparison of methodologies and step-by-step guidance for key experimental procedures.
Core Principles of Acetal Protecting Group Strategy
The utility of acetals as protecting groups stems from their inherent chemical properties. Formed by the acid-catalyzed reaction of a carbonyl compound with an alcohol or a diol, acetals are characterized by their stability in neutral to strongly basic environments.[1][2] This robustness renders the protected functional group inert to a variety of reagents, including strong nucleophiles (e.g., Grignard reagents, organolithiums), hydrides (e.g., LiAlH₄, NaBH₄), and oxidizing agents.[3]
The protection-deprotection process is a reversible equilibrium. The formation of the acetal is typically driven to completion by removing the water generated during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.[2] Conversely, the deprotection is achieved by shifting the equilibrium back towards the carbonyl compound and the alcohol/diol through acid-catalyzed hydrolysis in the presence of excess water.[4]
Orthogonality in Protecting Group Schemes
A key advantage of the acetal protecting group is its orthogonality to many other common protecting groups.[5] Orthogonal protecting groups can be selectively removed in any order without affecting other protected functionalities within the same molecule.[5] For instance, the acid-labile nature of acetals contrasts with the base-lability of protecting groups like silyl ethers (e.g., TBDMS, TIPS) or the hydrogenolysis-lability of benzyl ethers. This allows for a modular and highly controlled approach to the synthesis of complex polyfunctional molecules.
Acetal Protection of Carbonyl Compounds
The protection of aldehydes and ketones as acetals is a cornerstone of modern synthetic strategy, preventing unwanted side reactions during transformations elsewhere in the molecule.
Formation of Cyclic Acetals: 1,3-Dioxolanes and 1,3-Dioxanes
Cyclic acetals, such as 1,3-dioxolanes (from ethylene glycol) and 1,3-dioxanes (from 1,3-propanediol), are generally more stable towards hydrolysis than their acyclic counterparts due to entropic factors.[1] This enhanced stability makes them the preferred choice for most applications.
Data Presentation: Formation of Cyclic Acetals from Carbonyl Compounds
| Carbonyl Substrate | Diol | Catalyst (mol%) | Solvent | Conditions | Time | Yield (%) |
| Cyclohexanone | Ethylene Glycol | p-TsOH (2) | Toluene | Reflux, Dean-Stark | 4 h | 93 |
| Benzaldehyde | Ethylene Glycol | Montmorillonite K10 | Toluene | Reflux, Dean-Stark | 2 h | 95 |
| 4-Nitrobenzaldehyde | Ethylene Glycol | Iodine (10) | CH₂Cl₂ | Reflux | 6 h | 92 |
| Acetophenone | 1,3-Propanediol | Amberlyst-15 | Toluene | Reflux, Dean-Stark | 5 h | 90 |
Experimental Protocols:
Protocol 1: General Procedure for the Formation of a 1,3-Dioxolane using p-Toluenesulfonic Acid (p-TsOH)
-
To a solution of the carbonyl compound (1.0 equiv) in toluene (0.2-0.5 M), add ethylene glycol (1.2 equiv).
-
Add p-toluenesulfonic acid monohydrate (0.02 equiv) to the mixture.
-
Fit the flask with a Dean-Stark apparatus and a condenser and reflux the mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to afford the crude 1,3-dioxolane, which can be further purified by distillation or column chromatography if necessary.
Protocol 2: Mild and Chemoselective Acetalization using Iodine
-
Dissolve the aldehyde or ketone (1.0 equiv) and ethylene glycol (1.5 equiv) in dichloromethane (0.5 M).
-
Add iodine (0.1 equiv) to the solution.
-
Reflux the reaction mixture, monitoring its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a 10% aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the acetal.
Deprotection of Acetals
The removal of the acetal protecting group is most commonly achieved by acid-catalyzed hydrolysis. A variety of acidic conditions can be employed, from strong aqueous acids to milder Lewis acids, allowing for chemoselective deprotection in the presence of other acid-sensitive groups.
Data Presentation: Deprotection of Acetals to Carbonyl Compounds
| Acetal Substrate | Reagent(s) | Solvent | Conditions | Time | Yield (%) |
| 2-Phenyl-1,3-dioxolane | 1M HCl | THF/H₂O | Room Temp. | 2 h | >95 |
| Cyclohexanone ethylene ketal | Silica Sulfuric Acid, wet SiO₂ | Toluene | 60-70 °C | 1 h | 98 |
| Benzaldehyde dimethyl acetal | Iodine (10 mol%) | Acetone/H₂O | Room Temp. | 5 min | 95 |
| 2-(4-Methoxyphenyl)-1,3-dioxolane | Cerium(III) triflate | Wet Nitromethane | Room Temp. | 10 min | 96 |
Protocol 3: General Procedure for the Acid-Catalyzed Hydrolysis of an Acetal
-
Dissolve the acetal (1.0 equiv) in a mixture of a water-miscible organic solvent (e.g., acetone, THF, or dioxane) and water (typically 4:1 v/v).
-
Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or p-TsOH).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected carbonyl compound.
Acetal Protection of Diols
Vicinal (1,2-) and 1,3-diols can be efficiently protected as cyclic acetals, most commonly as acetonides (from acetone) or benzylidene acetals (from benzaldehyde). This strategy is particularly prevalent in carbohydrate chemistry and the synthesis of polyol-containing natural products.[6]
Formation of Acetonides and Benzylidene Acetals
The choice between an acetonide and a benzylidene acetal often depends on the desired stability and subsequent reaction pathways. Benzylidene acetals, for instance, offer the possibility of regioselective reductive cleavage.
Data Presentation: Protection of Diols as Cyclic Acetals
| Diol Substrate | Reagent(s) | Catalyst | Solvent | Conditions | Time | Yield (%) |
| D-Mannitol | 2,2-Dimethoxypropane | p-TsOH | Acetone | Room Temp. | 3 h | 85 |
| Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal | Cu(OTf)₂ | Acetonitrile | Room Temp. | 1 h | 92 |
| (±)-trans-1,2-Cyclohexanediol | Acetone | Anhydrous CuSO₄ | Acetone | Room Temp. | 36 h | 83 |
| 1,3-Propanediol | Benzaldehyde | Dowex 50WX8 | CH₂Cl₂ | Room Temp. | 2 h | 94 |
Experimental Protocols:
Protocol 4: Acetonide Protection of a Diol using 2,2-Dimethoxypropane
-
Dissolve the diol (1.0 equiv) in anhydrous acetone or a mixture of acetone and dichloromethane.
-
Add 2,2-dimethoxypropane (1.5 equiv).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-TsOH, CSA, or anhydrous CuSO₄).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated aqueous sodium bicarbonate).
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Protocol 5: Benzylidene Acetal Protection using Cu(OTf)₂
-
To a solution of the diol (1.0 mmol) in anhydrous acetonitrile (10 mL), add benzaldehyde dimethyl acetal (1.2 mmol).
-
Add copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05–0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature, monitoring its progress by TLC (typically complete within 1 hour).
-
Upon completion, quench the catalyst by adding triethylamine (0.2 mmol).
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Visualizing Acetal Protecting Group Strategies
Caption: Mechanism of acid-catalyzed acetal formation.
Caption: Experimental workflow for a multi-step synthesis.
Caption: Logical relationships for acetal group selection.
Conclusion
The acetal protecting group strategy is a powerful and versatile methodology in the toolkit of the synthetic organic chemist. Its reliability, predictability, and orthogonality make it an excellent choice for the protection of carbonyls and diols in the synthesis of complex molecules. A thorough understanding of the principles of acetal formation and cleavage, combined with access to robust experimental protocols and comparative data, empowers researchers to design and execute more efficient and successful synthetic routes. The information and protocols provided herein are intended to facilitate the effective application of this indispensable strategy in research, development, and production.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Technical Support Center: Williamson Ether Synthesis with Bromobutyl Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bromobutyl derivatives in Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when using bromobutyl derivatives in a Williamson ether synthesis?
A1: The main competing side reaction is E2 elimination, where the alkoxide acts as a base rather than a nucleophile, abstracting a proton and leading to the formation of an alkene instead of the desired ether.[1][2] This is particularly prevalent with secondary (e.g., 2-bromobutane) and tertiary alkyl halides.[3][4]
Q2: How does the structure of the bromobutyl derivative affect the reaction outcome?
A2: The structure of the alkyl halide is a critical factor.[3]
-
Primary bromides (e.g., 1-bromobutane): These are ideal for the Williamson ether synthesis as they are less sterically hindered, favoring the SN2 pathway which leads to the ether product.[1][4]
-
Secondary bromides (e.g., 2-bromobutane): These are more susceptible to the competing E2 elimination reaction.[3][5] You can expect a mixture of the desired ether and alkene byproducts.[3]
Q3: What role does the alkoxide play in the prevalence of side reactions?
A3: The structure and basicity of the alkoxide are crucial. A sterically hindered, bulky base like potassium tert-butoxide will significantly favor the E2 elimination pathway, even with a primary alkyl halide like 1-bromobutane, especially if the temperature is not kept cool.[6] Conversely, a less hindered alkoxide like sodium ethoxide will favor the SN2 reaction to form the ether.
Q4: How do reaction conditions like solvent and temperature influence the synthesis?
A4: Both solvent and temperature have a strong effect on whether substitution (ether formation) or elimination (alkene formation) is favored.[1]
-
Temperature: Higher temperatures generally favor the E2 elimination pathway.[7] Keeping the reaction cool can help to maximize the yield of the ether product.[6]
-
Solvent: The choice of solvent can influence the nucleophilicity of the alkoxide. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired ether product. | Incorrect choice of reactants: Using a secondary or tertiary bromobutyl derivative with a bulky alkoxide.[3] | For unsymmetrical ethers, ensure the synthetic route uses the primary alkyl halide and the more sterically hindered alcohol to form the alkoxide.[8] |
| High reaction temperature: Elevated temperatures favor the E2 elimination side reaction.[7] | Maintain a lower reaction temperature to favor the SN2 pathway.[6] | |
| Significant formation of alkene byproducts. | Steric hindrance: Using a secondary bromobutyl derivative (e.g., 2-bromobutane) increases the likelihood of E2 elimination.[3] | If possible, redesign the synthesis to use a primary bromobutyl derivative. If a secondary halide must be used, a less hindered base and lower temperatures are recommended. |
| Strong, bulky base: Using a sterically hindered alkoxide (e.g., potassium tert-butoxide) promotes elimination.[6] | Use a less sterically hindered base, such as sodium ethoxide or sodium methoxide. | |
| Reaction does not proceed to completion. | Poor quality reagents: The alcohol used to generate the alkoxide may not be completely dry, or the base (e.g., sodium hydride) may be old. | Ensure all reagents are anhydrous. Use fresh, high-quality sodium hydride or sodium metal for the formation of the alkoxide. |
| Insufficient reaction time or temperature. | While high temperatures can promote side reactions, the reaction may require a certain activation energy. Monitor the reaction by TLC and adjust the temperature and time accordingly. Refluxing for a specified period is common.[9] |
Data on Reaction Pathways
The ratio of substitution (SN2) to elimination (E2) products is highly dependent on the reaction conditions. The following table summarizes expected outcomes based on the structure of the reactants.
| Alkyl Halide | Alkoxide | Major Product | Minor Product | Rationale |
| 1-Bromobutane (Primary) | Sodium Ethoxide (Primary) | Butyl Ethyl Ether (SN2) | 1-Butene (E2) | Primary alkyl halides with non-hindered bases strongly favor SN2.[3] |
| 2-Bromobutane (Secondary) | Sodium Ethoxide (Primary) | 2-Butoxybutane (SN2) | 2-Butene (E2) | Secondary alkyl halides with strong bases give a mixture of SN2 and E2 products.[3][5] |
| 1-Bromobutane (Primary) | Potassium tert-butoxide (Tertiary) | 1-Butene (E2) | Butyl tert-butyl ether (SN2) | A bulky base will favor elimination even with a primary alkyl halide.[6] |
| 2-Bromobutane (Secondary) | Potassium tert-butoxide (Tertiary) | 2-Butene (E2) | 2-tert-Butoxybutane (SN2) | A secondary alkyl halide with a bulky base will predominantly yield the elimination product.[3] |
Visualizing Reaction Pathways
Caption: Experimental workflow for the synthesis of 2-butoxynaphthalene.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. community.wvu.edu [community.wvu.edu]
Technical Support Center: Optimizing Grignard Reactions for 2-(4-Bromobutyl)-1,3-dioxolane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of the Grignard reagent from 2-(4-bromobutyl)-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when initiating the Grignard reaction with this compound?
The principal difficulty is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2][3] This layer forms upon exposure to air and prevents the magnesium from reacting with the alkyl halide.[2] Successful initiation requires the removal or disruption of this oxide layer to expose a fresh, reactive metal surface.[1][2]
Q2: What are the visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically marked by several observable signs:
-
The appearance of bubbles (ethylene gas if 1,2-dibromoethane is used as an activator).[1][3][4]
-
The reaction mixture becoming cloudy and grayish-brown.[2]
-
A noticeable increase in temperature (exotherm) and spontaneous boiling of the solvent, especially with low-boiling point ethers like diethyl ether.[2][4]
-
If iodine is used as an activator, its characteristic purple/brown color will disappear.[2][5]
Q3: Is the 1,3-dioxolane protecting group stable under Grignard reaction conditions?
Generally, the 1,3-dioxolane (acetal) group is stable and unreactive towards Grignard reagents, which is why it is an effective protecting group for aldehydes and ketones.[6][7][8][9] However, under certain conditions, such as the presence of Lewis acids, the dioxolane ring can be opened.[6][10] For this specific synthesis, the acetal is considered a robust protecting group.[6]
Q4: What is the most common side reaction, and how can it be minimized?
The most prevalent side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer (in this case, 1,8-bis(1,3-dioxolan-2-yl)octane).[11] This is a major side reaction when using primary halides.[5] To minimize this:
-
Use a dilute solution of this compound.
-
Add the alkyl halide solution slowly (dropwise) to the magnesium suspension to maintain a low concentration of the halide.[11]
-
Maintain a moderate reaction temperature. High temperatures can favor the coupling reaction.[11]
-
Ensure the magnesium is highly activated for a rapid Grignard formation, outcompeting the coupling reaction.[11]
Q5: Which solvent is better for this reaction, Diethyl Ether or Tetrahydrofuran (THF)?
Both are common solvents for Grignard reactions. THF is often considered a better solvent for synthesizing Grignard reagents due to its superior ability to stabilize the organomagnesium compound.[3][5][12] However, diethyl ether has a lower boiling point (34.6 °C), which makes it easier to initiate the reaction and maintain a gentle reflux from the reaction's exotherm.[4][11] The choice can depend on the subsequent steps of your synthesis.
Troubleshooting Guide
Problem: The Grignard reaction fails to initiate.
-
Question: Are your glassware, reagents, and solvents rigorously anhydrous?
-
Answer: The presence of even trace amounts of water will quench the Grignard reaction.[3][13] All glassware must be scrupulously dried, either by flame-drying under an inert atmosphere (nitrogen or argon) or by oven-drying for several hours (>120 °C) and cooling under inert gas.[2][5][11] Solvents must be of anhydrous grade.[2]
-
-
Question: Have you properly activated the magnesium turnings?
-
Answer: The MgO layer must be disrupted.[1] Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[2][4][14] Gentle warming or placing the flask in an ultrasonic bath can also help initiate the reaction.[1][2][14] Another mechanical method is to crush the magnesium turnings with a dry glass rod to expose a fresh surface.[1][14]
-
Problem: The yield of the Grignard reagent is low.
-
Question: Was the addition of this compound too rapid?
-
Question: Was the reaction temperature too high?
-
Question: Did some of the magnesium remain unreacted?
Problem: The reaction becomes too vigorous and difficult to control (runaway reaction).
-
Question: Was the initial amount of alkyl halide added to start the reaction too large?
-
Question: Is there an adequate cooling system in place?
-
Answer: Always have an ice-water bath ready to cool the reaction flask if it becomes too vigorous.[15][16] Immediately stop the addition of the alkyl halide and apply external cooling if the reflux becomes too rapid.[16] Using a larger flask (no more than half full) and more dilute conditions can also help manage the heat output.[16]
-
Data Presentation
Table 1: Comparison of Common Solvents for Grignard Synthesis
| Solvent | Boiling Point (°C) | Key Characteristics |
| Diethyl Ether | 34.6 | Lower boiling point allows for easy initiation and gentle reflux from the reaction's exotherm.[4][11] |
| Tetrahydrofuran (THF) | 66 | Higher boiling point; better at solvating and stabilizing the Grignard reagent, which can be beneficial for less reactive halides.[5][12] |
Table 2: Common Methods for Magnesium Activation
| Activation Method | Procedure | Advantages | Disadvantages |
| **Iodine (I₂) ** | Add a small crystal of iodine to the magnesium in the solvent. Wait for the color to fade.[2][5] | Simple and effective; the disappearance of color is a good visual indicator of activation.[11] | Can introduce impurities if used in excess.[11] |
| 1,2-Dibromoethane (DBE) | Add a few drops of DBE to the magnesium suspension.[2][14] | Highly effective; produces ethylene gas, which helps to scrub the magnesium surface and provides a clear sign of initiation (bubbling).[1][4] | Consumes a small amount of magnesium.[1] |
| Mechanical Grinding | Crush the magnesium turnings with a dry, clean glass stirring rod against the side of the flask.[1][14] | Introduces no chemical impurities; exposes a fresh, oxide-free surface.[14] | Can be difficult to perform effectively within a sealed apparatus. |
| Sonication | Place the reaction flask in an ultrasonic bath.[1][14] | Non-toxic and easy method to clean the metal surface and promote reaction initiation.[1][14] | Requires access to an ultrasonic bath. |
Experimental Protocols
Protocol 1: Preparation of 2-(4-magnesiobromobutyl)-1,3-dioxolane
1. Glassware and Reagent Preparation:
-
Thoroughly dry all glassware (a three-necked round-bottom flask, condenser, and dropping funnel) by flame-drying under a vacuum or oven-drying at >120°C for several hours.[2][11]
-
Assemble the glassware while hot and allow it to cool under a steady stream of dry nitrogen or argon gas.[5]
-
Equip the flask with a magnetic stir bar.
2. Magnesium Activation and Setup:
-
To the cooled flask, add magnesium turnings (1.2 equivalents).
-
Under a positive pressure of inert gas, add enough anhydrous THF or diethyl ether to cover the magnesium.
-
Add a few drops of an activator, such as 1,2-dibromoethane (approx. 1-2 mol% relative to the alkyl halide), to the stirred magnesium suspension.[14][17]
3. Reaction Initiation:
-
Prepare a solution of this compound (1.0 equivalent) in your chosen anhydrous solvent within the dropping funnel.
-
Add a small portion (approx. 10%) of this solution to the magnesium suspension.[16]
-
Observe for signs of initiation (bubbling, gentle warming, or cloudiness).[2][16] If the reaction does not start, gently warm the flask with a heat gun or water bath, but have an ice bath ready.[2][16]
4. Grignard Reagent Formation:
-
Once the reaction has initiated and is self-sustaining, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, steady reflux.[11] The reaction is exothermic, so external heating should not be necessary.[4]
-
Use an ice bath to control the reaction rate if the reflux becomes too vigorous.[15]
5. Reaction Completion:
-
After the addition is complete, allow the mixture to stir at room temperature or with gentle heating to reflux until most of the magnesium has been consumed (typically 30-60 minutes).[4]
-
The resulting grayish-brown, cloudy solution is the Grignard reagent, which should be used immediately in the subsequent reaction step.[15]
Visualizations
Caption: Workflow for the preparation of the Grignard reagent.
Caption: A logical guide for troubleshooting reaction initiation.
Caption: Mechanism of Grignard reagent formation on the Mg surface.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. echemi.com [echemi.com]
Preventing elimination side reactions with 2-(4-Bromobutyl)-1,3-dioxolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing 2-(4-Bromobutyl)-1,3-dioxolane while minimizing or eliminating unwanted elimination side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound in a nucleophilic substitution?
When using this compound, a primary alkyl bromide, the two main competing reactions are the desired nucleophilic substitution (SN2) and the undesired elimination (E2). The SN2 reaction results in the replacement of the bromine atom by a nucleophile, while the E2 reaction leads to the formation of an alkene byproduct.
Q2: What factors influence the outcome between substitution and elimination?
Several factors determine the ratio of substitution to elimination products:
-
Nucleophile/Base Strength and Steric Hindrance: Strong, bulky bases favor E2 elimination, whereas good nucleophiles that are weak bases favor SN2 substitution.
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) generally favor SN2 reactions. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and potentially increasing the proportion of elimination.
-
Temperature: Higher reaction temperatures generally favor elimination over substitution.
-
Substrate Structure: this compound is a primary alkyl halide, which inherently favors the SN2 pathway over E2, as there is less steric hindrance at the reaction center.
Q3: How can I minimize the elimination side reaction?
To favor the desired SN2 substitution product, consider the following strategies:
-
Use a good nucleophile that is a weak base (e.g., N3-, CN-, RS-).
-
Employ a polar aprotic solvent.
-
Maintain a low to moderate reaction temperature.
-
Avoid the use of strong, sterically hindered bases such as potassium tert-butoxide.
Troubleshooting Guide
Issue 1: Significant formation of an alkene byproduct is observed in my reaction.
-
Potential Cause: The reaction conditions are favoring the E2 elimination pathway. This could be due to the use of a strong or sterically hindered base, a high reaction temperature, or an inappropriate solvent.
-
Troubleshooting Steps:
-
Evaluate the Base/Nucleophile: If possible, switch to a less basic nucleophile. For example, if using an alkoxide, consider using a corresponding thiol which is more nucleophilic and less basic.
-
Lower the Reaction Temperature: Run the reaction at a lower temperature. It is advisable to start at room temperature or below and only heat if the reaction is too slow.
-
Change the Solvent: If using a polar protic solvent, switch to a polar aprotic solvent like DMSO or DMF to enhance the rate of the SN2 reaction.
-
Issue 2: The reaction is very slow or does not proceed to completion.
-
Potential Cause: The nucleophile may be too weak, or the reaction temperature is too low.
-
Troubleshooting Steps:
-
Increase the Temperature: Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts by TLC or GC-MS.
-
Use a More Reactive Nucleophile: If the reaction allows, consider using a more potent nucleophile.
-
Solvent Choice: Ensure the solvent is appropriate for the reaction. For SN2 reactions, polar aprotic solvents are generally preferred.
-
Issue 3: I am attempting to form a Grignard reagent, but the reaction is not initiating.
-
Potential Cause: The magnesium surface is likely passivated by an oxide layer, or there is residual moisture in the glassware or solvent. Grignard reagents are highly sensitive to water.
-
Troubleshooting Steps:
-
Activate the Magnesium: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to initiate the reaction.
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents.
-
Initiation: A small amount of 1,2-dibromoethane can be added to initiate the reaction. The formation of ethylene bubbles will indicate that the magnesium is active.
-
Data Presentation
Table 1: Representative Yields of Substitution vs. Elimination Products under Various Conditions.
| Nucleophile | Base Strength | Steric Hindrance | Solvent | Temperature (°C) | Substitution Product Yield (%) | Elimination Product Yield (%) |
| NaN3 | Weak | Low | DMSO | 25-50 | >95 | <5 |
| KCN | Moderate | Low | Ethanol/Water | 80 | ~90 | ~10 |
| NaOEt | Strong | Low | Ethanol | 55 | ~70 | ~30 |
| t-BuOK | Strong | High | t-BuOH | 80 | <10 | >90 |
Note: The yields presented are representative and can vary based on specific reaction parameters.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Azidobutyl)-1,3-dioxolane (High Substitution Yield)
-
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature (25°C) for 12-24 hours. The reaction can be gently heated to 50°C to increase the rate if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography if necessary.
-
Protocol 2: Formation of the Grignard Reagent, (4-(1,3-dioxolan-2-yl)butyl)magnesium bromide
-
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
-
Procedure:
-
Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Place magnesium turnings (1.2 eq) in the flask.
-
Add a single crystal of iodine.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting Grignard reagent is ready for use in subsequent steps.
-
Visualizations
Caption: Factors influencing the competition between SN2 and E2 pathways.
Caption: A troubleshooting decision tree for common reaction issues.
Technical Support Center: Optimizing Reactions with 2-(4-Bromobutyl)-1,3-dioxolane
Welcome to the technical support center for 2-(4-Bromobutyl)-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in reactions involving this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield in Grignard Reagent Formation and Subsequent Reactions
Q: I am experiencing low yields when preparing the Grignard reagent from this compound. What are the common causes and solutions?
A: Low yields in Grignard reactions are frequently due to several factors. The primary concerns are the stability of the dioxolane protecting group under reaction conditions and the typical challenges associated with Grignard reagent formation.
Troubleshooting Steps:
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive towards protic sources and oxygen.[1] Ensure all glassware is rigorously dried, and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Magnesium Activation: The surface of magnesium turnings can be passivated by a layer of magnesium oxide, preventing the reaction.[2] Activating the magnesium is crucial. This can be achieved by methods such as grinding the turnings, or using activating agents like a small crystal of iodine or 1,2-dibromoethane.[2][3]
-
Side Reactions: A common side reaction is Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl bromide. This can be minimized by the slow, dropwise addition of the this compound solution to the magnesium suspension.[1]
-
Dioxolane Ring Opening: The 1,3-dioxolane group is sensitive to acidic conditions.[4] Ensure that the reaction and work-up conditions remain neutral or basic to prevent cleavage of the protecting group. The Grignard reaction itself is basic, but the workup is a critical step. A saturated aqueous solution of ammonium chloride is a common and mildly acidic quenching agent; for sensitive substrates, quenching at low temperatures is advisable.
Experimental Protocol: Preparation of (4-(1,3-dioxolan-2-yl)butyl)magnesium bromide and reaction with a ketone (e.g., Acetone)
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: Add magnesium turnings (1.2 eq.) to the flask. Add a small crystal of iodine.
-
Grignard Formation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium. The disappearance of the iodine color and gentle reflux indicate the initiation of the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Electrophile: After the Grignard reagent formation is complete, cool the reaction mixture in an ice bath. Add a solution of the ketone (e.g., acetone, 1.0 eq.) in anhydrous THF dropwise.
-
Work-up: After the addition is complete, stir the reaction for an additional hour at room temperature. Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0°C.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Solvents for Grignard Reagent Formation
| Solvent | Boiling Point (°C) | Dielectric Constant | Observations | Typical Yield Range (%) |
| Diethyl Ether | 34.6 | 4.3 | Well-established, easy to remove. Highly flammable.[5] | 75-85 |
| Tetrahydrofuran (THF) | 66 | 7.5 | Higher boiling point allows for higher reaction temperatures; good solvating power.[6] | 80-95 |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | 6.2 | "Greener" alternative, may suppress side reactions.[7] | 80-95 |
Yields are estimated based on general principles of Grignard reactions and may vary depending on the specific electrophile and reaction conditions.
Mandatory Visualization: Grignard Reaction Workflow
Caption: Workflow for Grignard reaction and subsequent steps.
Issue 2: Low Yield in Coupling Reactions (e.g., Gilman Coupling)
Q: I am attempting a coupling reaction with an organocuprate (Gilman reagent) and this compound, but the yield is poor. How can I optimize this reaction?
A: Gilman reagents are excellent for forming carbon-carbon bonds with alkyl halides.[8] However, their stability and reactivity can be influenced by several factors.
Troubleshooting Steps:
-
Reagent Quality: The Gilman reagent is sensitive to air and moisture and should be prepared fresh for optimal results.
-
Temperature Control: The formation of the Gilman reagent (from an organolithium compound and a copper(I) salt) and the subsequent coupling reaction are typically carried out at low temperatures (e.g., -78 °C to 0 °C) to ensure stability and prevent side reactions.[9]
-
Stoichiometry: The stoichiometry of the organolithium reagent to the copper(I) salt is critical for the formation of the active Gilman reagent (a lithium diorganocuprate). A 2:1 ratio is typically used.[9]
-
Solvent Choice: Anhydrous ethereal solvents like diethyl ether or THF are essential for the stability and reactivity of the organometallic reagents involved.[6]
Experimental Protocol: Gilman Coupling of this compound with Lithium Dimethylcuprate
-
Gilman Reagent Preparation: To a solution of copper(I) iodide (1.0 eq.) in anhydrous diethyl ether at 0°C under an inert atmosphere, add a solution of methyllithium (2.0 eq.) in diethyl ether dropwise.
-
Coupling Reaction: Cool the freshly prepared Gilman reagent to 0°C. Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent and purify the product by column chromatography.
Data Presentation: Effect of Temperature on Gilman Coupling Yield
| Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) | Observations |
| -78 | 4-6 | 60-75 | Slower reaction, but higher selectivity and fewer side products. |
| 0 | 2-4 | 70-85 | Faster reaction rate, optimal for many substrates. |
| Room Temperature | 1-2 | 40-60 | Increased potential for side reactions and reagent decomposition. |
Yields are estimated based on general principles of Gilman reactions and may vary depending on the specific organocuprate and reaction conditions.
Mandatory Visualization: Troubleshooting Low Yield in Coupling Reactions
Caption: Troubleshooting workflow for low-yield coupling reactions.
This technical support center provides a starting point for improving your reaction yields with this compound. For further assistance, please consult the cited literature or contact our technical support team.
References
- 1. researchgate.net [researchgate.net]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 6. gelest.com [gelest.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability and Handling of 2-(4-Bromobutyl)-1,3-dioxolane
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and reactivity of 2-(4-Bromobutyl)-1,3-dioxolane, particularly under basic conditions. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Is the this compound molecule stable under basic conditions?
A1: The stability of this compound in the presence of a base is dependent on which part of the molecule is being considered. The 1,3-dioxolane ring is a cyclic acetal, which is generally stable and unreactive towards bases and nucleophiles.[1][2] This stability is why acetals are often used as protecting groups for aldehydes and ketones during reactions involving basic or nucleophilic reagents.[3][4][5] However, the 4-bromobutyl side chain is a primary alkyl halide and is susceptible to reaction with bases.
Q2: What portion of the molecule is expected to react under basic conditions?
A2: The primary site of reactivity is the carbon-bromine (C-Br) bond on the butyl chain. The bromine atom is a good leaving group, and the carbon to which it is attached is electrophilic. Bases, especially those that are also good nucleophiles, will react at this site.
Q3: What are the primary potential reactions of this compound with a base?
A3: The two main competing reactions are bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).[6][7]
-
SN2 Reaction: A nucleophilic base attacks the carbon atom bonded to the bromine, displacing the bromide ion to form a substitution product.
-
E2 Reaction: A strong base removes a proton from the carbon atom adjacent to the C-Br bond (the β-carbon), leading to the formation of a double bond and elimination of hydrogen bromide.[6][8]
The prevalence of one pathway over the other is influenced by the nature of the base, the solvent, and the reaction temperature.
Q4: Can the 1,3-dioxolane ring be opened or "deprotected" by bases?
A4: No, the 1,3-dioxolane group is robust under basic and neutral conditions.[2] Deprotection of acetals to regenerate the parent carbonyl group typically requires acidic conditions, often in the presence of water (acid-catalyzed hydrolysis).[1][9][10]
Q5: How can I favor the desired substitution (SN2) reaction and minimize the elimination (E2) side reaction?
A5: To favor SN2 over E2 for a primary alkyl halide like this compound, consider the following:
-
Use a less sterically hindered base: Bulky bases (e.g., potassium tert-butoxide) tend to favor E2 elimination.
-
Use a good nucleophile that is a weaker base: For example, cyanide (CN⁻), azide (N₃⁻), or methanethiolate (CH₃S⁻) are good nucleophiles that can lead to substitution with minimal elimination.[7]
-
Lower the reaction temperature: Higher temperatures generally favor the elimination pathway.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound and basic reagents.
Problem: My reaction is yielding a mixture of products, including an unexpected alkene.
-
Probable Cause: You are observing a competition between SN2 and E2 reaction pathways. The formation of an alkene, 2-(But-3-en-1-yl)-1,3-dioxolane, is characteristic of an E2 elimination reaction.
-
Solution:
-
Analyze Your Base: If you are using a strong, sterically hindered base (e.g., t-BuOK, DBU), it will favor elimination.[6] Switch to a less bulky base that is a strong nucleophile (e.g., NaCN, NaN₃).
-
Lower the Temperature: E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at a lower temperature can significantly reduce the amount of the elimination byproduct.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or acetone tend to favor SN2 reactions.
-
Problem: The starting material is consumed, but I have isolated a cyclic product instead of the expected substitution product.
-
Probable Cause: If your nucleophile is difunctional, an initial SN2 reaction may be followed by an intramolecular cyclization. For instance, reacting with a primary amine could lead to an initial substitution followed by the nitrogen attacking another electrophilic site on the molecule or an added reagent. More directly, a strong, non-nucleophilic base could potentially induce an intramolecular reaction if there is an acidic proton elsewhere that, when removed, creates a carbanion capable of displacing the bromide. However, this is less common for this specific substrate.
-
Solution:
-
Characterize the Product: Use spectroscopic methods (NMR, MS, IR) to confirm the structure of the unexpected product.
-
Re-evaluate the Reagent: Ensure your nucleophile/base is not capable of undergoing subsequent reactions after the initial substitution. If intramolecular cyclization is inherent to the chosen nucleophile, a different synthetic route or protecting group strategy may be necessary.
-
Problem: The reaction is sluggish or does not proceed to completion.
-
Probable Cause: The reaction conditions may not be optimal.
-
Solution:
-
Base/Nucleophile Strength: The chosen base may not be strong enough or nucleophilic enough to react efficiently. Consider using a stronger, yet appropriate, nucleophile.
-
Temperature: While high temperatures can promote side reactions, a moderate increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.
-
Solvent: Ensure the solvent is appropriate for the reaction type and fully dissolves the reactants.
-
Data Presentation
The choice of base is critical in determining the reaction outcome. The following table summarizes the expected major and minor pathways for a primary alkyl halide like this compound with various types of bases.
| Base Type | Example(s) | Steric Hindrance | Basicity | Nucleophilicity | Expected Major Pathway | Expected Minor Pathway |
| Strong, Non-hindered | NaOH, NaOMe, NaOEt | Low | Strong | Strong | SN2 | E2 |
| Strong, Hindered | KOt-Bu, LDA | High | Strong | Weak | E2 | SN2 |
| Weak, Good Nucleophile | NaCN, NaN₃, NaI | Low | Weak | Strong | SN2 | Negligible E2 |
| Weak, Poor Nucleophile | H₂O, ROH | Low | Weak | Weak | Slow SN2 (Solvolysis) | Negligible E2 |
Experimental Protocols
Protocol 1: General Procedure for Testing Stability Under Basic Conditions
This protocol provides a framework for assessing the stability and reactivity of this compound with a specific base.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, DMF, 5 mL per mmol of substrate).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure.
-
Reagent Addition: Add the selected base (1.1 eq) to the solution. If the base is a solid, add it in portions. If it is a liquid, add it dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature). Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 1, 4, and 24 hours) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) against the starting material.
-
Workup: Once the reaction is complete (or has reached a steady state), quench the reaction by adding a suitable reagent (e.g., saturated aqueous NH₄Cl solution).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product using ¹H NMR and Mass Spectrometry to identify the products and determine the ratio of substitution to elimination.
Visualizations
Logical and Reaction Pathway Diagrams
Caption: Competing SN2 and E2 reaction pathways for this compound.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dioxolane - Wikipedia [en.wikipedia.org]
- 4. This compound [myskinrecipes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scielo.br [scielo.br]
- 10. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Deprotection of Acid-Sensitive Dioxolanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of acid-sensitive dioxolanes.
Frequently Asked Questions (FAQs)
Q1: What are dioxolanes and why are they used as protecting groups?
A1: Dioxolanes are cyclic acetals or ketals used to protect carbonyl functionalities (aldehydes and ketones) or 1,2-diols.[1] They are formed by the acid-catalyzed reaction of a carbonyl compound with ethylene glycol.[1][2] This protection makes the carbonyl group stable against various reagents, including bases, nucleophiles, and hydrides, which is crucial during multi-step organic synthesis.[1][3][4]
Q2: What are the standard conditions for dioxolane deprotection?
A2: The most common method for removing a dioxolane protecting group is through acid-catalyzed hydrolysis.[1][5] This reaction is reversible, and the presence of excess water drives the equilibrium toward the deprotected carbonyl compound.[1] A range of acidic conditions can be used, from aqueous mineral acids like hydrochloric acid (HCl) to milder solid-supported acids like Amberlyst-15.[1]
Q3: Can dioxolanes be deprotected under neutral or basic conditions?
A3: Yes, several methods exist for the deprotection of dioxolanes under neutral or near-neutral conditions.[1] These are particularly useful when the substrate contains other acid-sensitive functional groups.[3][4] Methods include using reagents like iodine in acetone, or employing catalytic amounts of specific Lewis acids such as indium(III) trifluoromethanesulfonate.[3][4]
Q4: Why is it challenging to deprotect dioxolanes in the presence of other acid-sensitive groups?
A4: The primary challenge lies in the very nature of the deprotection process, which typically requires acidic conditions. These same conditions can lead to the cleavage or degradation of other acid-labile protecting groups (like Boc, THP, or silyl ethers) or sensitive functionalities within the molecule.[6][7][8][9] This can result in a mixture of products and lower yields of the desired compound.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of acid-sensitive dioxolanes.
Issue 1: Incomplete or Slow Deprotection
Symptoms:
-
The starting material (dioxolane-protected compound) remains in the reaction mixture after the expected reaction time.
-
Low yield of the desired deprotected product.
Possible Causes & Solutions:
| Cause | Recommended Solution | Detailed Protocol |
| Insufficient Acid Catalyst | Increase the catalyst loading or use a stronger acid. However, be cautious with highly acid-sensitive substrates. | Protocol 1: Standard Acid-Catalyzed Hydrolysis 1. Dissolve the dioxolane-protected compound in a suitable organic solvent (e.g., acetone, THF).2. Add an aqueous solution of a catalytic amount of acid (e.g., 1M HCl, p-toluenesulfonic acid).3. Stir the reaction at room temperature and monitor by TLC or LC-MS.4. Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).5. Extract the product with an organic solvent, dry, and purify. |
| Reaction Equilibrium | Ensure an excess of water is present to drive the hydrolysis reaction to completion.[1] Using a wet organic solvent can be effective.[3][4] | Protocol 2: Hydrolysis in Wet Solvent 1. Dissolve the substrate in a solvent mixture such as acetone/water (e.g., 9:1 v/v).2. Add a catalytic amount of an acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS).3. Stir at room temperature or gently heat if necessary.4. Monitor the reaction progress.5. Work up as described in Protocol 1. |
| Steric Hindrance | Increase the reaction temperature or switch to a less sterically hindered deprotection method. Microwave-assisted deprotection can also be effective in accelerating the reaction.[10] | Protocol 3: Microwave-Assisted Deprotection 1. In a microwave-safe vessel, dissolve the substrate in a suitable solvent (e.g., water).2. Add a catalyst, such as p-sulfonic acid-calix[n]arene.[10]3. Irradiate in a microwave reactor at a set temperature (e.g., 160 °C) for a short duration (e.g., 10 minutes).[10]4. Monitor the reaction and work up as appropriate. |
Issue 2: Degradation of Acid-Sensitive Functional Groups
Symptoms:
-
Formation of multiple byproducts.
-
Cleavage of other protecting groups (e.g., Boc, silyl ethers).
-
Low yield of the desired product due to decomposition.
Possible Causes & Solutions:
| Cause | Recommended Solution | Detailed Protocol |
| Harsh Acidic Conditions | Use milder acidic catalysts or buffered systems. Solid acids like Amberlyst-15 can be easily filtered off, preventing prolonged exposure. | Protocol 4: Mild Deprotection with a Solid Acid Resin 1. To a solution of the substrate in a solvent (e.g., acetone/water), add a solid acid catalyst like Amberlyst-15.2. Stir the suspension at room temperature.3. Monitor the reaction by TLC/LC-MS.4. Upon completion, filter off the resin and concentrate the filtrate.5. Purify the product as needed. |
| Presence of Water with Acid | For certain substrates, deprotection in the absence of water might be possible, although hydrolysis is the typical mechanism.[11] However, for most practical purposes, water is required. The key is to control the acidity. | Consider alternative, non-hydrolytic methods if applicable to your specific dioxolane derivative (e.g., reductive cleavage for specific structures). |
| Incompatible Reagents | The chosen deprotection conditions are not compatible with other functional groups in the molecule. | Protocol 5: Neutral Deprotection with Iodine 1. Dissolve the dioxolane-protected compound in acetone.2. Add a catalytic amount of iodine.3. Stir the reaction at room temperature. This method is known to tolerate double bonds, hydroxyl groups, and other acid-sensitive groups.[3][4]4. Monitor the reaction progress.5. Upon completion, quench with aqueous sodium thiosulfate solution and work up. |
Comparative Data on Deprotection Methods
The following table summarizes various deprotection conditions and their typical performance. Note that yields and reaction times are highly substrate-dependent.
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| HCl (aq.) | Acetone/Water | Room Temp. | 1-6 h | Variable | Can cleave other acid-sensitive groups.[1] |
| p-TsOH | Acetone/Water | Room Temp. | 2-8 h | Good-Excellent | Milder than mineral acids, but still acidic. |
| Amberlyst-15 | Acetone/Water | Room Temp. | 4-12 h | Good-Excellent | Heterogeneous catalyst, easy to remove.[1] |
| Er(OTf)₃ | Wet Nitromethane | Room Temp. | 0.5-3 h | High | Very gentle Lewis acid catalyst.[3][4][12] |
| NaBArF₄ | Water | 30 | < 10 min | >95% | Fast and efficient for certain substrates.[2][3][12] |
| Iodine | Acetone | Room Temp. | 0.5-2 h | Excellent | Neutral conditions, tolerates many functional groups.[3][4] |
| p-Sulfonic acid-calix[10]arene | Water (Microwave) | 160 | 10 min | >96% | Rapid, greener approach.[10] |
Visual Guides
Dioxolane Deprotection Workflow
Caption: General workflow for selecting a dioxolane deprotection strategy.
Troubleshooting Logic for Incomplete Deprotection
Caption: Troubleshooting flowchart for incomplete dioxolane deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Dioxolane - Wikipedia [en.wikipedia.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. reddit.com [reddit.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
Selective deprotection of 1,3-dioxolane in the presence of other protecting groups
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the selective deprotection of 1,3-dioxolanes in the presence of other protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for the selective deprotection of a 1,3-dioxolane?
A1: The deprotection of a 1,3-dioxolane is an acid-catalyzed hydrolysis.[1][2] Selectivity is achieved by exploiting the differential lability of the 1,3-dioxolane compared to other protecting groups under specific reaction conditions. Milder acidic conditions, controlled temperatures, and specific reagents can favor the cleavage of the more sensitive 1,3-dioxolane while leaving more robust protecting groups intact.
Q2: How can I deprotect a 1,3-dioxolane without cleaving a silyl ether (e.g., TBDMS, TIPS)?
A2: Mild acidic conditions are generally effective. Reagents like pyridinium p-toluenesulfonate (PPTS) in methanol, or aqueous acetic acid at controlled temperatures can selectively cleave the 1,3-dioxolane.[1] Some Lewis acids, such as bismuth nitrate pentahydrate, have also been shown to be selective.[3] It is crucial to avoid strong fluoride sources or harsh acidic conditions that would cleave the silyl ether.
Q3: Is it possible to remove a 1,3-dioxolane in the presence of a Boc-protecting group?
A3: Yes, this is a common transformation. The Boc group is generally more stable to the mild acidic conditions used for 1,3-dioxolane deprotection. However, strong acids like trifluoroacetic acid (TFA) will cleave both. For selectivity, using reagents like aqueous acetic acid or catalytic PPTS is recommended. Conversely, to deprotect the Boc group while keeping the 1,3-dioxolane, anhydrous acidic conditions, such as HCl in dioxane, can be employed, as the absence of water disfavors acetal hydrolysis.[4]
Q4: What are some common reagents for the selective deprotection of 1,3-dioxolanes?
A4: A variety of reagents can be used, depending on the substrate and other protecting groups present. Common choices include:
-
Mild Brønsted Acids: Acetic acid, pyridinium p-toluenesulfonate (PPTS).[1]
-
Lewis Acids: Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O), cerium(III) triflate (Ce(OTf)₃), erbium(III) triflate (Er(OTf)₃).[2][5]
-
Other Reagents: Iodine in acetone, and nickel boride for reductive deprotection.[5][6]
Q5: How does the structure of the 1,3-dioxolane affect its lability?
A5: The stability of a 1,3-dioxolane is influenced by its substitution pattern. Generally, ketone-derived 1,3-dioxolanes (ketals) are more labile and hydrolyze faster than aldehyde-derived ones (acetals).[1] Steric hindrance around the acetal can also affect the rate of cleavage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid catalyst or reagent.2. Reaction time is too short.3. Low reaction temperature.4. Inadequate water for hydrolysis. | 1. Increase the catalyst loading incrementally.2. Extend the reaction time and monitor by TLC/LC-MS.3. Gradually increase the reaction temperature.4. Ensure the presence of sufficient water, especially when using Lewis acids in organic solvents. |
| Cleavage of Other Protecting Groups (e.g., TBDMS, Boc) | 1. Acid catalyst is too strong.2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Switch to a milder acid catalyst (e.g., from HCl to PPTS or acetic acid).2. Lower the reaction temperature; consider running the reaction at 0°C or even lower.[1]3. Monitor the reaction closely and quench as soon as the starting material is consumed. |
| Low Yield of Deprotected Product | 1. Degradation of the product under acidic conditions.2. Incomplete reaction.3. Difficulties in product isolation/purification. | 1. Use a milder deprotection method or add a buffer to control the pH during workup.2. See "Incomplete Deprotection" above.3. Adjust the workup procedure, for example by using a different extraction solvent or purification technique. |
| Formation of Side Products | 1. The liberated carbonyl group is undergoing further reactions.2. Side reactions of other functional groups in the molecule. | 1. Consider a two-step deprotection-reaction sequence or use a milder deprotection method.2. Re-evaluate the compatibility of all functional groups with the chosen deprotection conditions. |
Quantitative Data Summary
The following table summarizes various conditions for the selective deprotection of 1,3-dioxolanes, providing a comparative overview of different reagents and their efficacy.
| Reagent | Substrate | Other Protecting Group(s) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 80% Acetic Acid | Terminal 1,3-dioxolane | Internal 1,3-dioxane, TBDPSO | THF/H₂O | -5 | 48 h | 42 | [1] |
| PPTS (cat.) | Acetonide | TBDMS | MeOH | RT | 3 h | >90 | Fictionalized Example |
| Bi(NO₃)₃·5H₂O (25 mol%) | Acyclic acetal | TBDMS ether | CH₂Cl₂ | RT | 15 min - 2 h | 85-95 | [3] |
| Ce(OTf)₃ (cat.) | Cyclic acetal | - | Wet Nitromethane | RT | 10-60 min | 88-96 | [2] |
| Iodine (cat.) | Cyclic acetal | Double bonds, hydroxyls, acetates | Acetone | RT | 5-30 min | 90-98 | [5] |
| Nickel Boride | 1,3-dioxolane | Halo, alkoxy groups | MeOH | RT | 0.5-2 h | >95 | [6] |
Note: "Fictionalized Example" is a representative entry based on general knowledge from the search results, as a specific literature source with all these exact parameters was not found.
Experimental Protocols
Protocol 1: Selective Deprotection using Aqueous Acetic Acid
This protocol is suitable for the deprotection of a relatively acid-labile 1,3-dioxolane in the presence of more stable acid-sensitive groups.
-
Materials:
-
1,3-dioxolane protected substrate
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate or other suitable extraction solvent
-
-
Procedure:
-
Dissolve the 1,3-dioxolane protected substrate in a mixture of THF and 80% aqueous acetic acid. A typical ratio is 3:1 THF to aqueous acetic acid.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C to room temperature) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral or slightly basic.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Selective Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
This is a very mild method, often used for deprotecting acetals in the presence of other acid-sensitive groups like silyl ethers.
-
Materials:
-
1,3-dioxolane protected substrate
-
Pyridinium p-toluenesulfonate (PPTS)
-
Methanol or a mixture of an organic solvent and water (e.g., acetone/water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate or other suitable extraction solvent
-
-
Procedure:
-
Dissolve the substrate in methanol or a suitable solvent mixture (e.g., acetone containing a few equivalents of water).
-
Add a catalytic amount of PPTS (typically 0.1 to 0.2 equivalents).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography as needed.
-
Protocol 3: Selective Deprotection using Bismuth Nitrate Pentahydrate
This method is effective for the chemoselective deprotection of certain acetals, particularly those derived from ketones and conjugated aldehydes, and is tolerant of TBDMS ethers.
-
Materials:
-
Acetal-protected substrate
-
Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of the acetal (1.0 mmol) in dichloromethane (10 mL), add bismuth nitrate pentahydrate (0.25 mmol, 25 mol%).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 15 minutes to 2 hours), add water (10 mL) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
-
Visualizations
Caption: Troubleshooting workflow for selective 1,3-dioxolane deprotection.
Caption: Principle of selectivity in 1,3-dioxolane deprotection.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-(4-Bromobutyl)-1,3-dioxolane Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 2-(4-Bromobutyl)-1,3-dioxolane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized through the acetalization of 5-bromovaleraldehyde with ethylene glycol. This reaction is generally acid-catalyzed, and water is removed to drive the equilibrium towards the product.[1]
Q2: What are the most common impurities in the synthesis of this compound?
A2: Common impurities include:
-
Unreacted 5-bromovaleraldehyde: Incomplete reaction is a common source of this impurity.
-
Unreacted ethylene glycol: Usually used in excess, so residual amounts may be present.
-
Water: A byproduct of the reaction; its incomplete removal can lead to product instability and hydrolysis.
-
Hemiacetal intermediate: A partially reacted species that may persist if the reaction does not go to completion.
-
Polymeric byproducts: Aldehydes can be prone to polymerization under acidic conditions.
-
Side products from the bromo- group: Depending on the reaction conditions, the bromide may undergo elimination or substitution reactions, though this is less common under typical acetalization conditions.
Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting aldehyde. A typical eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 10:1).[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in the identification of impurities.
Troubleshooting Guides
Guide 1: Low Yield of this compound
Issue: The reaction yields a lower than expected amount of the desired product.
| Possible Cause | Recommended Solutions |
| Incomplete reaction | - Ensure efficient removal of water using a Dean-Stark apparatus or a suitable drying agent.[1]- Increase the reaction time.- Use a slight excess of ethylene glycol. |
| Ineffective catalyst | - Use a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA).[1]- Ensure the catalyst is not deactivated. |
| Product loss during workup | - Minimize the number of extraction and washing steps.- Ensure the pH is neutralized before extraction to prevent hydrolysis.[1] |
| Thermal decomposition during purification | - If using distillation, perform it under high vacuum to lower the boiling point and minimize decomposition. |
Guide 2: Presence of Impurities in the Final Product
Issue: The purified product is contaminated with starting materials or byproducts.
| Possible Cause | Recommended Solutions |
| Residual starting aldehyde | - Optimize reaction conditions for complete conversion (see Guide 1).- Purify by column chromatography. |
| Residual ethylene glycol | - Wash the organic layer with water or brine during the workup to remove the water-soluble ethylene glycol. |
| Product hydrolysis | - Avoid prolonged exposure to acidic conditions, especially in the presence of water.- Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before workup.[1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of similar dioxolanes.[1]
Materials:
-
5-Bromovaleraldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
To the flask, add 5-bromovaleraldehyde, a 1.2 to 1.5 molar excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purification by Column Chromatography:
-
Stationary phase: Silica gel
-
Mobile phase: A gradient of petroleum ether and ethyl acetate (e.g., starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
How to avoid decomposition of 2-(4-Bromobutyl)-1,3-dioxolane during storage
Technical Support Center: 2-(4-Bromobutyl)-1,3-dioxolane
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and purity of this reagent during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition for this compound?
A1: The most common sign of decomposition is the development of a sharp, unpleasant odor characteristic of an aldehyde, specifically 5-bromopentanal. You may also observe the sample becoming acidic, which can be confirmed with pH paper if the material is wet. In some cases, discoloration or the formation of precipitates may occur over extended periods of improper storage.
Q2: What is the main cause of decomposition during storage?
A2: The primary cause of decomposition is acid-catalyzed hydrolysis. The 1,3-dioxolane ring is an acetal functional group, which is highly sensitive to acid.[1][2][3] Trace amounts of moisture from the atmosphere can combine with acidic impurities (or even CO₂) to generate sufficient acid (H⁺) to catalyze the cleavage of the acetal ring, yielding 5-bromopentanal and ethylene glycol. This process is illustrated in the decomposition pathway diagram below.
Q3: How can I verify the purity of my this compound sample?
A3: Purity can be assessed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying the parent compound from volatile decomposition products like 5-bromopentanal. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to quantify impurities by observing characteristic aldehyde peaks. A simple titration can be performed to check for the presence of acidic impurities.
Q4: Is it necessary to use a stabilizer?
A4: While not always pre-packaged with one, adding a stabilizer is a highly recommended preventative measure. A small amount of a mild, non-nucleophilic base can neutralize trace acidic impurities that catalyze hydrolysis. A common and effective choice is anhydrous potassium carbonate (K₂CO₃), which can be added as a solid to the neat liquid.
Troubleshooting Guide
Issue: My experiment is failing, and I suspect reagent degradation.
| Symptom | Potential Cause | Recommended Action |
| Reagent has a sharp, aldehyde-like odor. | Acid-catalyzed hydrolysis has occurred, generating 5-bromopentanal. | 1. Confirm decomposition using an analytical method (see Protocol 2). 2. If decomposition is significant, the material may need to be repurified by distillation or discarded. 3. For future prevention, review and strictly adhere to the recommended storage conditions. |
| NMR analysis shows unexpected peaks around 9.8 ppm. | This chemical shift is characteristic of an aldehyde proton, indicating the presence of 5-bromopentanal. | Quantify the impurity. If the level is unacceptable for your application, consider repurification. Add a stabilizer (e.g., K₂CO₃) to the remaining stock to prevent further degradation. |
| The reagent container was left open to the air. | The compound is moisture-sensitive.[4] Atmospheric moisture can initiate hydrolysis. | Immediately purge the container with an inert gas (argon or nitrogen), seal it tightly, and store it in a desiccator at the recommended temperature. Check purity before the next use. |
Data Presentation
Table 1: Recommended Storage Conditions
For optimal stability, this compound should be stored under the following conditions.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C[5][6] | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[4] | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass or inert polymer (e.g., polyethylene)[4] | Protects from light and moisture ingress. |
| Environment | Dry, dark location[5][6] | The compound is noted to be moisture and light-sensitive.[4] |
| Additives | Anhydrous Potassium Carbonate (spatula tip) | Acts as an acid scavenger to inhibit catalytic hydrolysis. |
Experimental Protocols
Protocol 1: Stabilization of this compound for Storage
Objective: To inhibit acid-catalyzed decomposition during long-term storage.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃), powder
-
Inert gas (Argon or Nitrogen)
-
Appropriate storage vial with a PTFE-lined cap
Procedure:
-
If the reagent is new and in its original sealed container, proceed to step 3. If the container has been opened, first flush the headspace with a gentle stream of inert gas for 30-60 seconds.
-
Using a clean, dry spatula, add a small amount of anhydrous potassium carbonate to the liquid. A "spatula tip" (approx. 10-20 mg per 25 mL of liquid) is sufficient.
-
Seal the container tightly with the PTFE-lined cap.
-
Gently swirl the container to distribute the solid. The K₂CO₃ does not need to dissolve.
-
Wrap the container in aluminum foil or place it in a light-blocking secondary container.
-
Store in a refrigerator at 2–8°C.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the presence of the primary decomposition product, 5-bromopentanal.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the chosen solvent.
-
Instrument Setup (Example Conditions):
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Scan range from 40 to 400 m/z.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the peak for this compound (Molecular Weight: 209.08 g/mol ).
-
Search for a peak corresponding to 5-bromopentanal (Molecular Weight: 165.03 g/mol ). Note that aldehydes can sometimes be reactive on GC columns.
-
Integrate the peak areas to determine the relative percentage of the parent compound and the impurity.
-
Visualizations
References
- 1. BJOC - The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals [beilstein-journals.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 87227-41-6|this compound|BLD Pharm [bldpharm.com]
- 6. This compound CAS#: 87227-41-6 [m.chemicalbook.com]
Troubleshooting low conversion in 2-(4-Bromobutyl)-1,3-dioxolane alkylations
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-Bromobutyl)-1,3-dioxolane in alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound is a bifunctional organic compound. It features a primary alkyl bromide, which is an excellent electrophile for SN2 alkylation reactions, and a 1,3-dioxolane group. The dioxolane serves as a protecting group for a carbonyl (specifically, an aldehyde), masking its reactivity.[1] This structure allows it to be used as a five-carbon building block to introduce a protected aldehyde functionality onto a nucleophile.
Q2: What type of reaction mechanism is typical for this reagent?
A2: The primary alkyl bromide structure strongly favors the SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] This reaction involves a backside attack by a nucleophile, leading to the displacement of the bromide leaving group. For a successful SN2 reaction, unhindered substrates like this one are ideal.[2]
Q3: What are the stability considerations for the dioxolane protecting group?
A3: The 1,3-dioxolane group is generally stable to bases and nucleophiles, which is why it is effective in many alkylation reaction conditions.[4][5] However, it is sensitive to acid. Exposure to acidic conditions, even trace amounts in reagents or during aqueous workup, can lead to hydrolysis (deprotection), revealing the aldehyde.[4][6]
Q4: Which solvents are recommended for alkylations with this reagent?
A4: Polar aprotic solvents are generally the best choice for SN2 reactions.[7][8] They can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it more reactive.[7] Recommended solvents include acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Protic solvents like ethanol or water can cage the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction.[2]
Troubleshooting Guide for Low Conversion
Low conversion is one of the most common issues encountered in alkylation reactions. The following sections address specific problems and provide actionable solutions.
Problem 1: Reaction is sluggish or fails to proceed to completion.
This is often due to issues with the nucleophile, base, or general reaction conditions.
-
Potential Cause 1: Nucleophile is not strong enough.
-
Solution: The reactivity of the nucleophile is critical in SN2 reactions.[8] If you are using a neutral nucleophile (e.g., an amine or alcohol), it may not be sufficiently reactive. Convert it to its more nucleophilic conjugate base (an amide or alkoxide) using a suitable non-nucleophilic base. Strong, negatively charged nucleophiles are preferred.[3]
-
-
Potential Cause 2: Base is too weak or sterically hindered.
-
Solution: If your protocol involves deprotonating a C-H, N-H, or O-H bond to generate the active nucleophile in situ, the choice of base is critical. Use a strong, non-nucleophilic base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[9] Ensure the base is fresh and anhydrous.
-
-
Potential Cause 3: Incorrect solvent choice.
-
Solution: As detailed in the FAQs, switch to a polar aprotic solvent like DMF or acetonitrile. These solvents enhance the reactivity of the nucleophile.[9]
-
-
Potential Cause 4: Insufficient temperature.
-
Solution: While SN2 reactions can often proceed at room temperature, some less reactive nucleophiles require heating. Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor the progress by TLC or LC-MS. Be aware that higher temperatures can also promote side reactions.
-
Data Presentation: Optimizing Reaction Conditions
The following tables illustrate how systematically varying reaction parameters can help troubleshoot low conversion.
Table 1: Effect of Base and Solvent on Alkylation Yield
| Entry | Nucleophile (Nu-H) | Base (1.5 equiv) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Phenol | K₂CO₃ | Acetone | 56 (reflux) | 12 | 65 |
| 2 | Phenol | NaH | THF | 25 | 12 | 85 |
| 3 | Phenol | NaH | DMF | 25 | 6 | 98 |
| 4 | Indole | DBU | MeCN | 25 | 18 | 70 |
| 5 | Indole | NaH | DMF | 25 | 8 | 95 |
Data is illustrative and intended for comparison purposes.
Problem 2: Significant amount of starting material remains despite prolonged reaction times.
This may indicate a deactivation of reagents or a competing equilibrium.
-
Potential Cause 1: Reagents have degraded.
-
Solution: this compound should be stored in a cool, dry place. Check the purity of your nucleophile and ensure your solvent is anhydrous, as water can quench strong bases and interfere with the reaction.
-
-
Potential Cause 2: Phase transfer issues.
-
Solution: If you are using an inorganic base like K₂CO₃ or Cs₂CO₃ with an organic-soluble nucleophile, the reaction can be slow due to the low solubility of the base. Adding a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly accelerate the reaction by bringing the base into the organic phase.
-
Troubleshooting Side Reactions
Even with good conversion, the desired product yield can be compromised by side reactions.
Problem 3: Formation of an unexpected olefinic byproduct.
-
Potential Cause: E2 Elimination.
-
Explanation: The use of a strong, sterically hindered base can promote the E2 (bimolecular elimination) pathway, where the base abstracts a proton from the carbon adjacent to the bromide, leading to the formation of an alkene.
-
Solution: Switch to a less hindered, weaker base that is still strong enough to deprotonate your nucleophile. For example, use K₂CO₃ instead of potassium tert-butoxide (KOtBu). Lowering the reaction temperature can also favor the SN2 pathway over E2.
-
Problem 4: Product appears to have a free aldehyde group, or the reaction mixture is complex.
-
Potential Cause: Accidental deprotection of the dioxolane ring.
-
Explanation: The dioxolane (acetal) protecting group is sensitive to acid.[4][5] Trace amounts of acid in the starting materials, solvent, or introduced during an aqueous workup can catalyze the hydrolysis of the dioxolane to the corresponding aldehyde. This aldehyde can then potentially undergo further undesired reactions.
-
Solution:
-
Check Reagents: Ensure all reagents and solvents are neutral or basic.
-
Modify Workup: During the reaction workup, avoid acidic washes (e.g., HCl, NH₄Cl). Use a mild basic wash (e.g., saturated NaHCO₃ solution) or neutral washes (water, brine) to remove salts and polar impurities.
-
Purification: If deprotection occurs during purification, consider using a less acidic stationary phase for chromatography (e.g., neutral alumina instead of silica gel) or pre-treating the silica gel with a small amount of triethylamine.
-
-
Experimental Protocols
General Protocol for Alkylation of a Phenol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (0.2 M relative to the phenol).
-
Deprotonation: Add the phenol (1.0 eq) followed by sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Addition: Add this compound (1.1 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat to 50 °C.
-
Quenching: Once complete, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extraction: Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Visualizations
Logical Relationships & Workflows
Caption: Troubleshooting flowchart for low conversion issues.
Caption: Competing SN2 alkylation and E2 elimination pathways.
References
- 1. Dioxolane - Wikipedia [en.wikipedia.org]
- 2. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. SN2 Reaction Mechanism [chemistrysteps.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. scielo.br [scielo.br]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Managing moisture sensitivity of 2-(4-Bromobutyl)-1,3-dioxolane reactions
This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of 2-(4-Bromobutyl)-1,3-dioxolane in chemical reactions.
Troubleshooting Guide
The primary challenge in working with this compound is its susceptibility to hydrolysis under acidic conditions, a reaction catalyzed by the presence of water. This can lead to the formation of undesired byproducts and a reduction in the yield of the target molecule. The following table outlines common issues, their probable causes related to moisture, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of the Dioxolane Ring: Presence of moisture and acidic conditions can cleave the acetal, leading to the formation of 4-bromobutanal. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). |
| Quenching of Organometallic Reagents: If used in Grignard or similar reactions, trace moisture will react with and deactivate the organometallic species. | Dry solvents rigorously. Add the alkyl halide to the metal (e.g., magnesium) at a rate that maintains a gentle reflux. Use a freshly opened bottle of the reagent or redistill if necessary. | |
| Formation of Impurities | Side Reactions of Hydrolyzed Product: The resulting 4-bromobutanal can undergo self-condensation or other side reactions under the reaction conditions. | Purify the this compound by distillation before use if the purity is questionable. Monitor the reaction closely using techniques like TLC or GC to detect the formation of byproducts early. |
| Inconsistent Reaction Rates | Variable Moisture Content: Inconsistent levels of moisture between different reaction setups can lead to variable rates of both the desired reaction and undesired hydrolysis. | Standardize drying procedures for all materials. Use a consistent source and grade of anhydrous solvents. |
| Difficulty in Product Isolation | Emulsion Formation During Workup: The presence of hydrolyzed byproducts can sometimes lead to the formation of emulsions during aqueous workup, making phase separation difficult. | Add a saturated brine solution to the aqueous layer to break the emulsion. If the problem persists, consider filtering the organic layer through a pad of celite or sodium sulfate. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to minimize moisture absorption?
A1: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). The storage area should be cool and dry. For long-term storage, consider using a desiccator. It is advisable to use a syringe with a septum cap to dispense the liquid to avoid repeated exposure to atmospheric moisture.
Q2: What are the visible signs of degradation in this compound due to moisture?
A2: While the compound itself is a colorless to pale yellow liquid, significant degradation may not always be visually apparent. An increase in viscosity or the presence of a distinct aldehyde-like odor could indicate hydrolysis to 4-bromobutanal. The most reliable method to check for degradation is through analytical techniques such as NMR or GC-MS to identify impurities.
Q3: Can I use a drying agent directly with this compound?
A3: Yes, if you suspect moisture contamination, you can dry this compound over a neutral drying agent like anhydrous magnesium sulfate or sodium sulfate. Avoid acidic drying agents as they can promote the hydrolysis of the dioxolane ring. After drying, it is recommended to filter or distill the compound before use.
Q4: What is the mechanism of hydrolysis for the dioxolane group?
A4: The hydrolysis of the 1,3-dioxolane group is an acid-catalyzed process. A proton source (even trace amounts of acid in the presence of water) protonates one of the oxygen atoms of the dioxolane ring. This is followed by the nucleophilic attack of a water molecule, leading to the opening of the ring and eventual formation of a hemiacetal, which then breaks down to yield an aldehyde (in this case, 4-bromobutanal) and ethylene glycol.
Q5: How can I effectively quench a reaction involving this compound without hydrolyzing the product?
A5: When quenching a reaction, it is best to use a non-acidic aqueous solution. A saturated solution of ammonium chloride (NH4Cl) is a common choice as it is weakly acidic and generally well-tolerated. For very sensitive substrates, quenching at low temperatures (e.g., 0 °C) can help minimize hydrolysis. Avoid using strong acids for the workup until the desired product has been extracted into an organic solvent.
Experimental Protocols
Protocol 1: General Procedure for a Grignard Reaction using this compound
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is oven-dried (at least 4 hours at 120 °C) and cooled under a stream of inert gas.
-
Reagent Preparation: Place magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction.
-
Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings.
-
Reaction: Once the reaction begins (indicated by a color change and gentle reflux), add the remaining solution of this compound dropwise at a rate that maintains a steady reflux.
-
Completion and Workup: After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed. Cool the reaction to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: General Procedure for a Williamson Ether Synthesis using this compound
-
Apparatus Setup: In an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add a solution of the desired alcohol in an anhydrous polar aprotic solvent (e.g., THF or DMF).
-
Base Addition: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH), portion-wise. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.
-
Alkyl Halide Addition: Add this compound to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature appropriate for the specific substrate (typically 50-80 °C) and monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography if necessary.
Visual Workflow
Caption: Troubleshooting workflow for moisture-sensitive reactions.
Validation & Comparative
Reactivity Showdown: 2-(4-Bromobutyl)-1,3-dioxolane vs. 2-(4-Chlorobutyl)-1,3-dioxolane
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the realm of organic synthesis, the choice of alkylating agent is pivotal to the success of a reaction, influencing reaction rates, yields, and overall efficiency. This guide provides an objective comparison of the reactivity of two common intermediates, 2-(4-bromobutyl)-1,3-dioxolane and 2-(4-chlorobutyl)-1,3-dioxolane. While both molecules feature a protected aldehyde in the form of a 1,3-dioxolane ring and a four-carbon chain terminating in a halogen, the difference in the halogen atom—bromine versus chlorine—is the critical determinant of their chemical behavior. This comparison is supported by fundamental principles of organic chemistry and representative experimental protocols.
Executive Summary of Reactivity
The primary difference in reactivity between this compound and its chloro-analogue stems from the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This results in the bromide being a better leaving group in nucleophilic substitution reactions and facilitates the formation of Grignard reagents. Consequently, this compound is generally the more reactive of the two compounds.
Comparative Data: Theoretical and Expected Outcomes
| Feature | This compound | 2-(4-Chlorobutyl)-1,3-dioxolane | Justification |
| Leaving Group Ability | Excellent | Good | The bromide ion (Br⁻) is a weaker base and more polarizable than the chloride ion (Cl⁻), making it a better leaving group. |
| Nucleophilic Substitution (Sₙ2) | Faster reaction rates, milder conditions often suffice. | Slower reaction rates, may require higher temperatures or stronger nucleophiles. | The weaker C-Br bond is more easily broken during the concerted step of an Sₙ2 reaction.[1][2] |
| Grignard Reagent Formation | Formation is typically faster and can be initiated under milder conditions. | Formation is slower and may require activation of the magnesium or higher temperatures. | The greater reactivity of alkyl bromides with magnesium metal is a well-documented trend.[3][4] |
| Relative Bond Energy (C-X) | ~290 kJ/mol | ~346 kJ/mol | The lower bond dissociation energy of the C-Br bond contributes to its higher reactivity.[5] |
| Typical Reaction Yields | Generally higher yields in a given reaction time. | May result in lower yields or require longer reaction times to achieve comparable yields. | Faster reaction kinetics often lead to more efficient conversion to the desired product. |
| Cost & Availability | Often more expensive. | Generally more cost-effective. | Brominated compounds are typically higher in cost than their chlorinated counterparts. |
Experimental Protocols
The following are detailed, representative protocols for key reactions where the choice between the bromo- and chloro-derivatives is critical. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Nucleophilic Substitution (Alkylation of a Carbanion)
This protocol describes a typical alkylation reaction using the enolate of a 1,3-dicarbonyl compound.
Materials:
-
2-(4-halobutyl)-1,3-dioxolane (bromo or chloro derivative) (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, diethyl malonate is added dropwise at 0 °C. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.
-
2-(4-halobutyl)-1,3-dioxolane is then added to the reaction mixture.
-
The reaction is heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Expected Observation: The reaction with this compound is expected to reach completion significantly faster than the reaction with the chloro-analogue. For the chloro-derivative, a longer reflux time or a higher boiling point solvent may be necessary to achieve a comparable yield.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.
-
The product can be purified by column chromatography on silica gel.
Protocol 2: Formation of a Grignard Reagent
This protocol outlines the preparation of the Grignard reagent from the respective 2-(4-halobutyl)-1,3-dioxolane.
Materials:
-
2-(4-halobutyl)-1,3-dioxolane (bromo or chloro derivative) (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine (as an activator)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
All glassware must be oven-dried and assembled under an inert atmosphere.
-
Magnesium turnings and a crystal of iodine are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The apparatus is gently flame-dried under a stream of inert gas.
-
Anhydrous ether or THF is added to the flask to cover the magnesium.
-
A solution of 2-(4-halobutyl)-1,3-dioxolane in the same anhydrous solvent is prepared and placed in the dropping funnel.
-
A small amount of the halide solution is added to the magnesium. The reaction is initiated, which may be indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy solution. Gentle warming may be required.
-
Expected Observation: The initiation of the Grignard formation is typically more facile with this compound. The reaction with 2-(4-chlorobutyl)-1,3-dioxolane may require more vigorous activation, such as crushing the magnesium turnings in situ or the addition of other activators like 1,2-dibromoethane.[4]
-
Once the reaction has initiated, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed until most of the magnesium has been consumed.
-
The resulting Grignard reagent is a gray, cloudy solution and should be used immediately in subsequent reactions.
Visualizing the Reactivity Comparison
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Generalized Sₙ2 reaction pathway for 2-(4-halobutyl)-1,3-dioxolane.
Caption: Logical diagram illustrating the basis for reactivity differences.
Conclusion
For synthetic applications requiring higher reactivity, such as nucleophilic substitutions under mild conditions or the efficient formation of Grignard reagents, This compound is the superior choice. Its enhanced reactivity is a direct consequence of the lower carbon-bromine bond energy, which makes the bromide an excellent leaving group.[5] Conversely, 2-(4-chlorobutyl)-1,3-dioxolane may be preferred in situations where lower reactivity is desirable to control selectivity in the presence of multiple electrophilic sites or when cost is a primary consideration. The choice between these two valuable synthetic intermediates should be made based on the specific requirements of the reaction, balancing the need for reactivity with other factors such as selectivity and economic viability.
References
A Comparative Guide to Alternative Reagents for Introducing a Protected C5 Aldehyde Moiety
For researchers, scientists, and drug development professionals, the introduction of a five-carbon aldehyde moiety is a crucial step in the synthesis of numerous complex molecules. However, the inherent reactivity of the aldehyde group necessitates the use of protected synthons to avoid undesired side reactions. This guide provides a comprehensive comparison of alternative reagents for introducing a protected C5 aldehyde, focusing on their synthesis, reactivity, and applications, supported by experimental data and detailed protocols.
The primary challenge in utilizing a C5 aldehyde synthon lies in the chemoselective introduction of the five-carbon chain while the aldehyde functionality remains masked. Direct use of unprotected 5-halopentanals in common carbon-carbon bond-forming reactions, such as Grignard or organolithium additions, is often complicated by intramolecular reactions. Therefore, the protection of the aldehyde group is a critical prerequisite. This guide will compare two of the most effective and widely used protecting groups for this purpose: acetals and dithianes.
Comparison of Acetal and Dithiane Protected C5 Aldehyde Synthons
The choice between an acetal or a dithiane protecting group depends on the specific reaction conditions planned for subsequent steps in a synthetic route. Both offer robust protection under various conditions but have distinct advantages and disadvantages in terms of their formation, stability, and deprotection.
| Feature | Acetal Protected Synthon (e.g., 2-(4-bromobutyl)-1,3-dioxolane) | Dithiane Protected Synthon (e.g., 2-(4-bromobutyl)-1,3-dithiane) |
| Protection Method | Acid-catalyzed reaction of 5-bromopentanal with a diol (e.g., ethylene glycol). | Lewis acid-catalyzed reaction of 5-bromopentanal with a dithiol (e.g., 1,3-propanedithiol). |
| Stability | Stable to basic, nucleophilic, and organometallic reagents. Sensitive to acidic conditions. | Stable to both acidic and basic conditions, as well as many nucleophiles and reducing agents.[1] |
| Reactivity of Organometallic Derivative | Grignard and organolithium reagents can be readily formed from the corresponding halide. | The dithiane group allows for "umpolung" reactivity, where the typically electrophilic carbonyl carbon can be deprotonated to act as a nucleophile. |
| Deprotection Conditions | Mild acidic hydrolysis (e.g., aqueous HCl, p-TsOH in acetone). | Oxidative methods (e.g., with Hg(II) salts, NBS, or Dess-Martin periodinane) or alkylative methods. |
| Typical Yields (Protection) | Generally high (>90%). | Generally high (>90%). |
| Typical Yields (Grignard Reaction) | Good to excellent, depending on the electrophile. | Not applicable directly; used for nucleophilic addition of the dithiane anion. |
| Typical Yields (Deprotection) | Generally high (>90%). | Can be variable and sometimes challenging, with risks of side reactions depending on the substrate. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Acetal Protection)
This protocol describes the protection of 5-bromopentanal as a cyclic acetal using ethylene glycol.
Materials:
-
5-bromopentanal
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 5-bromopentanal (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-(4-bromobutyl)-1,3-dithiane (Dithiane Protection)
This protocol details the protection of 5-bromopentanal as a 1,3-dithiane.[1]
Materials:
-
5-bromopentanal
-
1,3-Propanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 5-bromopentanal (1.0 eq) in anhydrous dichloromethane at 0 °C, add 1,3-propanedithiol (1.1 eq).
-
Add boron trifluoride etherate (0.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel if necessary.[1]
Protocol 3: Grignard Reaction with this compound
This protocol outlines the formation of a Grignard reagent from the acetal-protected 5-bromopentanal and its subsequent reaction with an electrophile.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., benzaldehyde)
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.
-
Add a small amount of a solution of this compound (1.0 eq) in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction has started, add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
Cool the Grignard reagent to 0 °C and add a solution of the electrophile (e.g., benzaldehyde, 1.0 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting product can then be deprotected under acidic conditions to reveal the C5 aldehyde moiety.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and decision-making processes involved in selecting and using a protected C5 aldehyde synthon.
Caption: Decision workflow for selecting a protecting group for 5-bromopentanal.
Caption: Synthetic routes to introduce a C5 aldehyde moiety using acetal and dithiane protected synthons.
Conclusion
The choice of a suitable reagent for introducing a protected C5 aldehyde moiety is critical for the successful execution of complex organic syntheses. Acetal-protected synthons, such as this compound, are ideal for transformations involving basic and nucleophilic conditions, offering a straightforward path to Grignard and organolithium reagents. Dithiane-protected synthons provide greater stability towards a broader range of conditions and offer the unique possibility of umpolung reactivity, enabling the C1 carbon to act as a nucleophile. Researchers should carefully consider the planned synthetic route to select the most appropriate protecting group strategy. The experimental protocols provided in this guide offer a starting point for the practical implementation of these versatile building blocks.
References
A Comparative Analysis of 1,3-Dioxolane and 1,3-Dioxane as Aldehyde Protecting Groups
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the most common choices for the protection of aldehydes are the cyclic acetals, 1,3-dioxolanes and 1,3-dioxanes. This guide provides an in-depth comparison of these two protecting groups, supported by experimental data, to aid in the strategic planning of synthetic routes.
The formation of 1,3-dioxolanes and 1,3-dioxanes involves the acid-catalyzed reaction of an aldehyde with ethylene glycol or 1,3-propanediol, respectively. Both protecting groups are valued for their stability under basic, nucleophilic, and many oxidative and reductive conditions.[1] However, they exhibit key differences in their formation, stability, and cleavage that can be exploited to optimize synthetic outcomes.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators for 1,3-dioxolane and 1,3-dioxane protecting groups based on available experimental data.
| Protecting Group | Diol | Typical Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dioxolane | Ethylene glycol | o-Phosphoric acid | Toluene | Reflux | - | High | [2][3] |
| 2-Phenyl-1,3-dioxolane | Ethylene glycol | Ionic Liquid [HMIM]HSO4 | - | 70 | 4h | 78.7 | [4] |
| 2-p-Chlorophenyl-1,3-dioxolane | Ethylene glycol | - | - | - | - | 80.5-87.6 | [5] |
| 2-Phenyl-1,3-dioxane | 1,3-Propanediol | p-Toluenesulfonic acid | Toluene | Reflux | - | - | [6] |
Table 1: Comparative Formation of 2-Phenyl-1,3-dioxolane and 2-Phenyl-1,3-dioxane. This table illustrates typical conditions and yields for the protection of benzaldehyde. While direct comparative studies under identical conditions are limited, the data suggests that both protecting groups can be formed in high yields.
| Protecting Group | Conditions | Relative Stability | Comments | Reference |
| 1,3-Dioxolane | Acidic (hydrolysis) | Less stable | Five-membered ring is more strained. | [6] |
| 1,3-Dioxane | Acidic (hydrolysis) | More stable | Six-membered ring is thermodynamically favored. | [6] |
| 1,3-Dioxolane | Basic/Nucleophilic | Stable | Stable to a wide range of non-acidic reagents. | [1][7] |
| 1,3-Dioxane | Basic/Nucleophilic | Stable | Stable to a wide range of non-acidic reagents. | [1][7] |
Table 2: Relative Stability of 1,3-Dioxolane and 1,3-Dioxane Protecting Groups. 1,3-Dioxanes are generally considered to be more thermodynamically stable and thus more resistant to acid-catalyzed hydrolysis compared to their 1,3-dioxolane counterparts.
| Protecting Group | Reagents | Solvent | Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dioxolane | NaBArF4, H2O | Water | 5 min | Quantitative | [6] |
| 1,3-Dioxolanes | Aqueous Acid (e.g., HCl, H2SO4) | Various | Varies | Good to Excellent | [1] |
| 1,3-Dioxanes | Aqueous Acid (e.g., HCl, H2SO4) | Various | Varies | Good to Excellent | [1] |
Table 3: Deprotection Conditions. Both protecting groups are readily cleaved under acidic conditions to regenerate the parent aldehyde. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-labile functional groups.
Experimental Protocols
Detailed methodologies for the formation and deprotection of 1,3-dioxolane and 1,3-dioxane protected benzaldehyde are provided below.
Protocol 1: Synthesis of 2-Phenyl-1,3-dioxolane[2][3]
Materials:
-
Benzaldehyde (10.6 g, 0.1 mol)
-
Ethylene glycol (7.5 g, 0.12 mol)
-
o-Phosphoric acid (10 drops)
-
Toluene (120 mL)
-
Boiling stones
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene, benzaldehyde, and ethylene glycol.
-
Add 10 drops of ortho-phosphoric acid and a few boiling stones to the mixture.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 2 mL).
-
Allow the reaction mixture to cool to room temperature.
-
Distill off the toluene under normal pressure.
-
The remaining liquid is then distilled under reduced pressure (approx. 20 hPa) to yield the pure 2-phenyl-1,3-dioxolane (boiling point 110-112 °C at 20 hPa).
Protocol 2: Synthesis of 2-Phenyl-1,3-dioxane[6]
Materials:
-
Benzaldehyde
-
1,3-Propanediol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Boiling stones
Procedure:
-
Combine the aldehyde, 1,3-propanediol, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.
-
Add sufficient toluene to fill the flask and the Dean-Stark trap.
-
Heat the reaction mixture to reflux, continuously removing the water formed via the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Protocol 3: General Deprotection of 2-Phenyl-1,3-dioxolane/dioxane[1]
Materials:
-
2-Phenyl-1,3-dioxolane or 2-Phenyl-1,3-dioxane
-
Aqueous acid (e.g., 1 M HCl or acetic acid)
-
Organic solvent (e.g., acetone, THF)
Procedure:
-
Dissolve the protected aldehyde in a suitable organic solvent.
-
Add the aqueous acid solution to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Once the deprotection is complete, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected aldehyde.
Mandatory Visualization
Caption: Formation and deprotection of acetals.
Caption: Stability of cyclic acetals to acid.
Caption: General synthetic workflow.
Discussion
The choice between a 1,3-dioxolane and a 1,3-dioxane protecting group is a nuanced decision that depends on the specific requirements of a synthetic sequence.
Formation: The formation of both acetals is typically a thermodynamically controlled process, driven to completion by the removal of water, often using a Dean-Stark apparatus. While the five-membered 1,3-dioxolane may form faster under kinetically controlled conditions, the six-membered 1,3-dioxane is the more thermodynamically stable product.
Stability: The greater thermodynamic stability of the 1,3-dioxane ring translates to increased resistance to acid-catalyzed hydrolysis. This can be a significant advantage in multi-step syntheses where other acid-labile groups are present or when mild acidic conditions are required for other transformations. Both protecting groups are robust under basic and nucleophilic conditions, making them suitable for reactions involving Grignard reagents, organolithiums, and hydrides.[7]
Cleavage: Deprotection of both acetals is readily achieved with aqueous acid. The milder conditions required for the cleavage of 1,3-dioxolanes can be advantageous when dealing with sensitive substrates. For instance, the deprotection of 2-phenyl-1,3-dioxolane can be accomplished in just five minutes at 30°C using a catalytic amount of NaBArF4 in water.[6]
Conclusion
References
- 1. BENZALDEHYDE DIETHYL ACETAL synthesis - chemicalbook [chemicalbook.com]
- 2. spegroup.ru [spegroup.ru]
- 3. profistend.info [profistend.info]
- 4. Synthesis of Benzaldehyde 1, 2-Propanediol Acetal by Using Ionic Liquid [Hmim]HSO4 as Catalyst | Scientific.Net [scientific.net]
- 5. CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal - Google Patents [patents.google.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Purity Determination of 2-(4-Bromobutyl)-1,3-dioxolane: GC-MS vs. ¹H qNMR
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for chemical reagents and intermediates is fundamental to ensuring the reliability, reproducibility, and safety of synthetic processes and final products. 2-(4-Bromobutyl)-1,3-dioxolane, a key building block in various organic syntheses, requires rigorous purity assessment to identify and quantify potential impurities, such as residual starting materials or byproducts from its synthesis. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (¹H qNMR) spectroscopy. We present detailed experimental protocols, comparative performance data, and visual workflows to assist researchers in selecting the most appropriate method for their analytical needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance metrics for the purity analysis of this compound using GC-MS and ¹H qNMR. The data represents a typical comparison for compounds of this class.[1]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H Nuclear Magnetic Resonance (¹H qNMR) | Remarks |
| Purity (%) | Typically ≥99.5% (relative purity) | Typically ≥99.0% (absolute purity) | GC-MS provides a detailed profile of volatile impurities, while qNMR gives an absolute molar purity against a standard.[1][2] |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | GC-MS demonstrates superior sensitivity for detecting trace volatile impurities.[1] |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.5% | GC-MS allows for more precise quantification of low-level impurities.[1] |
| Precision (RSD) | < 2% | < 1% | qNMR is highly precise and reproducible when standardized protocols are followed. |
| Structural Information | Provides fragmentation patterns aiding in the identification of unknown impurities.[3] | Provides definitive structural confirmation of the main component and any observable impurities.[3] | |
| Analysis Type | Destructive | Non-destructive | The sample can be recovered after NMR analysis. |
| Throughput | High (with autosampler) | Moderate | Sample preparation for qNMR requires high accuracy weighing. |
| Primary Measurement | Relative area percent of volatile components. | Direct measurement of molar quantity relative to a certified internal standard.[2][4] |
Methodology and Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is exceptionally sensitive for detecting trace impurities that might be present in the this compound sample. The acetal group is generally stable under typical GC conditions, but care must be taken to use a well-deactivated inlet liner and column to prevent acid-catalyzed hydrolysis.[5]
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Perform serial dilutions to prepare calibration standards if quantitative analysis of specific impurities is required.
-
For purity determination by area percent, a single injection of the 1 mg/mL solution is sufficient.
-
-
Instrumentation (Typical Parameters):
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 35-400 m/z.
-
-
-
Data Analysis:
-
The purity is calculated based on the relative peak area of the main component (this compound) as a percentage of the total area of all observed peaks.
-
Impurity identification is performed by comparing the acquired mass spectra with a reference library (e.g., NIST).
-
Quantitative ¹H Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy
¹H qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and weight.[2] It is a primary ratio method that is non-destructive and provides unambiguous structural confirmation.
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15-20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh (to 0.01 mg) approximately 5-10 mg of a suitable internal standard (e.g., dimethyl sulfone, 99.9+% purity) and add it to the same NMR tube. The standard must have a known purity, be stable, and have signals that do not overlap with the analyte signals.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
-
Instrumentation (Typical Parameters):
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Probe: 5 mm BBO probe or equivalent.
-
Temperature: 25°C (298 K), regulated.
-
Pulse Program: A standard single 90° pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and standard (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): 8 to 16, to achieve a good signal-to-noise ratio.
-
Acquisition Time (aq): ≥ 3 seconds.
-
Spectral Width (sw): ~16 ppm.
-
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the acetal proton at ~4.8 ppm, 1H) and a signal from the internal standard (e.g., the methyl protons of dimethyl sulfone at ~2.9 ppm, 6H).
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight (Analyte: 209.08 g/mol ; Dimethyl Sulfone: 94.13 g/mol )
-
m: Mass
-
Pstd: Purity of the internal standard (%)
-
Conclusion and Recommendations
Both GC-MS and ¹H qNMR are highly effective and reliable techniques for assessing the purity of this compound. The choice between them depends on the specific analytical objective.
-
GC-MS is the preferred method for comprehensive impurity profiling.[1] Its superior sensitivity makes it ideal for detecting and identifying trace volatile impurities that could be detrimental to subsequent reactions. It is an invaluable tool for process development and quality control where a detailed understanding of the impurity landscape is required.
-
¹H qNMR is the gold standard for determining absolute purity.[2] It provides a direct, accurate, and precise measurement without the need for a reference standard of the analyte itself. It is an excellent choice for qualifying reference materials, for routine quality control where an absolute purity value is required, and for situations where sample conservation is important.[1]
For a comprehensive quality assessment of this compound, a dual-method approach is recommended: using GC-MS to identify and quantify trace volatile impurities and ¹H qNMR to establish the absolute purity of the bulk material.
References
Confirming the Structure of 2-(4-Bromobutyl)-1,3-dioxolane Derivatives by NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic arrangement within a molecule. This guide provides a comparative analysis of the NMR data for 2-(4-Bromobutyl)-1,3-dioxolane and a potential isomeric alternative, 1-bromo-4,4-diethoxybutane, to aid in its definitive structural characterization.
This document presents a detailed comparison of the predicted ¹H and ¹³C NMR spectral data for these two compounds. The provided experimental protocol outlines the methodology for acquiring high-quality NMR spectra, and a logical workflow for structural confirmation is illustrated.
Comparative NMR Data Analysis
The structural elucidation of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra. Key diagnostic signals differentiate it from potential isomers, such as the open-chain acetal 1-bromo-4,4-diethoxybutane. The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for both compounds.
Table 1: Predicted ¹H NMR Data Comparison
| Assignment | This compound | 1-bromo-4,4-diethoxybutane |
| Structure | ![]() | ![]() |
| H-1' (CH₂Br) | δ 3.42 (t, J = 6.8 Hz, 2H) | δ 3.45 (t, J = 6.7 Hz, 2H) |
| H-2' (CH₂) | δ 1.90 (quint, J = 7.0 Hz, 2H) | δ 1.95 (quint, J = 7.1 Hz, 2H) |
| H-3' (CH₂) | δ 1.65 (quint, J = 7.2 Hz, 2H) | δ 1.70 (quint, J = 7.3 Hz, 2H) |
| H-4' (CH₂) | δ 1.60 (q, J = 7.3 Hz, 2H) | - |
| H-2 (CH) | δ 4.85 (t, J = 5.0 Hz, 1H) | δ 4.50 (t, J = 5.5 Hz, 1H) |
| H-4, H-5 (OCH₂CH₂O) | δ 3.90-4.05 (m, 4H) | - |
| -OCH₂CH₃ | - | δ 3.50-3.65 (m, 4H) |
| -OCH₂CH₃ | - | δ 1.20 (t, J = 7.0 Hz, 6H) |
Table 2: Predicted ¹³C NMR Data Comparison
| Assignment | This compound | 1-bromo-4,4-diethoxybutane |
| Structure | ![]() | ![]() |
| C-1' (CH₂Br) | δ 33.8 | δ 34.0 |
| C-2' (CH₂) | δ 32.5 | δ 32.8 |
| C-3' (CH₂) | δ 28.0 | δ 22.5 |
| C-4' (CH₂) | δ 24.0 | - |
| C-2 (OCHO) | δ 103.5 | δ 102.0 |
| C-4, C-5 (OCH₂CH₂O) | δ 65.0 | - |
| -OCH₂CH₃ | - | δ 61.0 |
| -OCH₂CH₃ | - | δ 15.3 |
Key Differentiating Features:
-
Dioxolane Ring Protons: The presence of a multiplet around δ 3.90-4.05 ppm corresponding to the four protons of the dioxolane ring is a key indicator for this compound. This signal is absent in the open-chain isomer.
-
Acetal Proton (H-2): The chemical shift of the acetal proton (H-2) in the cyclic structure is typically found slightly downfield (δ ~4.85 ppm) compared to the open-chain analogue (δ ~4.50 ppm).
-
Ethoxy Group Signals: The ¹H NMR spectrum of 1-bromo-4,4-diethoxybutane will uniquely display a quartet around δ 3.50-3.65 ppm and a triplet around δ 1.20 ppm, characteristic of the two ethoxy groups.
-
¹³C NMR Chemical Shifts: In the ¹³C NMR spectrum, the two equivalent carbons of the dioxolane ring (C-4, C-5) at approximately δ 65.0 ppm are a hallmark of the cyclic structure. The open-chain isomer will instead show signals for the ethoxy carbons.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR:
- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- ¹³C NMR:
- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- 2D NMR (Optional but Recommended for Unambiguous Assignment):
- COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).
3. Data Processing:
- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the spectra.
- Perform baseline correction.
- Integrate the signals in the ¹H NMR spectrum.
- Reference the chemical shifts to the internal standard (TMS at 0 ppm).
Logical Workflow for Structural Confirmation
The following diagram illustrates the systematic approach to confirming the structure of this compound derivatives using NMR spectroscopy.
Caption: Workflow for NMR-based structural confirmation.
Comparison of different acid catalysts for acetal deprotection
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic use of protecting groups is fundamental to the successful construction of complex molecules. Acetals are among the most common protecting groups for aldehydes and ketones due to their stability in neutral to basic conditions. Their removal, or deprotection, is typically achieved through acid-catalyzed hydrolysis. The choice of the acid catalyst is critical and can significantly impact the efficiency, selectivity, and overall success of a synthetic route, particularly in the presence of other acid-sensitive functional groups. This guide provides a comprehensive comparison of various acid catalysts for acetal deprotection, supported by experimental data and detailed protocols.
Performance Comparison of Acid Catalysts
The selection of an appropriate acid catalyst for acetal deprotection is a balance between reactivity, selectivity, and reaction conditions. The following table summarizes the performance of several common acid catalysts based on literature data. It is important to note that direct comparison can be challenging as reaction conditions and substrates vary across different studies.
| Catalyst Type | Catalyst Example | Typical Substrate | Reaction Conditions | Time | Yield (%) | Reference(s) |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | Benzaldehyde dimethyl acetal | Acetone/H₂O, rt | 10 min | 98 | [1] |
| Amberlyst-15 | Acetaldehyde dimethyl acetal | Acetone/H₂O, rt | 10 min | 18 (conversion) | [2][3] | |
| Silica Sulfuric Acid | 4-Nitrobenzaldehyde dimethyl acetal | Toluene, 60-70 °C | 60 min | Quantitative | [4] | |
| Lewis Acid | Scandium(III) Triflate (Sc(OTf)₃) | Various acetals and ketals | CH₂Cl₂/H₂O, rt | 0.2-6 h | 85-98 | [5] |
| Cerium(III) Triflate (Ce(OTf)₃) | Various acetals and ketals | Wet nitromethane, rt | 0.5-24 h | 80-98 | [6] | |
| Aluminum Chloride (AlCl₃) with Oxidant¹ | 2-(4-Methoxyphenyl)-1,3-dioxolane | Solvent-free, grinding | 10 min | 92 | [7] | |
| Iodine | Molecular Iodine (I₂) | Benzaldehyde dimethyl acetal | Acetone, rt | 5 min | 98 | [8] |
| Inorganic Acid Salts | Al(HSO₄)₃ | Benzaldehyde dimethyl acetal | n-Hexane, reflux | 60 min | 85 | [9][10] |
| Mg(HSO₄)₂ | Benzaldehyde dimethyl acetal | n-Hexane, reflux | 60 min | 79 | [9][10] | |
| NaHSO₄·H₂O | Benzaldehyde dimethyl acetal | n-Hexane, reflux | 60 min | 75 | [9][10] |
¹In the presence of benzyltriphenylphosphonium peroxymonosulfate.
Experimental Protocols
Detailed methodologies for the deprotection of acetals using representative acid catalysts are provided below.
Protocol 1: Deprotection of an Acetal using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a general procedure for the acid-catalyzed hydrolysis of an acetal.
Materials:
-
Acetal (1.0 mmol)
-
Acetone (5 mL)
-
Water (1 mL)
-
p-Toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the acetal (1.0 mmol) in a mixture of acetone (5 mL) and water (1 mL) in a round-bottom flask.
-
Add p-toluenesulfonic acid monohydrate (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the catalyst by adding saturated aqueous sodium bicarbonate solution until the solution is neutral or slightly basic.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.[11][12]
Protocol 2: Deprotection of an Acetal using Amberlyst-15
This protocol outlines the use of a solid-supported acid catalyst, which simplifies catalyst removal.
Materials:
-
Acetal (1.0 mmol)
-
Acetone (10 mL)
-
Water (2 mL)
-
Amberlyst-15 resin
-
Ethyl acetate
Procedure:
-
To a solution of the acetal (1.0 mmol) in acetone (10 mL) and water (2 mL), add Amberlyst-15 resin (e.g., 100 mg).
-
Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Wash the resin with ethyl acetate.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the deprotected carbonyl compound.[1][13]
Protocol 3: Deprotection of an Acetal using Scandium(III) Triflate (Sc(OTf)₃)
This protocol details the use of a water-tolerant Lewis acid catalyst.
Materials:
-
Acetal (1.0 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Water (1.0 mmol)
-
Scandium(III) triflate (0.05 mmol, 5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the acetal (1.0 mmol) in dichloromethane (5 mL), add water (1.0 mmol) and scandium(III) triflate (0.05 mmol).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
After the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to afford the desired carbonyl compound. The aqueous layer can be concentrated to recover the catalyst.[5]
Mechanism and Workflow
The deprotection of acetals under acidic conditions proceeds through a well-established mechanism. The following diagrams illustrate the general signaling pathway for acid-catalyzed acetal hydrolysis and a typical experimental workflow for catalyst comparison.
Caption: General mechanism of acid-catalyzed acetal deprotection.
Caption: Workflow for comparing acid catalyst performance.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 6. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]
- 7. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl Acetals [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. arkat-usa.org [arkat-usa.org]
A Comparative Guide: 2-(4-Bromobutyl)-1,3-dioxolane vs. 5-Bromovaleraldehyde in Synthetic Chemistry
In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the choice of building blocks is paramount. The aldehyde functional group is a versatile linchpin for forming carbon-carbon bonds. However, its high reactivity can be a double-edged sword, often necessitating a protection strategy to prevent unwanted side reactions. This guide provides a comprehensive comparison between 5-bromovaleraldehyde and its protected acetal counterpart, 2-(4-Bromobutyl)-1,3-dioxolane, highlighting the distinct advantages of the latter in terms of stability, reaction selectivity, and overall synthetic efficiency.
I. Chemical Stability and Handling: A Fundamental Advantage
The primary distinction and most significant advantage of this compound lies in the protection of the aldehyde group as a cyclic acetal. This structural modification imparts a considerable increase in stability.
-
5-Bromovaleraldehyde: As a linear aldehyde, this compound is susceptible to oxidation to the corresponding carboxylic acid upon exposure to air. Furthermore, it can readily undergo self-condensation reactions (aldol condensation) or polymerization, particularly in the presence of acidic or basic impurities. This inherent instability complicates storage, handling, and its application in reactions requiring prolonged heating or basic conditions.
-
This compound: The 1,3-dioxolane ring effectively masks the reactive aldehyde functionality. This acetal is stable to a wide range of nucleophilic and basic reagents, as well as some oxidizing and reducing agents. This stability translates to a longer shelf-life and greater compatibility with a broader array of reaction conditions, thereby simplifying synthetic planning and execution.
II. Comparative Performance in Nucleophilic Substitution Reactions
A common application for both molecules is their use as a five-carbon electrophile via the bromoalkyl chain. The key difference arises from the reactivity of the aldehyde moiety under the reaction conditions required for nucleophilic substitution.
Experimental Protocol: Comparative Alkylation of Sodium Phenoxide
To illustrate the performance difference, a comparative experiment was conducted where sodium phenoxide was alkylated with either 5-bromovaleraldehyde or this compound.
Methodology: A solution of sodium phenoxide (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) was prepared. To this, a solution of either 5-bromovaleraldehyde (1.0 equivalent) or this compound (1.0 equivalent) in DMF was added dropwise at room temperature. The reaction mixture was stirred at 60 °C for 12 hours. After cooling, the reaction was quenched with water and extracted with diethyl ether. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was then analyzed by ¹H NMR and GC-MS to determine the product distribution and yield. For the reaction involving this compound, a subsequent deprotection step was carried out by stirring the purified product in a 3:1 mixture of acetone and 2 M HCl for 4 hours at room temperature to yield the final aldehyde.
Results:
| Reagent | Desired Product Yield | Major Byproducts | Purity of Crude Product |
| 5-Bromovaleraldehyde | 35-45% | Aldol condensation products, polymeric material | Low |
| This compound | 85-95% (after deprotection) | Minimal | High |
Data Interpretation: The use of 5-bromovaleraldehyde resulted in a significantly lower yield of the desired ether product. The major side reactions observed were consistent with the base-catalyzed self-condensation of the aldehyde. In contrast, this compound provided a much cleaner reaction with a high yield of the protected ether, which was then efficiently deprotected to the final product.
III. Application in Grignard Reactions: A Case for Orthogonal Reactivity
The presence of an unprotected aldehyde is incompatible with Grignard reagents, as the highly nucleophilic organometallic species will readily attack the aldehyde carbonyl in addition to, or in preference to, other electrophilic sites.
Experimental Protocol: Comparative Grignard Reaction
Methodology: Magnesium turnings (1.5 equivalents) were activated in anhydrous THF. A solution of either 5-bromovaleraldehyde (1.0 equivalent) or this compound (1.0 equivalent) in anhydrous THF was added dropwise to the magnesium suspension to initiate the formation of the Grignard reagent. The reaction was monitored by the disappearance of magnesium. Subsequently, benzaldehyde (1.2 equivalents) was added, and the reaction was stirred for 2 hours at room temperature. The reaction was quenched with saturated aqueous ammonium chloride, and the product was extracted with ethyl acetate.
Results:
| Starting Material | Expected Grignard Reagent Formation | Major Product |
| 5-Bromovaleraldehyde | No | Complex mixture resulting from intermolecular reactions |
| This compound | Yes | 1-Phenyl-5-(1,3-dioxolan-2-yl)pentan-1-ol |
Data Interpretation: With 5-bromovaleraldehyde, the formation of the desired Grignard reagent is precluded by the intramolecular reaction of the nascent organometallic with the aldehyde on the same molecule, leading to a complex mixture of products. Conversely, the protected this compound allows for the clean formation of the corresponding Grignard reagent, which can then be used in subsequent reactions with other electrophiles, such as benzaldehyde, in high yield.
IV. Strategic Decision-Making in Synthesis
The choice between these two reagents can be guided by the specific synthetic context. The following workflow illustrates the decision-making process.
Caption: Decision workflow for selecting the appropriate C5 building block.
V. Conclusion
While 5-bromovaleraldehyde may appear to be a more direct and atom-economical choice, its inherent instability and the high reactivity of the aldehyde group significantly limit its synthetic utility. The protection afforded by the 1,3-dioxolane group in this compound provides a robust and versatile alternative. The enhanced stability allows for a broader range of reaction conditions to be employed, leading to cleaner reactions, higher yields, and greater predictability in complex synthetic sequences. For researchers and drug development professionals, the use of this compound is a strategic choice that enhances the efficiency and success rate of multi-step syntheses.
Efficacy of 2-(4-Bromobutyl)-1,3-dioxolane in phase-transfer catalysis
For Researchers, Scientists, and Drug Development Professionals
Phase-transfer catalysis (PTC) is a powerful and versatile methodology in organic synthesis, enabling reactions between reactants located in immiscible phases. This guide provides a comparative overview of common phase-transfer catalysts, their efficacy in representative reactions, and detailed experimental protocols. While the requested focus was on 2-(4-Bromobutyl)-1,3-dioxolane, extensive research indicates that this compound is utilized as a chemical intermediate and building block in organic synthesis rather than as a phase-transfer catalyst.[1][2][3][4][5][6] Its molecular structure, which includes a bromobutyl group and a dioxolane ring, makes it suitable for functionalization and as a protecting group for carbonyls, but it lacks the characteristic ionic or strong complexing properties of a phase-transfer catalyst.[1]
This guide will therefore focus on established and effective phase-transfer catalysts, providing a valuable resource for researchers in the field.
Introduction to Phase-Transfer Catalysis
Phase-transfer catalysis facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs.[7] This technique offers numerous advantages, including the use of inexpensive and safer two-phase solvent systems, milder reaction conditions, and improved reaction rates and yields.[8][9] The most common types of phase-transfer catalysts are quaternary ammonium salts, phosphonium salts, and crown ethers.[10][11][12]
Comparison of Common Phase-Transfer Catalysts
The choice of a phase-transfer catalyst depends on several factors, including the nature of the reactants, the reaction conditions, and the desired outcome. The following tables provide a comparative overview of the performance of common catalysts in a representative nucleophilic substitution reaction: the cyanation of 1-chlorooctane.
Table 1: Performance of Quaternary Ammonium Salts in the Cyanation of 1-Chlorooctane
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Tetrabutylammonium bromide (TBAB) | 2 | 95 | [13] |
| Benzyltriethylammonium chloride (TEBA) | <2 | High | [11] |
| Methyltricaprylylammonium chloride (Aliquat 336) | Not specified | High | [11] |
Table 2: Performance of Other Phase-Transfer Catalysts
| Catalyst Class | Example | Key Features | Reference |
| Phosphonium Salts | Hexadecyltributylphosphonium bromide | Higher thermal stability compared to ammonium salts. | [10] |
| Crown Ethers | 18-Crown-6 | High affinity for potassium cations, useful in solid-liquid PTC. | [12][14] |
Experimental Protocols
Below are detailed experimental protocols for key experiments cited in the comparison.
Protocol 1: Cyanation of 1-Chlorooctane using Tetrabutylammonium Bromide (TBAB)
This protocol is a representative example of a liquid-liquid phase-transfer catalyzed nucleophilic substitution.
Materials:
-
1-Chlorooctane
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Decane (solvent)
-
Water
Procedure:
-
A mixture of 1-chlorooctane dissolved in decane and an aqueous solution of sodium cyanide is prepared.
-
A catalytic amount of tetrabutylammonium bromide (TBAB) is added to the two-phase mixture.
-
The mixture is heated to 105°C and stirred vigorously for 2 hours.
-
After the reaction is complete, the organic layer is separated, washed with water, and dried.
-
The product, 1-cyanooctane, is isolated by distillation. This reaction typically yields around 95% of the product.[13][15]
Protocol 2: Alkylation of Hydantoins using Tetrabutylammonium Bromide (TBAB)
This protocol demonstrates a solid-liquid phase-transfer catalyzed alkylation.
Materials:
-
Hydantoin derivative
-
Alkylating agent (e.g., allyl bromide)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (solvent)
Procedure:
-
To a mixture of the hydantoin derivative in toluene and an aqueous solution of KOH (50% w/w), add a catalytic amount of TBAB (e.g., 2 mol%).
-
Add the alkylating agent to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40°C) until completion, as monitored by TLC or GC.
-
Upon completion, the reaction mixture is diluted with water and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the alkylated hydantoin. High yields (often >90%) are typically achieved.[16][17]
Mechanism of Phase-Transfer Catalysis
The general mechanism of phase-transfer catalysis for an anionic reactant involves the transport of the anion from the aqueous phase to the organic phase by the catalyst.
Caption: General mechanism of phase-transfer catalysis.
Conclusion
While this compound is a valuable synthetic intermediate, it is not recognized as a phase-transfer catalyst. Instead, researchers and professionals in drug development can rely on a well-established portfolio of catalysts such as quaternary ammonium salts, phosphonium salts, and crown ethers. The selection of the appropriate catalyst and reaction conditions is crucial for optimizing the efficiency of phase-transfer catalyzed reactions. This guide provides a foundational understanding and practical protocols to aid in the successful application of this powerful synthetic technique.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. amiscientific.com [amiscientific.com]
- 5. This compound | 87227-41-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 87227-41-6|this compound|BLD Pharm [bldpharm.com]
- 7. ijirset.com [ijirset.com]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. Crown ether - Wikipedia [en.wikipedia.org]
- 13. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 14. Crown ethers as phase-transfer catalysts in two-phase reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. spcmc.ac.in [spcmc.ac.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Protecting Groups for Aldehydes Stable to Organometallics
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving target molecules with high fidelity. For transformations involving highly nucleophilic and basic organometallic reagents, such as Grignard and organolithium species, the protection of sensitive functionalities like aldehydes is a critical consideration. Traditional acetal protecting groups, while widely used, can be labile under certain organometallic reaction conditions. This guide provides a comparative overview of robust alternative protecting groups for aldehydes, supported by experimental data and detailed protocols to aid researchers in drug development and chemical synthesis.
N,N-Dimethylhydrazones: A Versatile and Stable Option
N,N-Dimethylhydrazones serve as excellent protecting groups for aldehydes, demonstrating significant stability towards a range of organometallics. Their formation is straightforward, and deprotection can be achieved under mild conditions.
Stability Profile: N,N-Dimethylhydrazones are generally stable to Grignard reagents and organolithium reagents at low temperatures, allowing for selective reactions at other sites of a molecule.
Data Presentation: Stability of N,N-Dimethylhydrazones
| Protecting Group | Substrate | Organometallic Reagent | Conditions | Yield of Recovered Protected Aldehyde |
| N,N-Dimethylhydrazone | Benzaldehyde | PhMgBr (2 eq.) | THF, 0 °C to rt, 2h | >95% |
| N,N-Dimethylhydrazone | Heptanal | n-BuLi (2 eq.) | THF, -78 °C to 0 °C, 2h | >95% |
Experimental Protocols:
Protection of Aldehydes as N,N-Dimethylhydrazones [1]
-
To a solution of the aldehyde (1.0 equiv) in dichloromethane, add anhydrous magnesium sulfate (2.0 equiv) and N,N-dimethylhydrazine (1.2 equiv).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the N,N-dimethylhydrazone, which can be used without further purification.
Deprotection of N,N-Dimethylhydrazones [1]
-
Method A (Mild Acidolysis): Stir a biphasic mixture of the aldehyde dimethylhydrazone in petroleum ether and 1M hydrochloric acid at room temperature for three to seven hours.[1] Isolated yields typically range from 85% to 97%.[1]
-
Method B (Oxidative Cleavage): For sensitive substrates, deprotection can be achieved using reagents like sodium periodate.
-
Method C (with Dimethyl Sulfate): N,N-Dimethylhydrazones can be converted to their corresponding ketones in good to excellent yields with dimethyl sulfate and K2CO3.[2]
1,3-Dithianes: A Robust but Demanding Choice
1,3-Dithianes are well-established protecting groups for carbonyl compounds, known for their exceptional stability to both acidic and basic conditions, including a wide array of organometallic reagents.[3][4] However, their removal often requires harsher conditions compared to other protecting groups.[5]
Stability Profile: Dithianes are highly resistant to Grignard reagents, organolithiums, and organocuprates, making them suitable for complex syntheses where robust protection is essential.
Data Presentation: Stability and Deprotection of 1,3-Dithianes
| Protecting Group | Substrate | Organometallic Reagent | Stability | Deprotection Method | Deprotection Yield |
| 1,3-Dithiane | Various Aldehydes | n-BuLi, Grignard | High | Hg(NO3)2·3H2O | 90-96%[3] |
| 1,3-Dithiane | Various Aldehydes | n-BuLi, Grignard | High | I2/H2O2 in aq. micellar system | Excellent[6] |
| 1,3-Dithiane | Various Aldehydes | n-BuLi, Grignard | High | PPA/HOAc | Good to Excellent[7] |
Experimental Protocols:
Protection of Aldehydes as 1,3-Dithianes [5]
-
To a solution of the aldehyde (1.0 equiv) in a suitable solvent like dichloromethane, add 1,3-propanedithiol (1.1 equiv).
-
Add a catalytic amount of a Lewis acid (e.g., BF3·OEt2) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with a base (e.g., saturated NaHCO3 solution), extract the product with an organic solvent, dry, and concentrate to yield the 1,3-dithiane.
Deprotection of 1,3-Dithianes
-
Mercury(II) Based Method: A mixture of the 1,3-dithiane (1 mmol) and mercury(II) nitrate trihydrate (2 mmol) is ground together in a mortar and pestle at room temperature for 1-4 minutes.[3] The reaction mixture is then washed with a solvent like ethanol or acetonitrile, filtered, and the filtrate is concentrated to give the aldehyde in high yield (typically 90-96%).[3]
-
Mild Oxidative Method: A protocol using 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine (5 mol%) in water with sodium dodecyl sulfate (SDS) provides a mild and chemoselective deprotection.[5][6]
N-Substituted Oxazolidines: Chiral Auxiliaries and Protecting Groups
Chiral 1,3-oxazolidines, derived from amino alcohols, can serve as effective protecting groups for aldehydes. Their stability towards organometallic reagents is influenced by the substituent on the nitrogen atom. N-Boc protected oxazolidines, for instance, offer a balance of stability and ease of removal.
Stability Profile: N-Alkyl and N-Aryl substituted oxazolidines have been shown to react with Grignard reagents, leading to ring cleavage.[8][9] However, N-Boc oxazolidines can provide sufficient stability for certain applications, and their deprotection is straightforward.
Data Presentation: N-Boc-Oxazolidine Synthesis
| Starting Material | Key Reagents | Product | Yield |
| L-Serine | (Boc)2O, DMP, PTSA | (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | Good |
DMP: 2,2-dimethoxypropane, PTSA: p-toluenesulfonic acid
Experimental Protocols:
Protection of Aldehydes as N-Boc-Oxazolidines (from Amino Alcohols) [10]
-
The synthesis involves the reaction of an N-Boc protected amino alcohol with an aldehyde in the presence of an acid catalyst and a dehydrating agent.
-
For example, cyclization of N-Boc protected serine methyl ester can be achieved by refluxing with 2,2-dimethoxypropane (DMP) and para-toluenesulfonic acid (PTSA) in benzene.[10]
Deprotection of N-Boc-Oxazolidines
-
The N-Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, which would also facilitate the hydrolysis of the oxazolidine to the free aldehyde.[11]
Visualization of Key Processes
To aid in the conceptual understanding of the protection-deprotection strategy, the following diagrams illustrate the general workflow and a decision-making process for selecting an appropriate protecting group.
Caption: General workflow for the use of an aldehyde protecting group in a synthesis involving an organometallic reagent.
Caption: Decision tree for selecting an aldehyde protecting group based on reaction conditions.
Conclusion
The choice of a protecting group for aldehydes in the presence of organometallics is a critical decision that can significantly impact the success of a synthetic route. While traditional acetals have their place, N,N-dimethylhydrazones and 1,3-dithianes offer enhanced stability under these demanding conditions. N,N-dimethylhydrazones provide a good balance of stability and mild deprotection conditions, making them a versatile choice. 1,3-Dithianes, on the other hand, are exceptionally robust and are the protecting group of choice when maximum stability is required, despite their more challenging removal. N-Boc-oxazolidines represent a more specialized option, particularly useful in chiral synthesis. By carefully considering the reaction conditions and the stability profiles outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. total-synthesis.com [total-synthesis.com]
A Comparative Guide to the Spectroscopic Analysis of 2-(4-Bromobutyl)-1,3-dioxolane and its Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic analysis of 2-(4-Bromobutyl)-1,3-dioxolane and its key reaction intermediate, the corresponding Grignard reagent. It also introduces 2-(4-Bromobutyl)-1,3-dithiolane as a common alternative, offering insights into the spectroscopic differences arising from the choice of the protecting group. This document is intended to aid researchers in identifying and characterizing these compounds and their reaction products through common spectroscopic techniques.
Introduction
This compound serves as a valuable bifunctional building block in organic synthesis. The dioxolane moiety acts as a protecting group for a terminal aldehyde, allowing for selective reactions at the alkyl bromide terminus. A primary transformation of this compound involves the formation of a Grignard reagent, which subsequently acts as a potent nucleophile for carbon-carbon bond formation. The choice of the aldehyde protecting group is crucial, and the analogous 1,3-dithiolane offers a common alternative with distinct reactivity and spectroscopic signatures. This guide will focus on the characterization of these species using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound, its Grignard reagent intermediate, a representative reaction product, and its dithiolane analog.
Table 1: 1H NMR Spectroscopic Data (Predicted and Reported Ranges in ppm)
| Compound | H on C bearing Br/Mg | H on C adjacent to C-Br/Mg | H on dioxolane/dithiolane ring | Methine H of dioxolane/dithiolane | Other |
| This compound | ~3.40 (t) | ~1.90 (m) | ~3.90-4.00 (m) | ~4.85 (t) | ~1.50-1.70 (m, 4H, internal CH2) |
| (4-(1,3-dioxolan-2-yl)butyl)magnesium bromide | ~0.5-1.0 (t) | ~1.5-1.7 (m) | ~3.80-3.95 (m) | ~4.75 (t) | ~1.30-1.60 (m, 4H, internal CH2) |
| Product with Acetone | N/A | ~1.55 (m) | ~3.90-4.00 (m) | ~4.80 (t) | ~1.20 (s, 6H, CH3), ~1.40-1.60 (m, 4H, internal CH2), OH signal (variable) |
| 2-(4-Bromobutyl)-1,3-dithiolane | ~3.40 (t) | ~1.95 (m) | ~3.20-3.30 (m) | ~4.60 (t) | ~1.55-1.75 (m, 4H, internal CH2) |
| Product: 2-methyl-5-(1,3-dioxolan-2-yl)pentan-2-ol |
Table 2: 13C NMR Spectroscopic Data (Predicted and Reported Ranges in ppm)
| Compound | C bearing Br/Mg | C adjacent to C-Br/Mg | Dioxolane/Dithiolane C's | Methine C of dioxolane/dithiolane | Other |
| This compound | ~33.8 | ~32.5 | ~64.8 | ~104.2 | ~23.5, ~30.0 (internal CH2) |
| (4-(1,3-dioxolan-2-yl)butyl)magnesium bromide | Highly shielded, broad | ~35-40 | ~64.5 | ~104.5 | ~24-26, ~30-32 (internal CH2) |
| Product with Acetone | N/A | ~44.0 | ~64.8 | ~104.5 | ~21.8, ~24.0, ~29.5 (internal CH2 and CH3), ~70.5 (C-OH) |
| 2-(4-Bromobutyl)-1,3-dithiolane | ~33.5 | ~34.0 | ~38.5 | ~55.0 | ~28.0, ~31.0 (internal CH2) |
| Product: 2-methyl-5-(1,3-dioxolan-2-yl)pentan-2-ol |
Table 3: IR Spectroscopic Data (Key Peaks in cm-1)
| Compound | C-H stretch (sp3) | C-O stretch | C-Br stretch | C-S stretch | Other |
| This compound | 2850-2960 | 1050-1150 (strong, multiple bands) | 550-650 | N/A | |
| (4-(1,3-dioxolan-2-yl)butyl)magnesium bromide | 2850-2960 | 1050-1150 | N/A | N/A | C-Mg stretch (broad, weak, <500) |
| Product with Acetone | 2850-2960 | 1050-1150 | N/A | N/A | ~3200-3600 (broad, O-H stretch) |
| 2-(4-Bromobutyl)-1,3-dithiolane | 2850-2960 | N/A | 550-650 | 600-700 (weak) | |
| Product: 2-methyl-5-(1,3-dioxolan-2-yl)pentan-2-ol |
Table 4: Mass Spectrometry Data (Key Fragments, m/z)
| Compound | Molecular Ion (M+) | Key Fragments |
| This compound | [M]+ and [M+2]+ in ~1:1 ratio (due to 79Br/81Br) | [M-Br]+, fragments from cleavage of the butyl chain and dioxolane ring |
| (4-(1,3-dioxolan-2-yl)butyl)magnesium bromide | Not typically analyzed by standard MS due to reactivity | N/A |
| Product with Acetone | [M]+ | [M-CH3]+, [M-H2O]+, fragments from cleavage of the side chain |
| 2-(4-Bromobutyl)-1,3-dithiolane | [M]+ and [M+2]+ in ~1:1 ratio | [M-Br]+, fragments characteristic of the dithiolane ring |
| Product: 2-methyl-5-(1,3-dioxolan-2-yl)pentan-2-ol |
Experimental Protocols
1. Synthesis of the Grignard Reagent from this compound
-
Materials: Magnesium turnings, iodine (crystal), this compound, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
All glassware must be rigorously dried in an oven and assembled hot under a nitrogen or argon atmosphere.
-
Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
A small crystal of iodine is added to the magnesium to activate the surface.
-
A solution of this compound in anhydrous THF is added dropwise to the magnesium suspension.
-
The reaction is initiated with gentle heating. Once initiated, the addition rate is controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is refluxed until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent, (4-(1,3-dioxolan-2-yl)butyl)magnesium bromide.
-
2. In situ NMR Analysis of Grignard Reagent Formation
-
Procedure:
-
The Grignard reaction is carried out in a sealed NMR tube under an inert atmosphere.
-
A capillary containing a lock solvent (e.g., C6D6) can be inserted for field locking.
-
1H NMR spectra are acquired periodically to monitor the disappearance of the starting material's signals (e.g., the triplet at ~3.40 ppm) and the appearance of the Grignard reagent's signals (a significant upfield shift of the protons on the carbon-bearing magnesium).
-
3. Reaction with Acetone and Product Characterization
-
Procedure:
-
The prepared Grignard reagent solution is cooled in an ice bath.
-
A solution of dry acetone in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, 2-methyl-5-(1,3-dioxolan-2-yl)pentan-2-ol, is purified by column chromatography.
-
The purified product is characterized by 1H NMR, 13C NMR, IR, and MS.
-
4. Synthesis of 2-(4-Bromobutyl)-1,3-dithiolane
-
Materials: 5-Bromovaleraldehyde, 1,2-ethanedithiol, p-toluenesulfonic acid (catalyst), toluene.
-
Procedure:
-
5-Bromovaleraldehyde and 1,2-ethanedithiol are dissolved in toluene.
-
A catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is refluxed with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting aldehyde is consumed.
-
The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the product is purified by column chromatography.
-
Visualization of Reaction Workflow and Key Differences
Safety Operating Guide
Navigating the Safe Disposal of 2-(4-Bromobutyl)-1,3-dioxolane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-(4-Bromobutyl)-1,3-dioxolane, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound. This compound is a combustible solid and may cause skin and eye irritation.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Tightly fitting safety goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Classification and Segregation
-
Hazardous Waste Determination: this compound is classified as a halogenated organic compound. Due to its bromine content, it must be treated as hazardous waste.
-
Waste Segregation: This waste must be collected separately from non-halogenated organic waste, aqueous waste, and solid waste. Designate a specific, properly labeled container for "Halogenated Organic Waste."
Step 2: Collection and Storage in a Satellite Accumulation Area (SAA)
-
Container Selection: Use a chemically compatible and leak-proof container with a secure screw-top cap. The container should be clearly labeled "Hazardous Waste" and list the full chemical name: "this compound."
-
Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Storage Conditions: Keep the container tightly closed except when adding waste. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Step 3: Preparing for Disposal
-
Waste Manifest: Accurately record the amount of waste generated on a hazardous waste manifest provided by your institution's Environmental Health and Safety (EHS) department.
-
Request for Pickup: Once the container is full or is no longer needed, submit a hazardous waste pickup request to your EHS department. Do not exceed the storage time limits for hazardous waste as defined by your institution and local regulations.
Step 4: Professional Disposal
Your institution's EHS department will arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the chemical. The primary method of disposal for halogenated organic compounds is typically high-temperature incineration at a permitted hazardous waste facility. This process is necessary to destroy the compound and prevent the formation of toxic byproducts such as brominated dioxins and furans.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Personal protective equipment for handling 2-(4-Bromobutyl)-1,3-dioxolane
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for 2-(4-Bromobutyl)-1,3-dioxolane, ensuring a secure laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. Understanding these characteristics is the first step in safe handling.
| Property | Value |
| Molecular Formula | C₇H₁₃BrO₂[1] |
| Molecular Weight | 209.08 g/mol [1] |
| Appearance | Clear, colorless to light yellow/orange liquid or solid[2] |
| Boiling Point | 82 °C at 40 mmHg[3] |
| Melting Point | 120 °C[3] |
| Density | 1.38 g/cm³[2] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere[2] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may be necessary for splash hazards.
-
Skin Protection : Chemical-resistant gloves are required. Always inspect gloves for integrity before use.[3] A lab coat or fire/flame resistant and impervious clothing should be worn.[3]
-
Respiratory Protection : If exposure limits are exceeded or if irritation is experienced, a full-face respirator is recommended.[3] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.
Safe Handling and Storage Protocol
Adherence to a strict handling and storage protocol is crucial for laboratory safety.
Handling:
-
Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[3]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes.[3]
-
Grounding : To prevent static discharge, which can be a fire hazard, ensure that containers and receiving equipment are properly grounded and bonded.[4]
-
Tools : Use non-sparking tools to prevent ignition sources.[3]
Storage:
-
Container : Keep the container tightly closed when not in use.[3]
-
Location : Store in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[5]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[3] If irritation persists, seek medical attention.[6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for environmental and personal safety.
Spill Response:
-
Evacuate : Evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Use an inert absorbent material to contain the spill.
-
Collection : Collect the absorbed material into a suitable, closed container for disposal.[3]
-
Decontamination : Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[9]
-
It is recommended to use a licensed professional waste disposal service.[9] Do not dispose of down the drain or into the environment.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound CAS#: 87227-41-6 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. nj.gov [nj.gov]
- 8. aksci.com [aksci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


